molecular formula C10H18O2 B1455424 2-(Cyclopentylmethyl)butanoic acid CAS No. 14276-86-9

2-(Cyclopentylmethyl)butanoic acid

Cat. No.: B1455424
CAS No.: 14276-86-9
M. Wt: 170.25 g/mol
InChI Key: BWANPEYEQQDRFW-UHFFFAOYSA-N
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Description

2-(Cyclopentylmethyl)butanoic acid is an organic compound with the molecular formula C10H18O2 and a molecular weight of approximately 170.25 g/mol . Its CAS Registry Number is 14276-86-9 . This compound features a butanoic acid chain substituted at the second carbon with a cyclopentylmethyl group. With a logP value of 3.07 , it exhibits relatively high lipophilicity, which can influence its behavior in biological and chemical systems. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . This chemical is supplied as a high-purity material and is primarily used as a versatile building block in synthetic organic and medicinal chemistry . It serves as a key intermediate in the research and development of pharmaceuticals and other fine chemicals . The cyclopentyl and butanoic acid motifs are found in various bioactive molecules, making this compound a valuable starting material for constructing more complex chemical architectures. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclopentylmethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-9(10(11)12)7-8-5-3-4-6-8/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWANPEYEQQDRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 2-(cyclopentylmethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis and Characterization of 2-(cyclopentylmethyl)butanoic acid

Introduction

This compound is an aliphatic carboxylic acid featuring a cyclopentylmethyl substituent at the alpha position. As with any novel chemical entity in a research or drug development pipeline, the unambiguous synthesis of the target molecule and the rigorous confirmation of its structure are paramount. A robust and reproducible synthetic route ensures a reliable supply of the material, while comprehensive characterization provides the foundational data for all subsequent biological, chemical, or material science investigations.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. We will depart from a rigid template to present a narrative that emphasizes the causal logic behind experimental choices, from the selection of the synthetic strategy to the orthogonal application of modern analytical techniques. The core of this guide is a self-validating workflow where the synthetic output is rigorously confirmed by a suite of characterization methods, ensuring the highest degree of scientific integrity.

Section 1: Synthetic Strategy and Retrosynthesis

The target structure, this compound, is a disubstituted derivative of acetic acid. One of the most powerful and versatile methods for the synthesis of such α-substituted carboxylic acids is the malonic ester synthesis .[1][2] This classical reaction allows for the sequential alkylation of a malonate ester, which, after hydrolysis and decarboxylation, yields the desired carboxylic acid.[3]

Our retrosynthetic approach identifies diethyl ethylmalonate and a suitable cyclopentylmethyl electrophile as key precursors. The logic here is to leverage the acidity of the α-hydrogen in diethyl ethylmalonate, which is flanked by two electron-withdrawing carbonyl groups, making it readily removable by a moderately strong base like sodium ethoxide.[4] The resulting enolate is a potent carbon nucleophile that can be efficiently alkylated.

The overall workflow is designed as a multi-step, one-pot process where purification is performed on the final product, enhancing efficiency.

G cluster_0 Synthesis Workflow A Diethyl Ethylmalonate + Cyclopentylmethyl Bromide B Base-Mediated Enolate Formation (Sodium Ethoxide) A->B Step 1 C C-C Bond Formation (SN2 Alkylation) B->C Step 2 D Hydrolysis & Decarboxylation (Aqueous Acid, Heat) C->D Step 3 E Crude this compound D->E F Purification (Extraction & Chromatography) E->F G Pure Product F->G

Caption: High-level workflow for the synthesis of the target compound.

Section 2: Detailed Synthesis Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:
  • Diethyl ethylmalonate

  • Cyclopentylmethyl bromide

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Experimental Procedure:

Step 1: Enolate Formation

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • To this solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature. The slight exotherm should be manageable.

  • Stir the mixture for 30-60 minutes. The formation of the sodium enolate is crucial for the subsequent step. The choice of sodium ethoxide as the base and ethanol as the solvent prevents unwanted transesterification reactions.[1]

Step 2: Alkylation

  • To the solution of the enolate, add cyclopentylmethyl bromide (1.05 equivalents) dropwise via an addition funnel.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting malonate.

  • The reaction proceeds via an SN2 mechanism, where the enolate nucleophile displaces the bromide leaving group.[4] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid (e.g., 6M, in excess) to the flask. Caution: This is an exothermic neutralization reaction.

  • Once the mixture is acidic, increase the heat to reflux and maintain for another 12-18 hours. This step accomplishes two transformations. First, the acidic conditions catalyze the hydrolysis of both ethyl ester groups to a diacid intermediate (ethyl(cyclopentylmethyl)malonic acid).[5]

  • Continued heating of the β-keto acid intermediate promotes decarboxylation, where a molecule of CO₂ is eliminated to yield the final carboxylic acid product.[3]

Step 4: Work-up and Purification

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether layer.

  • Combine the organic extracts and wash sequentially with water and then with saturated brine to remove residual acid and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Section 3: Structural Elucidation and Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of structural information, and together they form a self-validating system to confirm the successful synthesis.

G cluster_1 Characterization Suite Synthesis Synthesized Product IR IR Spectroscopy (Functional Groups) Synthesis->IR NMR NMR Spectroscopy (C-H Framework) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Validation Validated Structure of this compound IR->Validation Orthogonal Confirmation NMR->Validation Orthogonal Confirmation MS->Validation Orthogonal Confirmation

Caption: Relationship between synthesis and analytical validation techniques.

Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Protocol: A drop of the purified liquid product is placed between two sodium chloride (NaCl) plates to create a thin film for analysis.

  • Expected Data: The spectrum is expected to show characteristic absorptions for a carboxylic acid.[6]

Vibrational ModeExpected Absorption Range (cm⁻¹)Intensity / Shape
O-H Stretch (Carboxylic Acid)3300 - 2500Very Broad, Strong
C-H Stretch (Aliphatic)2960 - 2850Strong, Sharp
C=O Stretch (Carbonyl)1725 - 1700Very Strong, Sharp
C-O Stretch1320 - 1210Strong

The most diagnostic feature is the extremely broad O-H stretch centered around 3000 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei in a magnetic field.

  • Protocol: The purified product (~10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Data:

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Carboxyl (-COOH)10.0 - 12.0Singlet (broad)1Ha
Alpha-H (-CH-)2.2 - 2.5Multiplet1Hb
Methylene (-CH₂-)1.5 - 1.7Multiplet2Hc
Cyclopentyl (-CH-)1.9 - 2.1Multiplet1Hd
Ethyl (-CH₂-)1.4 - 1.6Multiplet2He
Cyclopentyl (-CH₂-)1.0 - 1.8Multiplets8Hf
Ethyl (-CH₃)0.8 - 1.0Triplet3Hg

Expected ¹³C NMR Data: The carboxyl carbon is expected to appear significantly downfield.[6]

CarbonPredicted δ (ppm)Assignment
Carboxyl (C=O)180 - 185C1
Alpha-Carbon (-CH-)45 - 55C2
Methylene (-CH₂-)35 - 45C3
Cyclopentyl (-CH-)35 - 45C4
Ethyl (-CH₂-)25 - 35C5
Cyclopentyl (-CH₂-)25 - 35C6, C7
Ethyl (-CH₃)10 - 15C8
Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound. Electron Ionization (EI) is a common technique that also induces fragmentation, providing structural clues.

  • Protocol: A dilute solution of the sample is injected into the mass spectrometer.

  • Expected Data: The molecular formula is C₁₀H₁₈O₂.

ParameterExpected Value
Molecular Weight170.25 g/mol [9]
Molecular Ion Peak [M]⁺ (m/z)170
Key Fragment [M-COOH]⁺ (m/z)125 (Loss of carboxyl group)

The observation of the molecular ion peak at m/z = 170 would strongly support the successful synthesis of the target compound.

Section 4: Summary of Physicochemical Properties

The following data for this compound is compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂PubChem[9]
Molecular Weight 170.25 g/mol PubChem[9]
IUPAC Name This compoundPubChem[9]
CAS Number 14276-86-9SynHet[10]

Section 5: Safety and Handling

Scientific integrity includes safe laboratory practice. The following hazards should be noted:

  • Sodium Ethoxide: Corrosive and flammable solid. Reacts violently with water. Handle under an inert atmosphere.

  • Cyclopentylmethyl Bromide: Lachrymator and irritant. Handle with care in a fume hood.

  • This compound: GHS hazard statements indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[9]

Always consult the Safety Data Sheet (SDS) for all reagents before beginning work. Standard laboratory PPE, including safety glasses, lab coat, and gloves, is mandatory.

Conclusion

This guide has detailed a reliable and well-established synthetic route for this compound using the malonic ester synthesis. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the protocol. Furthermore, a comprehensive suite of orthogonal analytical techniques—IR, NMR, and MS—has been outlined. The collective data from these characterization methods provides a robust and self-validating system to confirm the structure and purity of the final product, ensuring the highest level of scientific rigor for subsequent research and development activities.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593426, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

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  • LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Profile for Drug Discovery and Development

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME). For researchers, scientists, and drug development professionals, this knowledge is not merely academic; it is the bedrock upon which successful therapeutic agents are built. This guide provides an in-depth technical analysis of 2-(cyclopentylmethyl)butanoic acid, a molecule of interest for its potential pharmacological applications. By dissecting its core physicochemical attributes, we aim to provide a foundational understanding that will empower researchers to make informed decisions in their development pipelines.

Molecular Identity and Structural Elucidation

This compound is a carboxylic acid featuring a cyclopentyl moiety attached to the alpha-carbon of a butanoic acid chain.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 14276-86-9N/A
Molecular Formula C10H18O2N/A
Molecular Weight 170.25 g/mol N/A
Canonical SMILES CCC(CC1CCCC1)C(=O)ON/A

Key Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these values are computationally predicted, they provide a strong basis for experimental design and hypothesis testing. Where available, data from structurally similar compounds is provided for comparative analysis.

Table 2: Summary of Physicochemical Properties

PropertyPredicted/Estimated Value for this compoundExperimental Data for AnaloguesRationale for Estimation and Impact on Drug Development
pKa ~4.8 - 5.0Cyclopentanecarboxylic acid: pKa ≈ 4.99[1]The acidity of the carboxylic acid group is crucial for its ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The cyclopentyl group is weakly electron-donating, suggesting a pKa slightly higher than that of butanoic acid (pKa ≈ 4.82).
LogP (Octanol-Water Partition Coefficient) 3.2 (XLogP3)N/AThis value indicates a significant lipophilic character, suggesting good permeability across biological membranes but potentially lower aqueous solubility. A balanced LogP is often sought to optimize both permeability and solubility.
Aqueous Solubility Low to ModerateCyclopentanecarboxylic acid is moderately soluble in water.[2]The combination of the polar carboxylic acid head and the nonpolar cyclopentylmethyl tail suggests limited but present aqueous solubility. This is a critical parameter for formulation development and achieving sufficient bioavailability.
Melting Point (°C) Estimated: Liquid at room temperatureCyclopentanecarboxylic acid: -7 to 4 °C[3][4]The melting point influences the solid-state properties of a drug, which are important for manufacturing, formulation, and stability. Given the structure, it is likely to be a low-melting solid or a liquid at ambient temperatures.
Boiling Point (°C) Estimated: >200 °CCyclopentanecarboxylic acid: 216 °C[4]The boiling point provides an indication of the compound's volatility and is a key parameter for purification by distillation. The larger molecular weight compared to cyclopentanecarboxylic acid suggests a higher boiling point.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines detailed, self-validating experimental protocols for the determination of the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The acidity constant (pKa) is a critical parameter that dictates the ionization state of a molecule at a given pH. For a carboxylic acid, it represents the pH at which 50% of the molecules are in their ionized (carboxylate) and non-ionized (carboxylic acid) forms.

pKa_Determination cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis A Accurately weigh this compound B Dissolve in a known volume of deionized water (and co-solvent if necessary) A->B C Calibrate pH meter with standard buffers B->C D Titrate with a standardized solution of NaOH (e.g., 0.1 M) C->D E Record pH as a function of titrant volume D->E F Plot pH vs. volume of NaOH added E->F G Determine the half-equivalence point F->G H pKa = pH at the half-equivalence point G->H

Caption: Workflow for pKa determination by potentiometric titration.

  • Preparation of the Analyte Solution: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or ethanol may be used, but its effect on the pKa should be noted.

  • Standardization of Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Titration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of inflection in the titration curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point. The pKa of the acid is equal to the pH at the half-equivalence point.

Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key determinant of a drug's ability to cross biological membranes.

LogP_Determination cluster_prep System Preparation cluster_partitioning Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water with each other B Prepare a stock solution of the compound in the aqueous phase A->B C Mix a known volume of the stock solution with an equal volume of n-octanol B->C D Shake vigorously to allow for partitioning C->D E Allow phases to separate D->E F Determine the concentration of the compound in both phases (e.g., by UV-Vis or HPLC) E->F G Calculate LogP = log([Compound]octanol / [Compound]water) F->G

Caption: Workflow for LogP determination using the shake-flask method.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the water phase at a known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a sufficient amount of time (e.g., 1 hour) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility via the Shake-Flask Method

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and, consequently, its absorption.

Solubility_Determination cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add an excess of the compound to a known volume of water B Shake at a constant temperature for an extended period (e.g., 24-48 hours) A->B C Allow the solid to settle B->C D Filter or centrifuge to obtain a clear supernatant C->D E Determine the concentration of the compound in the supernatant (e.g., by UV-Vis or HPLC) D->E F Solubility = Concentration in the saturated solution E->F

Caption: Workflow for aqueous solubility determination via the shake-flask method.

  • Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant, ensuring that no solid particles are included. This can be achieved by filtration through a low-binding filter (e.g., PTFE) or by centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC with UV detection.

  • Solubility Determination: The measured concentration represents the aqueous solubility of the compound at the specified temperature.

Spectroscopic and Stability Profile

Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the cyclopentyl ring (complex multiplets), the methine proton alpha to the carbonyl group, and a broad singlet for the carboxylic acid proton, typically downfield (>10 ppm). The protons on the carbon adjacent to the cyclopentyl ring will also appear as a multiplet.[5][6]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 170-180 ppm), the carbons of the cyclopentyl ring, the carbons of the butanoic acid chain, and the methyl carbon.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong C=O stretching absorption is expected around 1710 cm⁻¹. C-H stretching and bending vibrations will also be present.[8][9][10][11]

  • Mass Spectrometry: The mass spectrum is likely to show a molecular ion peak (M+) at m/z 170. Common fragmentation patterns for carboxylic acids include the loss of the alkyl chain and McLafferty rearrangement.[12][13][14][15]

Chemical Stability

Carboxylic acids are generally stable compounds. The stability of this compound is expected to be good under normal storage conditions. Potential degradation pathways could involve decarboxylation at very high temperatures or reactions involving the carboxylic acid group under extreme pH conditions. It is advisable to store the compound in a cool, dry place, away from strong oxidizing agents and bases.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound. While experimental data for this specific molecule is limited, a robust profile has been constructed through a combination of computational predictions and analysis of structurally related compounds. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of its pKa, LogP, and aqueous solubility.

For drug development professionals, the predicted lipophilicity and moderate aqueous solubility suggest that formulation strategies may be necessary to optimize its bioavailability. Further experimental work should focus on obtaining precise measurements of these properties and investigating the solid-state characteristics of the compound. A thorough understanding of these fundamental physicochemical parameters will be instrumental in advancing the development of this compound as a potential therapeutic agent.

References

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An In-depth Technical Guide to 2-(cyclopentylmethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(cyclopentylmethyl)butanoic acid (CAS No: 14276-86-9), a substituted short-chain fatty acid. While specific literature on this compound is limited, this document synthesizes foundational chemical principles and data from analogous structures to offer a detailed exploration of its identification, synthesis, properties, and potential applications. By leveraging established synthetic methodologies like the malonic ester synthesis and discussing the known biological significance of related butanoic acid derivatives, this guide aims to equip researchers with the necessary insights to investigate and utilize this molecule in medicinal chemistry and drug development contexts.

Chemical Identification and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

CAS Number: 14276-86-9[1][2]

The Chemical Abstracts Service (CAS) Registry Number is a unique identifier assigned to every chemical substance, ensuring precise tracking in literature and databases.

Structural Representation and Molecular Formula

The structure consists of a butanoic acid backbone substituted at the alpha-carbon (C2) with a cyclopentylmethyl group.

  • Molecular Formula: C₁₀H₁₈O₂[1]

  • SMILES String: CCC(CC1CCCC1)C(=O)O[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in various experimental settings, including solubility and membrane permeability.

PropertyValueSource
Molecular Weight 170.25 g/mol PubChem[1]
XLogP3 3.2PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Exact Mass 170.130679813 DaPubChem[1]
Polar Surface Area 37.3 ŲPubChem[1]
  • Interpretation for Drug Development: The XLogP3 value of 3.2 suggests moderate lipophilicity, indicating that the molecule may have good oral bioavailability and membrane permeability. The presence of a single hydrogen bond donor and two acceptors in a relatively small molecule allows for interactions with biological targets while maintaining favorable pharmacokinetic properties.

Synthesis and Manufacturing

The causality behind choosing this pathway lies in its efficiency for forming a new carbon-carbon bond at the α-position to a carboxylic acid. The two ester groups of diethyl malonate render the α-proton particularly acidic and easily removed by a moderately strong base, creating a stabilized enolate that acts as an excellent nucleophile.[5][6]

Proposed Synthetic Workflow: Malonic Ester Synthesis

The synthesis can be logically broken down into three primary stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.

Caption: Proposed malonic ester synthesis workflow.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the principles of malonic ester synthesis.[4][5][7] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Enolate Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

  • Carefully add sodium metal in small pieces to the ethanol to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide.

  • Once the sodium has completely reacted, cool the solution to room temperature.

  • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring. The formation of the sodiomalonic ester enolate is an exothermic reaction.

Step 2: Alkylation

  • To the solution of the enolate, add cyclopentylmethyl bromide (or a corresponding tosylate/iodide for better reactivity) dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours until TLC or GC-MS analysis indicates the consumption of the starting materials. The reaction involves a nucleophilic substitution (SN2) where the enolate displaces the bromide.[5]

  • Cool the reaction mixture to room temperature.

Step 3: Hydrolysis and Decarboxylation

  • Add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) to the reaction mixture.

  • Heat the mixture to reflux. This step hydrolyzes the diethyl ester to a dicarboxylic acid (a substituted malonic acid).[6]

  • Continued heating will induce decarboxylation, where one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final product, this compound.[5]

  • After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, its characteristic spectral features can be predicted based on its functional groups.[8]

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the highly deshielded region of 10-12 ppm. This signal will disappear upon shaking with D₂O.[8]

    • Alpha-Proton (-CH(COOH)-): A multiplet in the 2-3 ppm range.

    • Cyclopentyl and Butyl Protons: A complex series of multiplets are expected in the aliphatic region (approx. 0.8-2.0 ppm).

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal is expected in the 160-180 ppm range.[8]

    • Alpha-Carbon (-CH(COOH)-): A signal around 40-50 ppm.

    • Aliphatic Carbons: Signals for the cyclopentyl and butyl chain carbons will appear in the upfield region (approx. 10-40 ppm).

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A very broad and strong absorption from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[8]

    • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹.[8]

    • C-H Stretch: Sharp peaks just below 3000 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be observed at m/z = 170.

    • Common fragmentation patterns for carboxylic acids would include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[8]

Safety and Handling

Based on GHS classifications provided for this compound, appropriate safety precautions must be taken.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Potential Applications and Research Context

While this compound itself does not have well-documented applications, its core structure as a butanoic acid derivative places it in a class of molecules with significant biological relevance. Butyric acid (butanoic acid) is a short-chain fatty acid that is a key energy source for colonocytes and plays a role in maintaining intestinal health.[9][10][11] Derivatives of butyric acid are being explored for various therapeutic applications.[9][12][13]

Rationale for Investigation in Drug Discovery:
  • Histone Deacetylase (HDAC) Inhibition: Butyric acid and its derivatives are known inhibitors of HDACs, an important class of enzymes in epigenetic regulation.[9] Aberrant HDAC activity is linked to several cancers. The lipophilic cyclopentylmethyl group could potentially enhance cell permeability and modulate the potency and selectivity of HDAC inhibition compared to butyric acid alone.

  • Neurological Disorders: Short-chain fatty acids have shown neuroprotective effects. The modified structure of this compound could be investigated for its potential in models of neurodegenerative diseases.

  • Metabolic Diseases: Butyric acid is involved in regulating metabolism and insulin sensitivity.[9] The unique substituent may influence its interaction with metabolic pathways and receptors.

  • Gastrointestinal Health: As an analogue of butyric acid, this compound could be explored for its effects on gut barrier function and inflammation in conditions like inflammatory bowel disease.[9][11] A patent for the use of butyric acid in treating anorectal diseases highlights the therapeutic interest in this class of molecules for localized gut treatments.[13]

The cyclopentylmethyl substituent provides a bulky, non-polar moiety that can be used to probe structure-activity relationships (SAR) in these therapeutic areas. Its introduction into the butanoic acid scaffold is a logical step in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound is a readily synthesizable molecule with physicochemical properties that make it an interesting candidate for biological screening. Although direct experimental data is sparse, this guide provides a solid foundation for researchers by outlining its identity, a robust synthetic strategy, predicted analytical characteristics, and a scientifically grounded rationale for its potential applications in drug discovery and development. The insights into related butanoic acid derivatives suggest that this compound warrants further investigation as a potential modulator of key biological pathways.

References

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The Unseen Potential: A Technical Guide to the Biological Activity of Cyclopentyl Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the underexplored realm of cyclopentyl fatty acids (CPFAs), a unique class of lipids with a rich history and burgeoning future in therapeutic development. Moving beyond their historical application in treating leprosy, we will explore the scientific underpinnings of their diverse biological activities, from antimicrobial and anti-inflammatory to anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of these fascinating molecules.

Introduction: The Cyclopentyl Ring - A Structural Anomaly with Biological Significance

Cyclopentyl and cyclopentenyl fatty acids are naturally occurring lipids characterized by a five-membered carbon ring within their aliphatic chain. The most well-known of these are chaulmoogric acid and hydnocarpic acid, the principal components of chaulmoogra oil, which has been used for centuries in traditional medicine.[1][2][3][4] The presence of the cyclic moiety confers distinct physicochemical properties that differentiate them from their linear counterparts, influencing their interaction with biological membranes and molecular targets.

This guide will provide a comprehensive overview of the known biological activities of CPFAs, the proposed mechanisms of action, and detailed protocols for their investigation. Our exploration will be grounded in established scientific principles, offering a rigorous framework for future research and development.

Antimicrobial Activity: A Renewed Look at an Ancient Remedy

The historical use of chaulmoogra oil for the treatment of leprosy, caused by Mycobacterium leprae, provides the foundational evidence for the antimicrobial properties of CPFAs.[5] Modern research is now expanding our understanding of their activity against a broader spectrum of microorganisms.

Spectrum of Activity and Potency

While comprehensive data on a wide range of pathogens is still emerging, studies have demonstrated the activity of CPFAs against various bacteria. The activity of chaulmoogra oil and its constituent fatty acids has been confirmed against M. leprae in mouse footpad infection models.[5] Research also suggests a bacteriostatic effect against common bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis.[2]

Table 1: Reported Antimicrobial Activity of Cyclopentyl Fatty Acids and Related Compounds

Compound/ExtractOrganismActivity MetricReported Value/EffectReference
Chaulmoogra oil fatty acid saltsMycobacterium lepraeIn vivo inhibitionInhibition of multiplication[5]
Chaulmoogric acidMycobacterium lepraeIn vivo inhibitionInhibition of multiplication[5]
Hydnocarpic acidMycobacterium intracellulareIn vitro inhibitionSusceptible at 2 µg/ml
Chaulmoogra oilE. coli, S. aureus, B. subtilisIn vitro activitySlight bacteriostatic effect[2]
Mechanism of Antimicrobial Action

The unique structure of CPFAs suggests multiple mechanisms of antimicrobial action, primarily centered on the disruption of the bacterial cell envelope and interference with essential metabolic pathways.

  • Membrane Interaction and Fluidity: The cyclic structure of CPFAs can alter the fluidity and packing of bacterial cell membranes. This disruption can compromise membrane integrity, leading to leakage of cellular contents and ultimately, cell death.[6][7][8] Molecular dynamics simulations of cyclopropane fatty acids, which share structural similarities, suggest they can increase membrane fluidity while also inducing a greater degree of order, a dual function that could be crucial for their antimicrobial effect.[6]

  • Inhibition of Biotin Synthesis: One of the most well-characterized mechanisms, particularly in mycobacteria, is the interference with biotin synthesis and function. Hydnocarpic acid, due to its structural analogy to biotin, is believed to act as an antagonist, inhibiting microbial multiplication.[9] This targeted metabolic disruption offers a compelling avenue for the development of novel antibiotics with a specific mode of action.

Below is a diagram illustrating the proposed mechanisms of antimicrobial action.

CPFA Cyclopentyl Fatty Acid Membrane Bacterial Cell Membrane CPFA->Membrane Interaction Biotin Biotin Synthesis & Function CPFA->Biotin Antagonism Disruption Membrane Disruption (Altered Fluidity & Integrity) Membrane->Disruption Inhibition Metabolic Inhibition Biotin->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Figure 1: Proposed Antimicrobial Mechanisms of Cyclopentyl Fatty Acids.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details a standardized method for determining the Minimum Inhibitory Concentration (MIC) of CPFAs against a target bacterium.

Materials:

  • Cyclopentyl fatty acid (e.g., chaulmoogric acid, hydnocarpic acid)

  • Appropriate solvent for the fatty acid (e.g., DMSO, ethanol)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain of interest

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fatty Acid Stock Solution: Dissolve the CPFA in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial twofold dilutions of the fatty acid stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:150 in CAMHB to obtain an inoculum of approximately 1 x 10^6 CFU/mL.[10]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the diluted fatty acid, resulting in a final inoculum of 5 x 10^5 CFU/mL.[10]

  • Controls: Include a positive control (inoculum in broth without fatty acid) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the CPFA that completely inhibits visible growth of the bacteria.

Anti-inflammatory Properties: Quenching the Fire of Inflammation

Emerging evidence suggests that CPFAs possess anti-inflammatory properties, a significant finding that could open doors to new treatments for a variety of inflammatory conditions.[1][3]

Evidence of Anti-inflammatory Effects

Studies on cyclopentenone prostaglandins, which also feature a five-membered ring, have shown potent anti-inflammatory effects through the modulation of key signaling pathways.[11] While direct evidence for CPFAs is still being gathered, their structural similarity to these well-studied anti-inflammatory lipids is a strong indicator of their potential. Some studies have reported weak anti-inflammatory activity of certain cyclopentenyl fatty acid derivatives based on the inhibition of nitric oxide (NO) production in microglial cells.[12]

Potential Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of CPFAs are likely mediated through their interaction with critical inflammatory signaling cascades, such as the NF-κB and MAPK pathways.

  • NF-κB Pathway Inhibition: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[13] Inhibition of this pathway can suppress the expression of pro-inflammatory cytokines and enzymes. Cyclopentenone prostaglandins are known to inhibit NF-κB signaling, and it is plausible that CPFAs act through a similar mechanism.[11]

  • MAPK Pathway Modulation: Mitogen-activated protein kinase (MAPK) pathways are also key players in inflammation.[14][15][16][17] Modulation of these pathways can influence the production of inflammatory mediators.

The following diagram illustrates the potential modulation of the NF-κB signaling pathway.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activation IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Genes Transcription CPFA Cyclopentyl Fatty Acid CPFA->IKK Inhibition? Start Start: Cancer Cell Line Culture Treatment Treat with Cyclopentyl Fatty Acid (Varying Concentrations) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Measure Absorbance at 570 nm MTT->Absorbance IC50 Calculate IC50 Value Absorbance->IC50 End End: Determine Cytotoxicity IC50->End

Figure 3: Workflow for In Vitro Anticancer Activity Assessment.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [18][19][20][21] Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • Cyclopentyl fatty acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the CPFA and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [18]4. Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals. [18]5. Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

Cyclopentyl fatty acids represent a promising, yet under-investigated, class of natural products with significant therapeutic potential. Their historical success against leprosy provides a strong foundation for exploring their broader antimicrobial applications. Furthermore, preliminary evidence of their anti-inflammatory and anticancer activities warrants deeper investigation.

Future research should focus on:

  • Comprehensive Screening: Evaluating the activity of a wider range of CPFAs against diverse panels of microbial pathogens and cancer cell lines to establish a comprehensive activity profile.

  • Mechanistic Elucidation: Utilizing advanced molecular and cellular techniques to definitively map the signaling pathways and molecular targets modulated by CPFAs.

  • In Vivo Studies: Translating promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Synthetic Analogs: Designing and synthesizing novel CPFA derivatives with enhanced potency and improved pharmacological properties.

References

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The Discovery and Development of Substituted Butanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the discovery, literature review, and therapeutic applications of substituted butanoic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles, experimental methodologies, and clinical significance of this versatile class of molecules. We will explore key examples, their mechanisms of action, and the experimental workflows crucial for their evaluation, moving beyond a simple recitation of facts to an integrated understanding of their scientific journey from laboratory to clinic.

Introduction: The Butanoic Acid Scaffold - A Privileged Structure in Pharmacology

Butanoic acid, a simple four-carbon carboxylic acid, serves as the foundational structure for a diverse array of pharmacologically active compounds.[1] Its derivatives, collectively known as substituted butanoic acids, have emerged as crucial therapeutic agents across a spectrum of diseases, including neurological disorders and cancer. The versatility of the butanoic acid scaffold lies in its ability to be chemically modified at various positions, leading to compounds with distinct pharmacological profiles. These modifications can dramatically alter a molecule's interaction with biological targets, transforming a simple fatty acid into a potent modulator of complex signaling pathways.

Two primary mechanisms of action dominate the therapeutic landscape of substituted butanoic acids:

  • Histone Deacetylase (HDAC) Inhibition: Several substituted butanoic acids act as inhibitors of HDACs, a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2][3] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more relaxed chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[2] This mechanism is particularly relevant in the context of cancer therapy.

  • Modulation of the GABAergic System: The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. A significant number of substituted butanoic acids are structurally related to GABA and exert their effects by modulating the GABAergic system. This can occur through various mechanisms, including acting as receptor agonists, inhibiting GABA metabolism, or influencing GABA synthesis and release. These actions are fundamental to their use in treating epilepsy, spasticity, and neuropathic pain.

This guide will dissect these mechanisms in detail, providing the scientific rationale behind the therapeutic applications of prominent substituted butanoic acids.

Key Therapeutic Agents: A Deep Dive into Prominent Substituted Butanoic Acids

The following sections will explore the discovery, mechanism of action, and clinical applications of several key substituted butanoic acids that have made a significant impact on modern medicine.

Valproic Acid: The Archetypal HDAC Inhibitor and Anticonvulsant

Valproic acid (VPA), a branched-chain carboxylic acid, was first synthesized in 1882 but its anticonvulsant properties were discovered serendipitously in 1963.[4] It is now a widely used medication for the treatment of epilepsy, bipolar disorder, and migraine headaches.[5][6]

Mechanism of Action: The therapeutic effects of VPA are multifaceted and not fully elucidated, but several key mechanisms have been identified:

  • Enhancement of GABAergic Transmission: VPA increases the concentration of GABA in the brain by inhibiting its degradation by the enzyme GABA transaminase and stimulating its synthesis.[5][7][8]

  • Blockade of Voltage-Gated Sodium and Calcium Channels: VPA blocks voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and stabilizes neuronal membranes.[5][6][7]

  • Histone Deacetylase Inhibition: VPA is a known inhibitor of HDACs, particularly class I and IIa enzymes.[9] This epigenetic modulation is thought to contribute to its mood-stabilizing and potential anticancer effects.[6]

Clinical Significance: Numerous clinical trials have demonstrated the efficacy of valproic acid in treating various types of seizures in both adults and children.[7][10][11] It is also a first-line treatment for bipolar disorder and acute mania.[6] Adjuvant treatment with valproic acid has also been investigated in convulsive status epilepticus.[12]

Gabapentin: A GABA Analogue for Neuropathic Pain and Seizures

Gabapentin, a cyclohexane-substituted GABA analogue, was initially designed to be a centrally acting GABA agonist but was later found to exert its effects through a different mechanism.[13][14] It was first approved in 1993 and is primarily used to treat neuropathic pain and as an adjunctive therapy for partial seizures.[14][15][16]

Mechanism of Action: Despite its structural similarity to GABA, gabapentin does not bind to GABA receptors.[14] Instead, its primary mechanism of action is believed to be the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[14] This interaction is thought to reduce the release of excitatory neurotransmitters.

Clinical Significance: Gabapentin has been shown in numerous randomized, double-blind, placebo-controlled trials to be effective in reducing pain in various neuropathic pain syndromes, including postherpetic neuralgia and painful diabetic neuropathy.[5][17][18] Clinical research continues to explore its efficacy and safety, including the development of extended-release formulations.[15]

Vigabatrin: An Irreversible Inhibitor of GABA Transaminase

Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication that was rationally designed to increase GABA levels in the brain.[19] It acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[20] Vigabatrin was approved by the FDA in 2009 for the treatment of infantile spasms and for refractory complex partial seizures in adults.[21][22]

Mechanism of Action: By irreversibly inhibiting GABA-T, vigabatrin leads to a sustained increase in the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission.[22]

Clinical Significance: Clinical trials have demonstrated the efficacy of vigabatrin as a first-line treatment for infantile spasms, particularly in patients with tuberous sclerosis.[22][23][24][25][26] While effective, its use is associated with a risk of permanent peripheral vision loss, requiring careful patient monitoring.[22]

Baclofen: A GABAB Receptor Agonist for Spasticity

Baclofen is a derivative of GABA that acts as a specific agonist at GABAB receptors.[27][28] It is primarily used as a skeletal muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis and spinal cord injuries.[29][30]

Mechanism of Action: Baclofen's therapeutic effects are mediated by its binding to and activation of GABAB receptors, which are G-protein coupled receptors.[17][27] This activation leads to the inhibition of both monosynaptic and polysynaptic reflexes at the spinal cord level, resulting in muscle relaxation.[27]

Clinical Significance: Multiple controlled clinical trials have established the efficacy of baclofen in reducing spasticity in patients with multiple sclerosis and other spinal cord diseases.[29][31][32] Both oral and intrathecal administrations are used, with intrathecal delivery offering targeted therapy with fewer systemic side effects.[21][32]

Experimental Workflows: From Synthesis to Biological Evaluation

The discovery and development of novel substituted butanoic acids rely on a systematic and rigorous experimental approach. This section outlines key methodologies for the synthesis and biological evaluation of these compounds.

General Synthetic Strategies

The synthesis of substituted butanoic acids can be achieved through various organic chemistry reactions. The choice of a specific synthetic route depends on the desired substitution pattern on the butanoic acid backbone.

Example Protocol: Synthesis of Valproic Acid

This four-step procedure is adapted for practical laboratory settings.[9][13]

  • Formation of Sodium Propoxide: Metallic sodium is dissolved in propanol to generate sodium propoxide.

  • Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with the sodium propoxide, followed by alkylation with bromopropane. This step is repeated to introduce the second propyl group.

  • Hydrolysis: The resulting 2,2-dipropyl malonate is hydrolyzed to 2,2-dipropyl malonic acid.

  • Decarboxylation: The 2,2-dipropyl malonic acid is then decarboxylated to yield valproic acid.

Other synthetic approaches for valproic acid have also been described, including those starting from 5,5-dipropylbarbituric acid.[3][33]

Example Protocol: Synthesis of Baclofen

A common synthetic route for baclofen involves the following key steps:[6][8][16][34][35]

  • Condensation: p-Chlorobenzaldehyde is condensed with two moles of acetoacetic ester.

  • Hydrolysis and Decarboxylation: The product from the first step undergoes alkaline hydrolysis and decarboxylation to form 3-(4-chlorophenyl)glutaric acid.

  • Anhydride and Imide Formation: Dehydration of the glutaric acid yields the corresponding anhydride, which is then treated with ammonia to form the glutarimide.

  • Hofmann Rearrangement: The glutarimide is subjected to a Hofmann rearrangement using an alkaline solution of a halogen to produce baclofen.

Example Protocol: Synthesis of Gabapentin

The synthesis of gabapentin often involves a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[36][37]

  • Preparation of 1,1-cyclohexanediacetic acid monoamide: This intermediate is prepared from 1,1-cyclohexanediacetic acid anhydride.

  • Hofmann Rearrangement: The monoamide is treated with an aqueous solution of sodium hypobromite at low temperatures.

  • Acidification and Isolation: The reaction mixture is acidified with an acid like hydrochloric acid to form the gabapentin salt, from which gabapentin can be isolated.[36]

Example Protocol: Synthesis of Vigabatrin

Several synthetic routes for vigabatrin have been reported.[19][20][30][38][39] One common approach involves the reduction of 4-amino-5-yne-hexanoic acid.[30] Another method starts from succinimide and involves reduction, vinylation, and hydrolysis.[20]

Biological Evaluation: In Vitro and In Vivo Assays

A crucial aspect of drug discovery is the comprehensive biological evaluation of synthesized compounds. This involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is a standard method for measuring the inhibitory activity of compounds against histone deacetylases.[10]

  • Prepare Nuclear Lysates: Extract nuclear proteins from cultured cells or tissue samples.

  • Set up the Reaction: In a 96-well plate, add the nuclear lysate, the fluorometric HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations. Include a positive control (e.g., Trichostatin A) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution containing trypsin to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Protocol: GABAB Receptor Binding Assay

This assay is used to determine the affinity of test compounds for the GABAB receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing GABAB receptors or from brain tissue.

  • Radioligand Binding: In a 96-well plate, incubate the membranes with a radiolabeled GABAB receptor ligand (e.g., [3H]-CGP54626) and the test compound at various concentrations.

  • Incubation and Filtration: Incubate the plate to allow binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound and calculate the Ki value.

In Vivo Models for Efficacy Testing

  • Models of Epilepsy: Several animal models are used to screen for anticonvulsant activity, including the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ)-induced seizure test.[14][28][40] Chronic models, such as kindling models, are used to study drug-resistant epilepsy.[28][41]

  • Models of Neuropathic Pain: Common models include the chronic constriction injury (CCI) and the spinal nerve ligation (SNL) models in rodents.

  • Models of Spasticity: Spasticity can be induced in animal models through spinal cord injury or genetic models of diseases like multiple sclerosis.

Structure-Activity Relationships (SAR) and Data Presentation

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in medicinal chemistry. SAR studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

SAR of Substituted Butanoic Acids as HDAC Inhibitors

Studies have shown that for short-chain fatty acid HDAC inhibitors, the length of the carbon chain is a critical determinant of activity. Non-branching fatty acids with three to five carbons generally exhibit the best inhibitory activity.[20] Branching tends to decrease HDAC inhibition.

Quantitative Data Summary

The following tables summarize key data for prominent substituted butanoic acids.

Table 1: Therapeutic Applications and Mechanisms of Action

CompoundPrimary Therapeutic Use(s)Primary Mechanism(s) of Action
Valproic Acid Epilepsy, Bipolar Disorder, MigraineHDAC Inhibition, GABAergic Modulation, Ion Channel Blockade[5][6][7][8][9]
Gabapentin Neuropathic Pain, Epilepsyα2δ-1 Subunit of Voltage-Gated Calcium Channel Binding[14]
Vigabatrin Infantile Spasms, Refractory EpilepsyIrreversible Inhibition of GABA Transaminase[20][22]
Baclofen SpasticityGABAB Receptor Agonism[17][27]

Table 2: Summary of Key Clinical Trial Findings

CompoundIndicationKey Finding(s)Reference(s)
Valproic Acid EpilepsySignificant reduction in seizure frequency in adults and children.[7][10][11]
Gabapentin Neuropathic PainSignificant reduction in pain and improvement in quality of life measures.[2][5][17][18]
Vigabatrin Infantile SpasmsHighly effective, especially in patients with tuberous sclerosis.[22][23][24][25][26]
Baclofen SpasticityEffective in reducing muscle tone and spasm frequency.[21][29][31][32]

Signaling Pathways and Visualization

Visualizing the complex signaling pathways modulated by substituted butanoic acids is essential for a deeper understanding of their mechanisms of action.

GABA-B Receptor Signaling Pathway

Baclofen exerts its therapeutic effects by activating the GABA-B receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that ultimately leads to neuronal inhibition.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Baclofen Baclofen GABAB_R GABA-B Receptor (GABAB1/GABAB2) Baclofen->GABAB_R Binds and Activates G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) K_channel GIRK Channel (K+ Efflux) G_protein->K_channel Activates (βγ subunit) Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release

Caption: GABA-B receptor signaling cascade initiated by baclofen.

HDAC Inhibition and Gene Expression

Valproic acid's inhibition of HDACs leads to changes in gene expression that are thought to underlie some of its therapeutic effects.

HDAC_Inhibition Valproic_Acid Valproic Acid HDAC Histone Deacetylase (HDAC) Valproic_Acid->HDAC Inhibits Gene_Expression Gene Expression (e.g., p21) Valproic_Acid->Gene_Expression Activation Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Histones->Chromatin Compaction Chromatin->Gene_Expression Repression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibition by valproic acid.

Conclusion and Future Directions

Substituted butanoic acids represent a remarkable class of therapeutic agents with a broad range of clinical applications. Their success stems from their ability to modulate fundamental biological processes, including epigenetic regulation and neurotransmission. The continued exploration of the butanoic acid scaffold holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of more selective HDAC inhibitors and GABAergic modulators, as well as the elucidation of the complex interplay between their various mechanisms of action. The principles and methodologies outlined in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field of drug discovery.

References

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An In-depth Technical Guide to 2-(cyclopentylmethyl)butanoic acid: Structural Elucidation and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(cyclopentylmethyl)butanoic acid, a saturated fatty acid derivative. The document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who require detailed information on the compound's structural and physical characteristics.

Molecular Structure and Identification

This compound is a carboxylic acid characterized by a cyclopentylmethyl substituent at the alpha position of a butanoic acid backbone. This unique structural arrangement confers specific physicochemical properties that are of interest in various research and development applications.

The definitive identification of this molecule is established through its systematic nomenclature and various chemical identifiers. The IUPAC name for this compound is this compound.[1] For computational and database referencing, it is cataloged under the Chemical Abstracts Service (CAS) number 14276-86-9.[1]

Further unequivocal identification is provided by the Simplified Molecular-Input Line-Entry System (SMILES) string, which is CCC(CC1CCCC1)C(=O)O, and the International Chemical Identifier (InChI) key, BWANPEYEQQDRFW-UHFFFAOYSA-N.[1] These identifiers are crucial for unambiguous representation in chemical databases and software.

Structural Formula

The structural formula of this compound is depicted below. The butanoic acid chain is the core of the molecule, with a cyclopentylmethyl group attached to the second carbon atom (the alpha-carbon).

Figure 1: 2D structural representation of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. These properties dictate its solubility, reactivity, and potential biological interactions. A summary of its key computed properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂PubChem[1]
Molecular Weight170.25 g/mol PubChem[1]
XLogP3-AA3.2PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count4PubChem[1]

Table 1: Key Physicochemical Properties of this compound.

The molecular formula of C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol are fundamental parameters for stoichiometric calculations in synthesis and analytical procedures.[1] The XLogP3-AA value of 3.2 suggests a moderate level of lipophilicity, which is a critical factor in predicting its behavior in biological systems and chromatographic separations.[1]

Experimental Protocols: A Note on Synthesis

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the bond between the alpha-carbon of the butanoic acid moiety and the methylene group of the cyclopentylmethyl substituent. This suggests a synthetic approach starting from a malonic ester or a similar carbanion equivalent, which can be alkylated with a cyclopentylmethyl halide.

G Target This compound Intermediate1 Alkylated Malonic Ester Derivative Target->Intermediate1 Hydrolysis & Decarboxylation Reactant1 Diethyl Malonate Intermediate1->Reactant1 Alkylation Reactant2 Cyclopentylmethyl Halide Intermediate1->Reactant2 Alkylation Reactant3 Ethyl Halide Intermediate1->Reactant3 Alkylation

Figure 2: A conceptual retrosynthetic workflow for the synthesis of this compound.

General Synthetic Workflow
  • Deprotonation: A suitable base, such as sodium ethoxide, is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate.

  • First Alkylation: The enolate is then reacted with cyclopentylmethyl bromide (or a similar halide) in an Sₙ2 reaction to introduce the cyclopentylmethyl group.

  • Second Alkylation: A second equivalent of base is used for deprotonation, followed by the addition of ethyl bromide to introduce the ethyl group.

  • Hydrolysis and Decarboxylation: The resulting disubstituted malonic ester is then subjected to acidic hydrolysis to convert the ester groups to carboxylic acids. Subsequent heating leads to the decarboxylation of one of the carboxylic acid groups, yielding the final product, this compound.

This proposed synthesis is a robust and well-established method for the preparation of α-substituted carboxylic acids. The choice of specific reagents and reaction conditions would require optimization for this particular target molecule.

Conclusion

This technical guide has provided a detailed overview of the structural formula and molecular weight of this compound. The information presented, including its IUPAC name, chemical identifiers, and key physicochemical properties, serves as a foundational resource for researchers and professionals. The proposed synthetic pathway offers a scientifically sound approach for its preparation, enabling further investigation into its potential applications.

References

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An In-depth Technical Guide to the Hazards and Safe Handling of 2-(cyclopentylmethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known and potential hazards associated with 2-(cyclopentylmethyl)butanoic acid (CAS No. 14276-86-9). Synthesizing data from authoritative chemical repositories and safety data sheets for structurally analogous compounds, this document outlines critical safety precautions, appropriate handling protocols, and emergency procedures. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may work with this compound. The guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's chemical properties and associated risks.

Introduction: Understanding the Compound

This compound is a carboxylic acid with a molecular formula of C10H18O2.[1] Its structure, featuring a butanoic acid moiety substituted with a cyclopentylmethyl group, suggests a profile of hazards common to other medium-chain carboxylic acids, including potential corrosivity and irritant properties. While specific toxicological data for this compound is limited, the Globally Harmonized System (GHS) classifications available provide a foundational understanding of its acute toxicity and irritation potential.[1] This guide aims to bridge the gap in specific data by applying established principles of chemical safety and drawing logical parallels from well-characterized related molecules.

Chemical Identity

For clarity and accurate record-keeping, the fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C10H18O2PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
CAS Number 14276-86-9PubChem[1]
EC Number 936-143-9PubChem[1]
Canonical SMILES CCC(CC1CCCC1)C(=O)OPubChem[1]

Hazard Identification and Risk Assessment

The primary known hazards of this compound are based on its GHS classification.[1] A comprehensive risk assessment, however, must also consider the potential for hazards common to similar chemical structures, such as other carboxylic acids.

GHS Classification

Data submitted to the European Chemicals Agency (ECHA) provides the following GHS hazard statements for this compound:[1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H319: Causes serious eye irritation.

These classifications indicate that the compound poses a significant acute toxicity risk through oral, dermal, and inhalation routes of exposure, and is a serious irritant to the eyes.[1]

Inferred and Potential Hazards

Based on the general properties of carboxylic acids and related compounds, the following potential hazards should also be considered:

  • Skin Corrosion/Irritation: While classified as causing "serious eye irritation," direct contact with the skin may also lead to irritation or, with prolonged exposure, burns. Structurally similar compounds like 2-methylbutyric acid and butyric acid are known to cause severe skin burns and damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[4] This is a common property of volatile acidic compounds.

  • Reactivity with Incompatible Materials: Carboxylic acids can react exothermically with bases and are generally incompatible with oxidizing agents, reducing agents, and certain metals.[4]

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Risk Assessment Workflow

Before commencing any work, a thorough risk assessment should be performed. The following diagram illustrates a logical workflow for this process.

RiskAssessment Risk Assessment Workflow for Chemical Handling cluster_planning Phase 1: Planning & Information Gathering cluster_evaluation Phase 2: Hazard & Risk Evaluation cluster_control Phase 3: Control Measure Implementation A Identify Compound: This compound B Gather Safety Data: Review GHS, SDS for analogs A->B C Define Experimental Procedure: Quantities, duration, conditions B->C D Identify Hazards: Acute Toxicity (Oral, Dermal, Inhalation) Serious Eye Irritation Potential Skin Corrosion Potential Combustibility C->D E Assess Exposure Potential: Inhalation (vapors/aerosols) Skin/Eye Contact Ingestion (accidental) D->E F Evaluate Risk Level: Combine Hazard & Exposure (Low, Medium, High) E->F G Implement Engineering Controls: Fume Hood, Ventilation F->G H Select Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat G->H I Establish Safe Work Practices: SOPs, Emergency Plan H->I J Begin Work Safely I->J Proceed with Experiment

Sources

A Technical Guide to the Natural Occurrence of Cyclopentane-Containing Fatty Acids: From Biosynthesis to Biological Function

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cyclopentane-containing fatty acids represent a structurally diverse class of lipids with profound biological activities across different kingdoms of life. From the hormone-like prostaglandins in animals to the defense-signaling jasmonates in plants and the historically significant antimicrobial agents from chaulmoogra oil, these molecules are united by a characteristic five-membered carbon ring within their aliphatic chains. This guide provides an in-depth exploration of the natural occurrence, biosynthetic pathways, biological significance, and key analytical methodologies for these compounds. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to serve as a comprehensive resource for understanding and harnessing the therapeutic and biotechnological potential of cyclopentane-containing fatty acids.

Introduction to Cyclopentane-Containing Fatty Acids

Cyclopentane-containing fatty acids are carboxylic acids that feature a five-membered ring structure. This cyclic motif imparts unique conformational properties that distinguish them from their linear counterparts, profoundly influencing their biological functions. First discovered in the early 20th century through investigations of chaulmoogra oil, used in traditional medicine to treat leprosy, the field has expanded to include critical signaling molecules found in virtually all animal tissues and throughout the plant kingdom.[1][2][3] These compounds act as potent chemical messengers, mediating processes from inflammation and immunity to plant growth and defense.[4][5] Their diverse roles make them valuable targets for therapeutic intervention and agricultural innovation.

Major Classes and Natural Sources

The natural world presents a remarkable diversity of fatty acids incorporating a cyclopentane or cyclopentene ring. They can be broadly categorized based on their structure, biosynthetic origin, and the organisms in which they are found.

2.1 Prostanoids (e.g., Prostaglandins) Prostaglandins are a subclass of eicosanoids found in almost every tissue in humans and other animals.[6] They are not stored but are synthesized on-demand from arachidonic acid in response to various stimuli.[6] As powerful, locally-acting signaling molecules, they regulate a vast array of physiological processes.[5][6]

  • Key Functions: Inflammation, pain perception, fever regulation, blood pressure control, induction of labor, and inhibition of platelet aggregation.[1][5][7][8]

  • Natural Sources: Ubiquitous in animal tissues, particularly at sites of injury or inflammation.[6][7]

2.2 Jasmonates Jasmonates are lipid-derived phytohormones that are central to plant development and survival.[9][10] Jasmonic acid and its derivatives, such as methyl jasmonate, are synthesized from α-linolenic acid and act as key signaling molecules in response to both biotic and abiotic stresses, including herbivory and wounding.[10][11][12]

  • Key Functions: Regulation of plant growth and development (e.g., seed germination, root growth), and mediation of defense responses against pathogens and insects.[4][10]

  • Natural Sources: Found throughout the plant kingdom, with concentrations increasing in response to stress.[9]

2.3 Cyclopentenyl Fatty Acids This class is characterized by a cyclopentene ring at the terminus of the fatty acid chain. The most well-known examples are chaulmoogric acid and hydnocarpic acid, the principal components of chaulmoogra oil.[2][3]

  • Key Functions: Historically used as a primary treatment for leprosy.[2][3][13] Modern research highlights their antimicrobial activity against various bacteria, making them relevant for developing new antibiotic agents.[14][15]

  • Natural Sources: Primarily found in the seed oils of plants from the Flacourtiaceae family, such as Hydnocarpus wightianus.[2][3][16]

2.4 Bacterial Cyclopropane/Cyclopentane Fatty Acids Certain bacteria synthesize fatty acids containing a cyclopropane ring, which can be considered a saturated form of a cyclopentene precursor in some contexts or arise from different pathways. These acids are often incorporated into the bacterial cell membrane.

  • Key Functions: Modulate membrane fluidity and stability, contributing to bacterial resistance to environmental stresses like acidity and antibiotics.[17] Some have demonstrated specific antimicrobial and G-protein coupled receptor (GPR84) agonist activity.[18]

  • Natural Sources: Found in various marine and soil bacteria, such as Labrenzia sp. 011.[18][19]

Class Representative Molecule(s) Primary Natural Source Key Biological Role
Prostanoids Prostaglandin E2 (PGE2), Prostacyclin (PGI2)Animal TissuesInflammation, Pain, Vasodilation[5][7][8]
Jasmonates Jasmonic Acid, Methyl JasmonatePlantsDefense Signaling, Growth Regulation[4][9]
Cyclopentenyl Fatty Acids Chaulmoogric Acid, Hydnocarpic AcidSeeds of Flacourtiaceae plantsAntimicrobial (historically for leprosy)[3][14]
Bacterial Cyclic Fatty Acids Dihydrosterculic acid, various cyclopropane FAsBacterial Cell MembranesMembrane Stability, Stress Resistance[17]

Biosynthetic Pathways

The assembly of the cyclopentane ring differs significantly between the major classes of these fatty acids, reflecting their distinct evolutionary origins and functions.

3.1 Prostaglandin Biosynthesis: The Cyclooxygenase (COX) Pathway In animals, prostaglandins are derived from arachidonic acid, a 20-carbon polyunsaturated fatty acid released from membrane phospholipids. The key step is the oxidative cyclization catalyzed by cyclooxygenase (COX) enzymes (COX-1 and COX-2), which introduces the five-membered ring.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER Lumen PL Membrane Phospholipids PLA2 Phospholipase A2 PL->PLA2 AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Synthases Specific Synthases PGH2->Synthases PGs Prostaglandins (PGE2, PGD2, etc.) PGI2 Prostacyclin (PGI2) TXA2 Thromboxane A2 (TXA2) PLA2->AA COX->PGG2 Oxygenation & Cyclization Synthases->PGs Synthases->PGI2 Synthases->TXA2

Figure 1: Simplified workflow of the Prostaglandin biosynthetic pathway.

3.2 Jasmonate Biosynthesis: The Octadecanoid Pathway In plants, jasmonate synthesis begins with α-linolenic acid released from chloroplast membranes. The pathway involves enzymes in both the chloroplast and the peroxisome. The cyclopentanone ring is formed via cyclization of an allene oxide intermediate by allene oxide cyclase (AOC).[9]

G cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome ALA α-Linolenic Acid LOX 13-LOX ALA->LOX HPOT 13(S)-HPOT AOS AOS HPOT->AOS AO Allene Oxide AOC AOC AO->AOC OPDA cis-(+)-12-oxo-PDA (OPDA) OPR3 OPR3 OPDA->OPR3 Transport LOX->HPOT AOS->AO AOC->OPDA Cyclization JA Jasmonic Acid BetaOx β-oxidation OPR3->BetaOx BetaOx->JA

Figure 2: Key steps in the Jasmonate biosynthetic pathway across cellular compartments.

3.3 Cyclopentenyl Fatty Acid Biosynthesis The biosynthesis of chaulmoogric and hydnocarpic acids is less completely understood but is known to be distinct. Evidence suggests that (2-cyclopentenyl)carboxylic acid, also known as aleprolic acid, serves as a specific primer for fatty acid synthase enzymes in plants of the Flacourtiaceae family.[20] This cyclic starter unit is then elongated by the addition of C2 units from acetate to form the final long-chain cyclopentenyl fatty acids.[20]

Biological Activities and Therapeutic Potential

The unique structures of cyclopentane-containing fatty acids underpin their potent and diverse biological activities, making them a focal point for drug development.

  • Prostaglandins in Pharmacology: Because of their central role in inflammation and pain, the prostaglandin biosynthetic pathway is a major pharmacological target. Nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen work by inhibiting COX enzymes, thereby reducing prostaglandin production.[5] Conversely, stable prostaglandin analogs are used clinically to induce labor, treat peptic ulcers, and manage glaucoma.

  • Jasmonates in Agriculture: Jasmonates are crucial for plant defense. Applying exogenous jasmonates can induce resistance to a wide range of pests and pathogens. This has significant potential in agriculture for developing more resilient crops and reducing reliance on chemical pesticides.

  • Cyclopentenyl Fatty Acids as Antimicrobials: The historical success of chaulmoogra oil against Mycobacterium leprae has spurred modern investigations into its components.[3][15] Chaulmoogric and hydnocarpic acids have shown activity against various mycobacteria, including those that cause tuberculosis.[14] Their unique mechanism of action and natural origin make them attractive scaffolds for the development of novel antibiotics to combat drug-resistant infections.

Methodologies for Research and Development

The study of cyclic fatty acids requires specialized techniques for their extraction, isolation, and characterization, separating them from the much more abundant linear fatty acids.

5.1 Extraction and Isolation Protocol This generalized protocol outlines the key steps for isolating cyclic fatty acids from a biological matrix (e.g., seed oil, cell culture).

G Start 1. Sample Preparation (Homogenization/Grinding of tissue/seeds) Extract 2. Lipid Extraction (e.g., Folch or Bligh-Dyer method) Start->Extract Saponify 3. Saponification (Base hydrolysis to yield free fatty acids) Extract->Saponify Esterify 4. Esterification (Conversion to Fatty Acid Methyl Esters - FAMEs) Saponify->Esterify Urea 5. Urea Adduction (Selective removal of linear FAMEs) Esterify->Urea HPLC 6. Preparative HPLC (Fractionation of cyclic FAMEs) Urea->HPLC Analysis 7. Analysis (GC-MS, NMR) HPLC->Analysis

Figure 3: General workflow for the isolation and analysis of cyclic fatty acids.

Step-by-Step Methodology:

  • Sample Preparation: Tissues or seeds are homogenized or finely ground to increase the surface area for efficient lipid extraction.

  • Lipid Extraction: Total lipids are extracted using a solvent system, typically chloroform/methanol (Folch method), to separate lipids from other cellular components.

  • Saponification: The extracted lipids (triglycerides, phospholipids) are hydrolyzed using a strong base (e.g., methanolic KOH) to release free fatty acids.

  • Esterification: The free fatty acids are converted to their more volatile methyl esters (FAMEs) using a reagent like BF₃-methanol. This step is crucial for subsequent analysis by gas chromatography.

  • Urea Adduction: This is a critical enrichment step.[21] FAMEs are dissolved in a warm methanol solution saturated with urea. Upon cooling, urea forms crystalline inclusion complexes with linear FAMEs, while the bulkier cyclic FAMEs remain in the liquid filtrate.

    • Scientist's Note: The principle behind urea adduction is molecular geometry. The hexagonal channels of the urea crystal lattice can accommodate the straight chains of saturated and unsaturated fatty acids but exclude molecules with cyclic or branched structures. This provides a powerful, non-chromatographic method for enriching cyclic compounds.

  • Preparative Chromatography: The enriched cyclic FAME fraction is further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC), often on a reversed-phase (C18) or silver-ion column to separate isomers.[21][22]

5.2 Structural Characterization and Quantification A combination of analytical techniques is required for unambiguous identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing cyclic FAMEs.[23] The retention time on the GC column provides information on polarity and molecular weight, while the mass spectrum provides fragmentation patterns that can help identify the ring's position and the overall structure.[22] Derivatization to picolinyl esters or DMOX derivatives can further aid in locating the ring structure.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for both preparative isolation and analytical separation, especially for isomers that are difficult to resolve by GC. Silver-ion HPLC is particularly effective at separating fatty acids based on the number and geometry of their double bonds.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous structural elucidation of novel cyclic fatty acids.[24] Specific chemical shifts can confirm the presence and configuration of the cyclopentane ring and the location of double bonds.[24]

Challenges and Future Directions

The study of cyclopentane-containing fatty acids is a vibrant field with several exciting frontiers. Key challenges include the low natural abundance of some compounds and the complexity of isomeric mixtures, which can complicate isolation and activity screening.

Future research is likely to focus on:

  • Biosynthetic Engineering: Elucidating the complete biosynthetic pathways for compounds like chaulmoogric acid could enable their production in microbial or plant-based systems, providing a sustainable source for drug development.

  • Discovery of Novel Bioactivities: High-throughput screening of natural source extracts may reveal new cyclic fatty acids with unique therapeutic properties, from anticancer to immunomodulatory effects.

  • Mechanism of Action Studies: For many of these compounds, the precise molecular targets and mechanisms of action remain to be fully understood. Elucidating these will be critical for rational drug design and optimization.

Conclusion

Cyclopentane-containing fatty acids are a functionally vital and structurally fascinating class of natural products. Their roles as essential signaling molecules in animals and plants, combined with the proven antimicrobial potential of specific members, underscore their importance in biology and medicine. A deep understanding of their natural sources, biosynthesis, and biological functions, supported by robust analytical methodologies, is essential for researchers seeking to unlock their full therapeutic and biotechnological potential. This guide serves as a foundational resource to aid in that endeavor.

References

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  • Wasternack, C., & Song, S. (2017). Jasmonates: biosynthesis, metabolism, and signaling by proteins activating and repressing transcription. Journal of Experimental Botany.
  • Yu, X., et al. (2021). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. MDPI.
  • Staswick, P. E. (2017). Jasmonates: biosynthesis, perception and signal transduction. Aston Publications Explorer.
  • Li, Q., et al. (2017). Jasmonic Acid Signaling Pathway in Plants. PubMed Central, NIH.
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  • Cyberlipid. (n.d.). Cyclopentyl and Cyclopentenyl acids. Cyberlipid.
  • Spener, F. (1976). Biosynthesis of cyclopentenyl fatty acids. (2-Cyclopentenyl)carboxylic acid (aleprolic acid) as a special primer for fatty acid biosynthesis in Flacourtiaceae. PubMed.
  • Parascandola, J. (n.d.). Chaulmoogra Oil and the Treatment of Leprosy. American Chemical Society.
  • Adams, R., & Yuan, H. C. (n.d.). CHEMISTRY OF LEPROSY DRUGS. University of Hawaii.
  • Christie, W. W. (n.d.). Structural Analysis of the Cyclic Fatty Acids Formed during Frying. AOCS Lipid Library.
  • Christie, W. W., Brechany, E. Y., & Shukla, V. K. (1989). Analysis of seed oils containing cyclopentenyl fatty acids by combined chromatographic procedures. PubMed.
  • Caligiani, A., et al. (2020). Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid. PubMed Central, NIH.
  • Kjaerulff, L., et al. (2018). Cyclopropane-Containing Fatty Acids From the Marine Bacterium Labrenzia Sp. 011 With Antimicrobial and GPR84 Activity. PubMed.
  • Chen, S., et al. (2025). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions. PubMed.
  • Carballeira, N. M. (n.d.). C11 compounds and a cyclopropane fatty acid from marine organisms. ResearchGate.
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Methodological & Application

Synthetic Route for 2-(Cyclopentylmethyl)butanoic Acid via Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of 2-(cyclopentylmethyl)butanoic acid, a valuable carboxylic acid intermediate in pharmaceutical development. The described protocol leverages the classical malonic ester synthesis pathway, a robust and versatile method for forming carbon-carbon bonds. This document details a step-by-step procedure for the sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale behind procedural choices, and offers insights from field-proven experience to ensure reproducibility and high yield. The protocol is designed for researchers, medicinal chemists, and process development scientists.

Introduction: The Strategic Value of Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone reaction in organic chemistry for preparing substituted carboxylic acids.[1][2] Its power lies in the unique acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups.[3] This acidity allows for easy deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[4] This enolate is an excellent carbon nucleophile that readily participates in SN2 reactions with alkyl halides, enabling the formation of new carbon-carbon bonds.[5][6]

The general transformation can be summarized as converting an alkyl halide (R-X) into a carboxylic acid with a two-carbon chain extension (R-CH₂COOH).[4] A key advantage of this method is the ability to perform a second, sequential alkylation, allowing for the synthesis of α,α-disubstituted acetic acids.[1][7][8] The final stage of the synthesis involves hydrolysis of the ester groups, followed by thermal decarboxylation of the resulting β-dicarboxylic acid to yield the desired product.[9]

This protocol applies the dialkylation strategy to synthesize this compound, a molecule with potential applications as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).

Overall Synthetic Workflow

The synthesis of this compound from diethyl malonate is a multi-step process. The logical flow involves activating the malonic ester, sequentially adding the two required alkyl groups, and then converting the intermediate to the final carboxylic acid product.

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate B 1. NaOEt, EtOH 2. Cyclopentylmethyl Bromide A->B Deprotonation & S_N2 Reaction C Diethyl 2-(cyclopentylmethyl)malonate B->C D 1. NaOEt, EtOH 2. Ethyl Bromide C->D Deprotonation & S_N2 Reaction E Diethyl 2-ethyl-2-(cyclopentylmethyl)malonate D->E F 1. NaOH(aq), Δ 2. H₃O⁺, Δ E->F Saponification & Decarboxylation G This compound F->G

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 0.1 moles of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (mass/vol)Notes
Diethyl Malonate160.170.1016.0 g (15.2 mL)Starting Material
Sodium Metal22.990.225.1 gFor preparing fresh NaOEt
Absolute Ethanol46.07-250 mLAnhydrous solvent
Cyclopentylmethyl Bromide163.050.1117.9 g (13.9 mL)First Alkylating Agent
Ethyl Bromide108.970.1112.0 g (8.1 mL)Second Alkylating Agent
Sodium Hydroxide40.000.5020.0 gFor Saponification
Hydrochloric Acid (conc.)36.46-~50 mLFor Acidification
Diethyl Ether74.12-300 mLExtraction Solvent
Anhydrous MgSO₄120.37-As neededDrying Agent
Step-by-Step Procedure

Step 1: Preparation of Diethyl 2-(cyclopentylmethyl)malonate

  • Preparation of Sodium Ethoxide (NaOEt) Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube) and a magnetic stirrer, add 150 mL of absolute ethanol. Carefully add 2.5 g (0.11 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has dissolved completely.

    • Expertise & Experience: Using freshly prepared sodium ethoxide from sodium metal and the corresponding alcohol (ethanol) is critical. This approach ensures an anhydrous environment, which is essential for efficient enolate formation, and prevents transesterification that could occur if a different alkoxide were used.[7]

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add 16.0 g (0.10 mol) of diethyl malonate dropwise to the stirred solution. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

  • First Alkylation: Add 17.9 g (0.11 mol) of cyclopentylmethyl bromide dropwise to the reaction mixture. The addition may be slightly exothermic. After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • Trustworthiness: The reaction is an SN2 substitution. Using primary alkyl halides like cyclopentylmethyl bromide is crucial to maximize yield and avoid the competing E2 elimination pathway that dominates with secondary or tertiary halides.[3]

Step 2: Preparation of Diethyl 2-ethyl-2-(cyclopentylmethyl)malonate

  • Second Enolate Formation: After cooling the mixture from Step 1 to room temperature, prepare a second solution of sodium ethoxide by dissolving 2.5 g (0.11 mol) of sodium in 100 mL of absolute ethanol in a separate flask. Add this second NaOEt solution to the reaction flask containing the mono-alkylated product. Stir for 30 minutes.

  • Second Alkylation: Add 12.0 g (0.11 mol) of ethyl bromide dropwise to the mixture. Reflux the resulting solution for an additional 2-3 hours, again monitoring by TLC until the starting mono-alkylated ester is consumed.

Step 3: Saponification, Decarboxylation, and Isolation

  • Solvent Removal: After the second alkylation is complete, remove most of the ethanol from the reaction mixture using a rotary evaporator.

  • Saponification (Hydrolysis): To the residue, add a solution of 20.0 g (0.50 mol) of sodium hydroxide in 100 mL of water. Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the diester. The solution should become homogeneous.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the aqueous solution with 50 mL of diethyl ether to remove any unreacted, neutral organic impurities. Discard the ether layer.

  • Acidification: Place the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH is ~1-2 (test with litmus paper). Vigorous gas evolution (CO₂) will be observed.

    • Authoritative Grounding: The acidification step serves two purposes: it protonates the carboxylate to form the dicarboxylic acid, and the resulting acidic, heated conditions promote decarboxylation. β-dicarboxylic acids readily lose CO₂ through a six-membered cyclic transition state to form an enol, which then tautomerizes to the final carboxylic acid product.[5][9]

  • Decarboxylation: Gently heat the acidified mixture on a steam bath for 30-60 minutes to ensure complete decarboxylation. Then, cool the mixture to room temperature.

  • Extraction and Purification: Extract the final product from the aqueous solution with diethyl ether (3 x 75 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.[10]

Reaction Mechanism Visualization

The core of the malonic ester synthesis involves the formation of a nucleophilic enolate and its subsequent reaction with an electrophile, followed by hydrolysis and decarboxylation.

G cluster_0 Mechanism Diethyl\nMalonate Diethyl Malonate Enolate Enolate Diethyl\nMalonate->Enolate NaOEt Alkylated\nEster Alkylated Ester Enolate->Alkylated\nEster + R-X (S_N2) Dicarboxylic\nAcid Dicarboxylic Acid Alkylated\nEster->Dicarboxylic\nAcid 1. NaOH, H₂O 2. H₃O⁺ Final\nCarboxylic Acid Final Carboxylic Acid Dicarboxylic\nAcid->Final\nCarboxylic Acid Δ -CO₂

Figure 2: Key mechanistic steps of the malonic ester synthesis.

Conclusion

The protocol described herein provides a reliable and well-characterized route to this compound. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment for the alkylation steps and ensuring complete hydrolysis, researchers can achieve high yields of the target compound. This synthesis is a powerful example of how classical organic reactions can be applied to create complex molecular scaffolds relevant to modern drug discovery and development.

References

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. (2012-11-09). [Link]

  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. [Link]

  • Process for purification of carboxylic acids.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. Patsnap Eureka. (2025-03-28). [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. (2025-06-05). [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • Malonic ester synthesis. Grokipedia. [Link]

  • Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. JoVE. (2025-05-22). [Link]

  • Ch21: Malonic esters. University of Calgary. [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • Malonic ester synthesis. L.S.College, Muzaffarpur. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. (2025-03-12). [Link]

  • Malonic Ester Synthesis. Chemistry LibreTexts. (2020-08-26). [Link]

  • Malonic ester synthesis (of carboxylic acids). Online Chemistry notes. (2022-06-22). [Link]

  • Malonic Ester Synthesis. Chemistry Steps. [Link]

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Application Note: Probing Cellular Lipid Dynamics with 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for utilizing 2-(cyclopentylmethyl)butanoic acid, a synthetic branched-chain fatty acid, in metabolic pathway studies. We present detailed protocols for researchers, scientists, and drug development professionals to investigate its uptake, activation, and subsequent metabolic fate within a cellular context. By employing stable isotope labeling and advanced liquid chromatography-mass spectrometry (LC-MS), these methodologies enable the elucidation of how this unique fatty acid analogue integrates into and potentially perturbs cellular lipid networks. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to novel fatty acid metabolism research.

Introduction: The Rationale for Studying Synthetic Fatty Acid Analogues

The study of fatty acid metabolism is crucial to understanding numerous physiological and pathological states, including metabolic syndrome, cardiovascular disease, and cancer. While endogenous fatty acids are well-characterized, synthetic analogues like this compound offer unique tools to probe the intricacies of lipid metabolic pathways. The branched-chain nature and the presence of a cyclopentyl group in this compound introduce structural motifs not commonly found in endogenous mammalian fatty acids. This distinction makes it a valuable tracer to study the flexibility and specificity of enzymes involved in fatty acid transport, activation, and catabolism.

Branched-chain fatty acids (BCFAs) are known to play significant roles in various metabolic reactions and can influence lipid metabolism, inflammation, and insulin resistance[1]. Similarly, fatty acids containing cyclic moieties, such as cyclopentenyl fatty acids, have demonstrated significant biological activity[2]. Therefore, this compound stands as a promising candidate to explore novel aspects of lipid biochemistry.

Hypothesized Metabolic Incorporation:

Based on its structure, we can propose several potential metabolic routes for this compound:

  • Cellular Uptake and Activation: Like other fatty acids, it is expected to be taken up by cells via fatty acid transport proteins and subsequently activated to its coenzyme A (CoA) thioester.[3][4][5][6]

  • Incorporation into Complex Lipids: The resulting acyl-CoA could be incorporated into various lipid species, such as triglycerides, phospholipids, and cholesterol esters, thereby altering membrane composition and lipid droplet dynamics.

  • Mitochondrial β-oxidation: The branched structure may present a challenge to conventional β-oxidation, potentially leading to the formation of unique metabolic intermediates.

This application note will provide the protocols to systematically investigate these hypotheses.

Experimental Design & Workflow

A robust investigation into the metabolic fate of this compound necessitates a multi-faceted approach. The following workflow outlines the key stages of a comprehensive study.

G cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Sample Processing cluster_3 Analysis A Synthesis of Stable Isotope-Labeled This compound C Cell Treatment with Labeled Fatty Acid A->C B Cell Culture B->C D Time-Course Incubation C->D E Metabolite Extraction D->E F Lipid Fractionation E->F G LC-MS Based Metabolomics E->G Total Metabolome F->G Lipid Fractions H Data Analysis & Pathway Mapping G->H

Figure 1: General experimental workflow for tracing the metabolic fate of this compound.

Core Protocols

Preparation of Stable Isotope-Labeled this compound

For unambiguous tracing, it is essential to use a stable isotope-labeled version of this compound. Uniformly ¹³C-labeled or deuterium-labeled analogues are ideal. These can be custom-synthesized by commercial vendors.

Cell Culture and Treatment

Objective: To expose cultured cells to the labeled fatty acid and monitor its uptake and metabolism over time.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)

  • Complete cell culture medium

  • Fatty acid-free bovine serum albumin (BSA)

  • Stable isotope-labeled this compound

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a 100 mM stock solution of labeled this compound in ethanol. b. In a sterile tube, combine the fatty acid stock solution with a 10% (w/v) fatty acid-free BSA solution in serum-free medium to achieve a final desired fatty acid concentration (e.g., 100 µM) and a molar ratio of fatty acid to BSA of 3:1. c. Incubate at 37°C for 30 minutes to allow for complex formation.

  • Cell Treatment: a. Aspirate the culture medium from the cells and wash twice with warm PBS. b. Add the fatty acid-BSA complex-containing medium to the cells. c. Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

Metabolite Extraction

Objective: To efficiently extract a broad range of metabolites, including the labeled fatty acid and its downstream products.

Materials:

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Quenching and Lysis: a. At each time point, place the culture plate on ice and aspirate the medium. b. Immediately wash the cells with ice-cold PBS. c. Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

  • Extraction: a. Transfer the cell lysate to a microcentrifuge tube. b. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Collection: a. Collect the supernatant containing the metabolites. b. Dry the supernatant using a vacuum concentrator. c. Store the dried metabolite extract at -80°C until LC-MS analysis.

Lipid Extraction and Fractionation

Objective: To isolate and separate different lipid classes to determine the incorporation of the labeled fatty acid.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Solid Phase Extraction (SPE) columns (e.g., silica-based)

Protocol:

  • Lipid Extraction (Folch Method): a. To the cell pellet remaining after metabolite extraction, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. b. Vortex thoroughly and incubate at room temperature for 20 minutes with occasional shaking. c. Add 0.5 mL of 0.9% NaCl solution and vortex again. d. Centrifuge at 2,000 x g for 10 minutes to separate the phases. e. Collect the lower organic phase containing the lipids.

  • Lipid Fractionation (Optional but Recommended): a. Dry the extracted lipids under a stream of nitrogen. b. Reconstitute in a small volume of chloroform. c. Apply the sample to a pre-conditioned silica SPE column. d. Elute different lipid classes using solvents of increasing polarity (e.g., chloroform for neutral lipids, acetone for glycolipids, and methanol for phospholipids). e. Collect the fractions, dry them down, and store at -80°C.

LC-MS Analysis

Objective: To separate and detect the labeled fatty acid and its metabolites.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7][8][9][10][11][12]

Chromatographic Conditions (Example for Fatty Acid Analysis):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 60% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan mode for untargeted analysis and targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for quantification of the labeled compound and its expected metabolites.

Data Analysis and Interpretation

Data analysis will involve identifying and quantifying the isotopologues of this compound and its metabolites.

Data Analysis Workflow:

G A Raw LC-MS Data B Peak Picking & Alignment A->B C Feature Identification (Mass & Retention Time) B->C D Isotopologue Extraction C->D E Quantification of Labeled Species D->E F Pathway Analysis E->F

Figure 2: Data analysis workflow for stable isotope tracing experiments.

Expected Outcomes and Interpretation:

Experimental Outcome Potential Interpretation
High intracellular concentration of labeled this compoundEfficient cellular uptake.
Detection of labeled 2-(cyclopentylmethyl)butanoyl-CoASuccessful activation by acyl-CoA synthetases.
Presence of labeled fatty acid in triglyceride and phospholipid fractionsIncorporation into complex lipids, suggesting it can be utilized by acyltransferases.
Detection of novel labeled metabolitesIndication of catabolism, potentially through a modified β-oxidation pathway.
Alterations in the levels of endogenous fatty acidsThe synthetic fatty acid may be competing for enzymes or influencing lipid metabolic regulation.

Conclusion

The methodologies outlined in this application note provide a robust framework for investigating the metabolic fate of the novel synthetic fatty acid, this compound. By employing stable isotope tracing and high-resolution mass spectrometry, researchers can gain valuable insights into the mechanisms of fatty acid uptake, activation, and metabolism. These studies will not only elucidate the specific pathways involving this compound but also contribute to a broader understanding of cellular lipid homeostasis and the potential for developing novel therapeutic agents that target lipid metabolism.

References

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Protocol for the Esterification of 2-(Cyclopentylmethyl)butanoic Acid: A Guide to Method Selection and Execution for Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, particularly within the pharmaceutical and fine chemical industries. However, substrates possessing significant steric hindrance adjacent to the carboxyl group, such as 2-(cyclopentylmethyl)butanoic acid, present unique challenges that can render standard methods like the Fischer-Speier esterification inefficient. This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting and executing robust esterification protocols for such challenging molecules. We present two field-proven methods: a two-step conversion via an acyl chloride intermediate and the milder, one-pot Steglich esterification. The rationale behind method selection, detailed step-by-step protocols, purification procedures, and characterization are discussed to ensure reproducible and high-yield synthesis.

Introduction: The Challenge of Steric Hindrance

Ester functional groups are prevalent in active pharmaceutical ingredients (APIs), serving as key pharmacophores or as prodrugs to enhance bioavailability. The direct, acid-catalyzed reaction between a carboxylic acid and an alcohol, known as the Fischer esterification, is a classic transformation.[1][2][3] This reaction is governed by an equilibrium that must be driven towards the product, typically by using an excess of one reactant or by removing water as it forms.[4][5][6]

However, the efficacy of Fischer esterification is significantly diminished when the carboxylic acid or alcohol is sterically hindered.[5][7] For a substrate like this compound, the bulky cyclopentylmethyl group at the α-position shields the carbonyl carbon from the nucleophilic attack of the alcohol, slowing the reaction rate and leading to poor yields.

To overcome this obstacle, more sophisticated strategies are required. These methods typically involve increasing the electrophilicity of the carboxylic acid, allowing the reaction to proceed under milder conditions. This guide focuses on two such reliable methods.

Strategic Overview: Selecting the Appropriate Esterification Pathway

The choice of esterification method depends on the substrate's sensitivity to acid, the desired reaction conditions (temperature, pH), and the scale of the synthesis. For a sterically hindered acid, the primary goal is to activate the carboxyl group to facilitate the nucleophilic attack by the alcohol.

G Start Start: this compound Decision Is the substrate acid-sensitive or are mild conditions required? Start->Decision Method1 Method 1: Acyl Chloride Formation Decision->Method1 No Method2 Method 2: Steglich Esterification Decision->Method2 Yes Rationale1 Rationale: Highest reactivity. Good for unreactive alcohols. Generates HCl byproduct. Method1->Rationale1 Rationale2 Rationale: Very mild (room temp). Neutral conditions. Ideal for sensitive substrates. Method2->Rationale2

Caption: Decision workflow for selecting an esterification method.

Method 1: Esterification via Acyl Chloride Intermediate

This highly effective two-step method first converts the carboxylic acid into a much more reactive acyl chloride.[8] This intermediate readily reacts with alcohols, even sterically hindered ones, to form the desired ester in high yield.[9][10][11] Thionyl chloride (SOCl₂) is a common and convenient reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous.[12]

Principle and Rationale

The reaction proceeds because the hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion forms the acyl chloride. This highly electrophilic species then undergoes nucleophilic acyl substitution with the alcohol to furnish the ester. This pathway bypasses the unfavorable equilibrium of the Fischer esterification.

Experimental Protocol

G cluster_0 Step A: Acyl Chloride Formation A1 1. Dissolve Acid in Solvent (e.g., DCM) A2 2. Add SOCl₂ (or Oxalyl Chloride) (often with cat. DMF) A1->A2 A3 3. Stir at RT to Reflux (Monitor by IR/TLC) A2->A3 A4 4. Remove Solvent & Excess Reagent (in vacuo) A3->A4 A5 Crude Acyl Chloride (Use immediately) A4->A5

Caption: Workflow for acyl chloride synthesis.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or CaSO₄).

  • Reagents: Charge the flask with this compound. Add an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 5-10 mL per gram of acid).

  • Chlorination: Slowly add thionyl chloride (SOCl₂) (1.5 to 2.0 molar equivalents) to the stirring solution at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water. The reaction evolves HCl and SO₂ gas. For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is often added.[12]

  • Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress. The disappearance of the carboxylic acid can be tracked by thin-layer chromatography (TLC) or the disappearance of the broad O-H stretch in the infrared (IR) spectrum.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used immediately in the next step without further purification.

G cluster_1 Step B: Ester Synthesis B1 1. Dissolve Acyl Chloride in Anhydrous DCM B2 2. Add Alcohol & Base (e.g., Pyridine, Et₃N) B1->B2 B3 3. Stir at 0 °C to RT B2->B3 B4 4. Aqueous Workup (Wash with NaHCO₃, H₂O, Brine) B3->B4 B5 5. Dry, Filter, Concentrate B4->B5 B6 6. Purify (Column Chromatography) B5->B6

Caption: Workflow for ester synthesis from an acyl chloride.

  • Reaction Setup: In a fume hood, dissolve the crude acyl chloride from Step A in anhydrous DCM in a clean, dry round-bottom flask equipped with a stir bar and a nitrogen inlet.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add the desired alcohol (1.0-1.2 molar equivalents) followed by the slow, dropwise addition of a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.2-1.5 molar equivalents). The base is crucial to neutralize the HCl generated during the reaction.[13]

  • Reaction: Allow the reaction to warm to room temperature and stir until the acyl chloride is consumed (monitor by TLC).

  • Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid, water, and finally, brine.[13][14]

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude ester can be purified by silica gel column chromatography to yield the final product.

ReagentMolar Eq. (Step A)Molar Eq. (Step B)Purpose
This compound1.0-Starting Material
Thionyl Chloride (SOCl₂)1.5 - 2.0-Chlorinating Agent
Anhydrous Solvent (DCM)--Reaction Medium
Alcohol (R-OH)-1.0 - 1.2Nucleophile
Pyridine or Triethylamine-1.2 - 1.5HCl Scavenger

Method 2: Steglich Esterification

First described by Wolfgang Steglich in 1978, this method is exceptionally mild and highly effective for coupling sterically demanding acids and alcohols.[15][16] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[15][17]

Principle and Rationale

The reaction proceeds at room temperature under neutral conditions. The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[16] While an alcohol can react with this intermediate directly, the reaction is significantly accelerated by the addition of DMAP. DMAP acts as a potent acyl transfer catalyst, intercepting the O-acylisourea to form an even more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[16][17] A key feature of this reaction is the formal uptake of water by DCC, which precipitates as dicyclohexylurea (DCU), a stable and easily filterable byproduct.[15]

Experimental Protocol

G cluster_0 Steglich Esterification Workflow S1 1. Combine Acid, Alcohol, DMAP in Anhydrous DCM S2 2. Add DCC (or EDC) Solution at 0 °C S1->S2 S3 3. Warm to RT and Stir (Monitor by TLC) S2->S3 S4 4. Filter off DCU Precipitate S3->S4 S5 5. Aqueous Workup (Wash with dil. HCl, NaHCO₃, Brine) S4->S5 S6 6. Dry, Filter, Concentrate S5->S6 S7 7. Purify (Column Chromatography) S6->S7

Caption: Workflow for the Steglich Esterification.

  • Reaction Setup: To a solution of this compound (1.0 molar equivalent), the desired alcohol (1.0-1.5 equivalents), and DMAP (0.1-0.2 equivalents) in anhydrous DCM, add a magnetic stir bar.

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in a small amount of anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Initial Workup: Once the reaction is complete, filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Rinse the filter cake with a small amount of DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with dilute HCl (e.g., 0.5 M) to remove DMAP and any unreacted DCC, then with saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by silica gel column chromatography.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alcohol (R-OH)1.0 - 1.5Nucleophile
DCC (or EDC)1.1Coupling Agent / Dehydrator
DMAP0.1 - 0.2Acyl Transfer Catalyst
Anhydrous Solvent (DCM)-Reaction Medium

Product Characterization

Regardless of the method chosen, the final purified ester should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl stretch (typically ~1735 cm⁻¹) and the absence of the broad carboxylic acid O-H stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

The esterification of sterically hindered carboxylic acids like this compound requires methods that are more robust than the standard Fischer esterification. The conversion to a highly reactive acyl chloride intermediate offers a high-yielding, albeit two-step, process. Alternatively, the Steglich esterification provides an exceptionally mild, one-pot procedure that operates under neutral, room-temperature conditions, making it ideal for sensitive substrates. The choice between these methods will depend on the specific requirements of the synthesis, but both represent reliable and scalable solutions for overcoming the challenge of steric hindrance.

References

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  • Acid chlorides react with alcohols to form esters - Chemistry LibreTexts . (2023). Chemistry LibreTexts. [Link]

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  • Work up of ester? - ResearchGate . (2021). ResearchGate. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem . (2024). OperaChem. [Link]

  • Experimental Procedure for Esterification | Writing in Biology . (2018). Writing in Biology, University of Toronto Mississauga. [Link]

  • Experiment 10: Fischer Esterification . (n.d.). Athabasca University. [Link]

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Application Notes & Protocols: Evaluation of 2-(Cyclopentylmethyl)butanoic Acid for Fragrance Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the evaluation and application of 2-(cyclopentylmethyl)butanoic acid as a potential novel ingredient in fragrance formulations. Carboxylic acids, as a class, offer a unique and often dichotomous olfactory profile; typically pungent and potentially malodorous in high concentrations, yet capable of imparting sophisticated, naturalistic nuances such as fruity, creamy, or tangy notes when used at high dilution[1]. This guide outlines detailed protocols for systematic characterization of this molecule's olfactory properties, performance metrics like substantivity and stability, and its potential role in fragrance creation. The methodologies are designed to be self-validating, providing a robust framework for assessing the utility and safety of this and other new chemical entities in perfumery.

Introduction: The Role of Carboxylic Acids in Modern Perfumery

The modern perfumer's palette extends far beyond simple floral and fruity notes, incorporating materials that add complexity, realism, and depth. Carboxylic acids are a prime example of such materials. While often associated with sharp or even unpleasant odors in their pure form, their true value is unlocked at trace concentrations[1]. They can introduce gourmand facets reminiscent of butter or cheese, add a tart crispness to fruit accords, or lend a naturalistic warmth to floral compositions[1][2].

This compound is a C10 branched-chain carboxylic acid. Its structure, featuring a cyclopentylmethyl group, suggests a potentially complex odor profile with possible waxy, fruity, and animalic undertones. This document provides the necessary framework to rigorously evaluate this potential, guiding the scientist from initial olfactory assessment to performance testing in finished fragrance applications.

Physicochemical Properties & Safety Profile

A foundational understanding of a molecule's physical properties and safety requirements is critical before any experimental work can commence.

Key Molecular Identifiers

All quantitative data for this compound is summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₀H₁₈O₂PubChem[3]
Molecular Weight 170.25 g/mol PubChem[3]
CAS Number 14276-86-9PubChem[3]
Structure CCC(CC1CCCC1)C(=O)O (SMILES)PubChem[3]
Safety & Handling

As a carboxylic acid, this compound requires careful handling in a laboratory setting.

  • GHS Hazard Classification: According to its PubChem entry, this compound is classified with the following warnings:

    • H302: Harmful if swallowed[3].

    • H312: Harmful in contact with skin[3].

    • H319: Causes serious eye irritation[3].

    • H332: Harmful if inhaled[3].

  • Handling Protocol:

    • Work in a well-ventilated area or a fume hood to avoid inhalation of vapors[4].

    • Wear standard Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[4].

    • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice as appropriate[4].

    • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[4].

Olfactory Characterization Protocol

Causality: The primary goal is to define the fundamental scent of the molecule. Carboxylic acids can exhibit dramatically different characters at various concentrations[1]. Therefore, evaluation must be performed on a dilution series to capture the full spectrum of its olfactory profile, from the potentially harsh top notes of the neat material to the subtle nuances that emerge upon dilution.

Protocol 3.1: Preparation of Dilutions and Olfactory Evaluation
  • Prepare a Dilution Series: Create a series of dilutions of this compound in a neutral solvent, such as perfumer's grade ethanol. Recommended concentrations are: 10%, 1%, 0.1%, and 0.01% (w/w).

  • Labeling: Clearly label each dilution vial.

  • Olfactory Assessment:

    • Dip a clean, odorless paper smelling strip (mouillette) into the 0.01% dilution. Do not oversaturate.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Smell the strip in short, shallow sniffs.

    • Record initial impressions, noting any specific scent "facets" (e.g., fruity, waxy, green, cheesy, acidic).

    • Repeat the process, moving sequentially to the higher concentrations (0.1%, 1%, 10%, and finally the neat material). Note how the character changes with concentration.

  • Temporal Evaluation (Dry-Down):

    • Set aside the strips for each concentration.

    • Re-evaluate the scent at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to assess the "dry-down" and identify changes in the odor profile over time.

Visualization: Olfactory Evaluation Workflow

Olfactory_Evaluation cluster_prep Preparation cluster_eval Evaluation A This compound (Neat) B Prepare Dilutions (10%, 1%, 0.1%, 0.01% in EtOH) A->B C Dip Smelling Strips (Lowest to Highest Conc.) B->C D Initial Smell Assessment (t=0) C->D E Record Olfactory Descriptors D->E F Temporal Evaluation (Dry-Down) (t=15m, 1h, 4h, 24h) D->F G Final Odor Profile F->G

Caption: Workflow for systematic olfactory characterization of a novel material.

Application and Performance Evaluation

Causality: An ingredient's performance is context-dependent. Its longevity (substantivity) is influenced by its volatility and its interaction with the substrate, such as skin[5][6]. Its aesthetic contribution depends on its synergy with other fragrance materials. Therefore, it must be tested both in isolation on a substrate and within a simple compositional framework (an accord).

Protocol 4.1: Substantivity Assessment on Skin
  • Sample Preparation: Use a 1% dilution of this compound in ethanol.

  • Application: Apply a small, controlled amount (e.g., 10 µL) to a designated spot on clean, unscented skin (e.g., the forearm).

  • Evaluation: Assess the odor intensity at regular intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 6 hrs).

  • Data Recording: Rate the intensity on a simple scale (e.g., 0 = no odor, 5 = very strong) and record any changes in the scent character. It is widely acknowledged that skin chemistry (pH, sebum levels, microbiome) can alter how a fragrance performs and smells on different individuals[7][8][9].

Data Summary: Substantivity Evaluation Template
Time PointOdor Intensity (0-5)Olfactory Notes / Changes
0 min
15 min
30 min
1 hr
2 hrs
4 hrs
6 hrs
Protocol 4.2: Evaluation in a Simple Fragrance Accord
  • Create a Base Accord: Formulate a simple, well-understood accord to serve as a control. For example, a basic fruity-floral accord:

    • Hedione: 40%

    • Iso E Super: 30%

    • Linalool: 15%

    • Ethyl Linalyl Acetate: 10%

    • Galaxolide (50% in IPM): 5%

  • Prepare Test Modifications: Create three variations of the base accord by adding this compound (as a 10% pre-dilution in ethanol) to achieve final concentrations of 0.1%, 0.5%, and 1% of the acid in the total concentrate.

  • Maturation: Allow all samples (control and modifications) to macerate for at least 48 hours.

  • Comparative Evaluation: Dip smelling strips into the control and each modification. Compare them side-by-side to determine the effect of the acid. Note if it enhances fruitiness, adds a creamy texture, introduces tartness, or otherwise modifies the overall character of the accord.

Stability and Compatibility Assessment

Causality: A fragrance ingredient must remain chemically and olfactorily stable within the final product matrix. Carboxylic acids are susceptible to pH changes, which can lead to neutralization and loss of odor, and can react with alcohols via esterification, potentially altering the intended scent profile over time[1]. Accelerated aging protocols are used to predict long-term stability.

Protocol 5.1: Accelerated Stability Testing
  • Select Product Bases: Choose representative product bases for testing, such as:

    • Hydroalcoholic: 80% Ethanol / 20% Deionized Water (typical for an Eau de Toilette).

    • Emulsion: A simple, unscented lotion or cream base.

  • Sample Preparation:

    • Prepare a fragrance concentrate containing 5% of this compound alongside other stable ingredients.

    • Incorporate this concentrate into each product base at a typical loading level (e.g., 1% for the lotion, 10% for the hydroalcoholic solution).

    • Package each sample in a clear glass container. Prepare three sets for each base.

  • Storage Conditions:

    • Set 1 (Control): Store at ambient room temperature (approx. 20-22°C) in the dark.

    • Set 2 (Thermal Stress): Store in a stability oven at 40°C.

    • Set 3 (Light Exposure): Store in a light box with controlled UV/Vis exposure.

  • Evaluation Schedule: Evaluate all samples at weekly intervals for one month (Week 1, 2, 3, 4).

  • Assessment Criteria: At each time point, assess the samples for:

    • Color: Note any changes or discoloration compared to the control.

    • Clarity: (For the hydroalcoholic solution) Note any haziness or precipitation.

    • Odor: Smell the product both from the container and on a smelling strip. Note any deviation from the control sample's scent profile, such as weakening, souring, or the emergence of off-notes.

Visualization: Stability Testing Workflow

Stability_Testing cluster_prep Sample Preparation cluster_storage Accelerated Aging (4 Weeks) cluster_eval Weekly Evaluation A Create Fragrance Concentrate (with 5% Test Acid) B Incorporate into Bases (Lotion & EtOH/Water) A->B C Control (Ambient, Dark) B->C D Thermal Stress (40°C Oven) B->D E Light Exposure (UV/Vis Box) B->E F Assess Color C->F D->F E->F G Assess Clarity H Assess Odor Profile F->H H->F Repeat Weekly

Caption: Protocol for accelerated stability testing in different product matrices.

Regulatory & Safety Considerations

The fragrance industry is self-regulated through the collaborative efforts of the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA).

  • RIFM Safety Assessment: As a novel material, this compound would require a comprehensive safety assessment by the RIFM Expert Panel before it could be widely used. This assessment evaluates a range of toxicological endpoints to establish a safe use level.

  • IFRA Standards: Once a safety assessment is complete, IFRA may issue a standard that could prohibit, restrict the concentration of, or specify purity criteria for the ingredient in various consumer product categories[10][11]. All formulations developed during research and development should adhere to existing IFRA standards for all other ingredients used in the composition[12].

Conclusion

The systematic evaluation outlined in this document provides a robust pathway for characterizing the potential of this compound as a fragrance ingredient. By moving from fundamental olfactory analysis to performance and stability testing, a formulator can build a comprehensive profile of the material's strengths and limitations. Based on the behavior of analogous short-chain and branched carboxylic acids, it is hypothesized that this compound may serve as a unique modifier, capable of imparting tart, fruity, or creamy-waxy complexity at low concentrations. Rigorous adherence to these protocols will ensure that any potential application is based on sound scientific data, paving the way for innovative and safe fragrance creation.

References

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  • Perfumer & Flavorist. (2016). What Makes a Fragrance Substantive?. Perfumer & Flavorist. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(cyclopentylmethyl)butanoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(cyclopentylmethyl)butanoic acid and its structurally related derivatives. Addressing the inherent challenges of analyzing non-chromophoric carboxylic acids, this document provides detailed protocols for both achiral (reversed-phase) and chiral separations. Key aspects of method development, sample preparation, and detector selection are discussed, with a focus on achieving optimal resolution, sensitivity, and peak symmetry. The methodologies presented are designed to be directly applicable in research, quality control, and drug development settings.

Introduction: The Analytical Challenge

This compound and its derivatives represent a class of compounds with potential significance in pharmaceutical and metabolic research. Structurally, these molecules consist of a butanoic acid core with a cyclopentylmethyl substituent at the alpha-position. A key analytical challenge stems from the absence of a significant chromophore in their structures, which complicates detection using standard UV-Vis spectrophotometers.[1][2] Carboxylic acids typically exhibit weak UV absorption in the low wavelength region (200-215 nm), which can be prone to interference from mobile phase components and other matrix impurities.[3]

Furthermore, this compound possesses a chiral center at the alpha-carbon, leading to the existence of two enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical in drug development and stereoselective synthesis. This necessitates the development of specific chiral HPLC methods.

This application note provides a systematic approach to address these challenges, offering both foundational knowledge and actionable protocols for the successful HPLC analysis of this compound class.

Foundational Principles of Separation

Achiral Separation: Reversed-Phase Chromatography

For the analysis of the purity of this compound or for quantifying it in a non-chiral context, reversed-phase HPLC is the method of choice. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of this compound is primarily governed by the hydrophobicity of the cyclopentylmethyl and butyl groups.

The carboxylic acid moiety introduces polarity, and its degree of ionization, controlled by the mobile phase pH, is a critical parameter for achieving good peak shape. An acidic mobile phase (pH 2.5-3.5) is generally recommended to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the reversed-phase column, while also minimizing peak tailing.[4]

Chiral Separation: Enantioselective Chromatography

The separation of the enantiomers of this compound requires a chiral environment. This can be achieved through two primary approaches in HPLC:

  • Direct Chiral Separation: This is the most common and efficient method, employing a Chiral Stationary Phase (CSP). CSPs create a diastereomeric interaction with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for separating a wide range of chiral compounds, including carboxylic acids.[5]

  • Indirect Chiral Separation: This method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column.[5][6] While this approach can be effective, it requires an additional reaction step and careful consideration of the derivatization chemistry.

This guide will focus on the direct chiral separation method due to its widespread applicability and ease of use.

HPLC Method Development and Protocols

Sample and Standard Preparation

Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results. The goal is to dissolve the analyte in a suitable solvent and remove any particulate matter that could damage the HPLC column.

Protocol 1: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to the desired concentrations for calibration.

  • Filtration: Prior to injection, filter all standard solutions through a 0.45 µm syringe filter to remove any particulates.

Protocol 2: General Sample Preparation (Dilute and Shoot)

For relatively clean samples, a simple dilution may be sufficient.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of a suitable solvent to achieve a concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[7]

For more complex matrices, such as biological fluids or reaction mixtures, more extensive sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components.[8][9]

Achiral HPLC-UV/MS Analysis

This method is suitable for assessing the purity and concentration of this compound.

Table 1: Achiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress ionization and improve peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 95% B over 15 minTo elute the analyte with a good peak shape and reasonable retention time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLA typical injection volume.
UV Detector 210 nmWavelength for detecting the carboxyl group.[3]
MS Detector (Optional) ESI in Negative Ion ModeFor enhanced sensitivity and selectivity.[1][11]

Achiral_HPLC_Workflow

Chiral HPLC-UV Analysis

This method is designed for the separation and quantification of the enantiomers of this compound.

Table 2: Chiral HPLC Method Parameters

ParameterRecommended ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (e.g., Amylose or Cellulose derivative), 4.6 x 250 mm, 5 µmProvides enantioselective interactions.[5]
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)Normal phase conditions often provide better selectivity on polysaccharide CSPs. TFA is an acidic modifier.[4]
Flow Rate 1.0 mL/minStandard flow rate.
Column Temperature 25 °CTo ensure stable chiral recognition.
Injection Volume 10 µLA typical injection volume.
UV Detector 210 nmDetection of the carboxyl group.

Chiral_HPLC_Workflow

Data Interpretation and System Suitability

Achiral Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: A calibration curve of peak area versus concentration should be prepared using the working standard solutions. The concentration of the analyte in the sample can then be determined from this curve.

  • Purity: The purity of the sample can be assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chiral Analysis
  • Resolution (Rs): The degree of separation between the two enantiomer peaks is measured by the resolution factor (Rs). A resolution of ≥ 1.5 is indicative of baseline separation.

  • Enantiomeric Excess (%ee): This is a measure of the purity of one enantiomer in a mixture and is calculated as follows: %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Table 3: System Suitability Parameters

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5To ensure good peak symmetry.
Theoretical Plates (N) > 2000To ensure column efficiency.
Repeatability (%RSD of peak area) ≤ 2.0% for 6 replicate injectionsTo ensure precision of the measurement.
Resolution (Rs) (Chiral only) ≥ 1.5To ensure adequate separation of enantiomers.

Conclusion

The HPLC methods detailed in this application note provide a comprehensive framework for the analysis of this compound and its derivatives. By selecting the appropriate column, mobile phase, and detector, researchers can achieve reliable and reproducible results for both achiral and chiral separations. The protocols and recommendations provided herein are intended to serve as a starting point for method development and can be further optimized to meet specific analytical requirements.

References

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The Versatile Scaffold: 2-(Cyclopentylmethyl)butanoic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Carboxylic Acid

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 2-(Cyclopentylmethyl)butanoic acid, a seemingly simple carboxylic acid, presents itself as a versatile and highly valuable building block. Its unique structural motif, combining a lipophilic cyclopentyl group with a reactive carboxylic acid function, offers a compelling entry point into a diverse range of chemical entities. The cyclopentyl moiety can impart favorable pharmacokinetic properties, such as increased metabolic stability and enhanced binding to biological targets, a feature increasingly sought after in drug discovery.[1][2] This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and mechanistic insights for researchers and professionals in the chemical sciences.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂[3]
Molecular Weight170.25 g/mol [3]
IUPAC NameThis compound[3]
CAS Number14276-86-9[3]
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 11.0-12.0 ppm (s, 1H): The acidic proton of the carboxylic acid.

    • δ 2.3-2.4 ppm (m, 1H): The methine proton at the α-carbon.

    • δ 1.4-1.8 ppm (m, 11H): Overlapping signals from the cyclopentyl ring protons and the methylene protons of the butyl chain.

    • δ 0.9 ppm (t, 3H): The terminal methyl group of the butyl chain.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 180-185 ppm: The carbonyl carbon of the carboxylic acid.

    • δ 45-50 ppm: The α-carbon.

    • δ 30-40 ppm: The carbons of the cyclopentyl ring and the methylene carbons of the butyl chain.

    • δ 10-15 ppm: The terminal methyl carbon.

  • Infrared (IR) Spectroscopy (Neat):

    • 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

    • 2850-2960 cm⁻¹: C-H stretching of the alkyl groups.

  • Mass Spectrometry (Electron Ionization):

    • [M]⁺ at m/z = 170: The molecular ion peak.

    • Fragment ions: Corresponding to the loss of the carboxylic acid group, and fragmentation of the alkyl chains. A prominent peak at m/z 60 is often characteristic of carboxylic acids due to the McLafferty rearrangement.[6]

Synthesis of this compound: A Malonic Ester Approach

A reliable and versatile method for the synthesis of this compound is the malonic ester synthesis. This classic organic reaction allows for the formation of α-substituted carboxylic acids through the alkylation of diethyl malonate.[10][11] The overall synthetic strategy involves a sequential dialkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation NaOEt, EtOH First Alkylation First Alkylation Enolate Formation->First Alkylation Cyclopentylmethyl bromide Second Enolate Formation Second Enolate Formation First Alkylation->Second Enolate Formation NaOEt, EtOH Second Alkylation Second Alkylation Second Enolate Formation->Second Alkylation Ethyl bromide Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Second Alkylation->Hydrolysis & Decarboxylation 1. NaOH, H₂O, Δ 2. H₃O⁺, Δ This compound This compound Hydrolysis & Decarboxylation->this compound

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Step 1: First Alkylation - Synthesis of Diethyl (Cyclopentylmethyl)malonate

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.[12]

  • Alkylation: Add cyclopentylmethyl bromide (1.0 eq) dropwise to the enolate solution. The reaction is typically exothermic. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude diethyl (cyclopentylmethyl)malonate can be purified by vacuum distillation.

Step 2: Second Alkylation - Synthesis of Diethyl (Cyclopentylmethyl)(ethyl)malonate

  • Reaction Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Step 1.

  • Enolate Formation: Add the purified diethyl (cyclopentylmethyl)malonate (1.0 eq) dropwise to the sodium ethoxide solution at room temperature and stir for 30 minutes.

  • Alkylation: Add ethyl bromide (1.0 eq) dropwise and heat the mixture to reflux for 4-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in Step 1 to obtain diethyl (cyclopentylmethyl)(ethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: To the purified diethyl (cyclopentylmethyl)(ethyl)malonate (1.0 eq), add an excess of aqueous sodium hydroxide solution (e.g., 10-20%). Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.[11][13]

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic. Upon acidification, the resulting dicarboxylic acid will precipitate. Gently heat the acidified mixture to induce decarboxylation, which is evident by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

  • Isolation: Cool the mixture and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or recrystallization if the product is a solid at room temperature.

Applications in Organic Synthesis: A Gateway to Diverse Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of functionalized molecules. The carboxylic acid moiety can be readily transformed into amides, esters, alcohols, and can also undergo chain extension reactions.

Protocol 2: Amide Synthesis via Acyl Chloride

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, often employed in the construction of biologically active molecules.[14][15] A common and efficient method proceeds through the formation of an intermediate acyl chloride.

Amide Synthesis Carboxylic Acid Carboxylic Acid Acyl Chloride Formation Acyl Chloride Formation Carboxylic Acid->Acyl Chloride Formation SOCl₂ or (COCl)₂ Amidation Amidation Acyl Chloride Formation->Amidation Amine (R-NH₂), Base Amide Amide Amidation->Amide

Caption: General workflow for amide synthesis from a carboxylic acid.

  • Acyl Chloride Formation: To a solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours. The completion of the reaction can be monitored by the cessation of gas evolution. Remove the excess reagent and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in a fresh portion of an inert solvent. At 0 °C, add a solution of the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq). Stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by column chromatography or recrystallization.

Protocol 3: Fischer Esterification

Esterification is another cornerstone reaction of carboxylic acids, providing access to a wide range of esters with diverse applications. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][5][16]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux for several hours. The reaction is an equilibrium process, and the removal of water using a Dean-Stark apparatus can drive the reaction to completion.

  • Work-up and Purification: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Remove the excess alcohol under reduced pressure. Extract the ester with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The pure ester can be obtained by distillation or column chromatography.

Protocol 4: Reduction to 2-(Cyclopentylmethyl)butan-1-ol

The reduction of carboxylic acids to primary alcohols is a valuable transformation that opens up further synthetic possibilities. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.[4][17][18]

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.5-2.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Addition of Carboxylic Acid: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension at 0 °C. The reaction is highly exothermic and generates hydrogen gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting aluminum salts and wash the filter cake with the ether solvent.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude alcohol. Purification can be achieved by distillation or column chromatography.

Protocol 5: Arndt-Eistert Homologation for Chain Extension

The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of a carboxylic acid.[3][12][19][20][21] This multi-step process converts a carboxylic acid into its next higher homologue.

Arndt-Eistert Homologation Carboxylic Acid Carboxylic Acid Acyl Chloride Acyl Chloride Carboxylic Acid->Acyl Chloride SOCl₂ Diazoketone Diazoketone Acyl Chloride->Diazoketone CH₂N₂ Wolff Rearrangement Wolff Rearrangement Diazoketone->Wolff Rearrangement Ag₂O, H₂O, Δ Homologated Acid Homologated Acid Wolff Rearrangement->Homologated Acid

Caption: Key steps in the Arndt-Eistert homologation.

  • Acyl Chloride Formation: Convert this compound to its corresponding acyl chloride using thionyl chloride as described in Protocol 2.

  • Diazoketone Formation: Dissolve the crude acyl chloride in an anhydrous ether solvent. At 0 °C, add a solution of diazomethane in ether until a faint yellow color persists. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: To the solution of the diazoketone, add a catalyst such as silver oxide or silver benzoate. The reaction can be carried out in the presence of water to yield the homologous carboxylic acid, an alcohol to yield an ester, or an amine to yield an amide. Gently warm the mixture to initiate the Wolff rearrangement, which is accompanied by the evolution of nitrogen gas.

  • Work-up and Purification: After the reaction is complete, filter off the catalyst. The product can be isolated by extraction and purified by standard methods such as distillation, chromatography, or recrystallization.

Conclusion and Future Outlook

This compound is a valuable and versatile starting material in organic synthesis. Its straightforward preparation via the malonic ester synthesis and the reactivity of its carboxylic acid group provide access to a wide range of derivatives. The protocols detailed in this guide offer a practical framework for the utilization of this compound in the synthesis of amides, esters, alcohols, and homologated acids. The presence of the cyclopentyl moiety makes this building block particularly attractive for applications in medicinal chemistry, where the introduction of alicyclic fragments can lead to improved drug-like properties. Further exploration of the derivatives of this compound is likely to yield novel compounds with interesting biological activities, particularly in areas such as anticonvulsant therapies where cyclic structures have shown promise.[1][2][15][22][23]

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Application Notes and Protocols: A Comprehensive Guide to a Robust Experimental Protocol for Testing the Antimicrobial Activity of Novel Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Fatty Acids

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration and development of new therapeutic agents.[1][2][3] Fatty acids, naturally occurring compounds with known antimicrobial properties, represent a promising frontier in this endeavor.[4][5] Their diverse mechanisms of action, which primarily target the bacterial cell membrane, suggest a lower propensity for resistance development compared to conventional antibiotics.[6][7] This application note provides a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals to rigorously evaluate the antimicrobial efficacy of novel fatty acids. The methodologies outlined herein are designed to be a self-validating system, ensuring scientific integrity and generating reliable, reproducible data crucial for preclinical development.[8]

The unique physicochemical properties of fatty acids, such as their lipophilicity and potential for limited aqueous solubility, present specific challenges in antimicrobial susceptibility testing.[9][10] This guide addresses these challenges by providing detailed protocols for solubilization and outlining methodologies that ensure accurate and meaningful results.

Pillar 1: Understanding the Mechanism of Action - The "Why" Behind the Protocol

A robust experimental design is predicated on a clear understanding of the putative mechanism of action. Fatty acids exert their antimicrobial effects through a multi-pronged attack on bacterial cells.[11][12] A primary target is the cell membrane, where they can intercalate and disrupt the phospholipid bilayer, leading to increased permeability, leakage of intracellular contents, and ultimately, cell lysis.[6][13] Furthermore, fatty acids can interfere with critical cellular processes, including the electron transport chain, oxidative phosphorylation, and enzymatic activity.[6][12] Some unsaturated fatty acids have also been shown to inhibit bacterial fatty acid synthesis, a vital metabolic pathway.[14][15]

This understanding informs our choice of assays. We begin with broad screening methods to determine inhibitory activity and progress to more detailed kinetic studies to differentiate between bactericidal and bacteriostatic effects.

Diagram 1: Putative Mechanisms of Antimicrobial Action of Fatty Acids

FA Novel Fatty Acid Membrane Bacterial Cell Membrane FA->Membrane Intercalation ETC Electron Transport Chain & Oxidative Phosphorylation FA->ETC Enzyme Cellular Enzymes FA->Enzyme FAS Fatty Acid Synthesis (e.g., FabI) FA->FAS Disruption Membrane Disruption (Increased Permeability, Leakage) Membrane->Disruption Cell_Lysis Cell Lysis / Death Disruption->Cell_Lysis Inhibition_ETC Inhibition ETC->Inhibition_ETC Inhibition_ETC->Cell_Lysis Inhibition_Enzyme Inhibition Enzyme->Inhibition_Enzyme Inhibition_Enzyme->Cell_Lysis Inhibition_FAS Inhibition FAS->Inhibition_FAS Inhibition_FAS->Cell_Lysis

Caption: Mechanisms of fatty acid antimicrobial action.

Pillar 2: A Step-by-Step Experimental Workflow

The following workflow provides a logical progression from initial screening to in-depth characterization of antimicrobial activity.

Diagram 2: Experimental Workflow for Antimicrobial Fatty Acid Testing

start Start: Novel Fatty Acid prep 1. Preparation of Fatty Acid Stock Solutions start->prep screen 2. Initial Screening: Agar Well Diffusion prep->screen mic 3. Quantitative Assessment: Broth Microdilution (MIC) screen->mic kill 4. Kinetic Analysis: Time-Kill Assay mic->kill data 5. Data Analysis & Interpretation kill->data end End: Efficacy Profile data->end

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Application Note: A Framework for the Validation and Use of 2-(Cyclopentylmethyl)butanoic Acid as a Novel Internal Standard in Chromatographic Bioanalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the validation and application of 2-(cyclopentylmethyl)butanoic acid as a novel internal standard (IS) for the quantitative analysis of medium-chain fatty acids and other analogous non-polar analytes in biological matrices. Recognizing that this compound is not a commonly cited internal standard, this guide furnishes the fundamental principles, detailed protocols, and validation criteria necessary to qualify it for use in regulated and research environments. We present methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), addressing the critical aspects of sample preparation, chromatographic separation, and method validation in accordance with established regulatory guidelines.

Introduction: The Rationale for a Novel Internal Standard

The accurate quantification of analytes in complex biological matrices is contingent upon a robust analytical method that can correct for variability during sample preparation and instrumental analysis.[1] An internal standard is a compound of similar physicochemical properties to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls.[1][2] Its primary role is to normalize the analytical response, compensating for analyte loss during extraction, derivatization inefficiencies, and fluctuations in injection volume or instrument response.

The ideal internal standard is often a stable isotope-labeled (SIL) version of the analyte. However, SIL-IS are not always commercially available or may be prohibitively expensive. In such cases, a structural analog can be employed. This compound, a C10 branched-chain carboxylic acid, presents a promising, yet un-validated, candidate for this role. Its structural features—a carboxylic acid head group, a defined alkyl chain length, and a non-polar cyclopentyl moiety—make it theoretically suitable for tracking the analytical behavior of other medium-chain fatty acids or non-polar acidic drugs.

This application note serves as a roadmap for researchers to validate and implement this compound as an IS, ensuring the resulting analytical method is accurate, precise, and reliable.

Physicochemical Properties & Comparative Analysis

The suitability of an IS is predicated on its structural and chemical similarity to the analyte.[3] Below is a comparison of this compound with established internal standards.

PropertyThis compoundHeptanoic Acid (Common IS)Nonanoic Acid (Common IS)
Molecular Formula C₁₀H₁₈O₂[4]C₇H₁₄O₂[5]C₉H₁₈O₂
Molecular Weight 170.25 g/mol [4]130.18 g/mol [5]158.24 g/mol
Structure Branched-chain with cyclopentyl groupStraight-chainStraight-chain
Predicted XLogP3 3.2[4]2.43.4
Key Features Carboxylic acid, non-polar aliphatic/cyclic structureCarboxylic acid, non-polar aliphatic structureCarboxylic acid, non-polar aliphatic structure

The higher molecular weight and predicted hydrophobicity (XLogP3) suggest that this compound will be strongly retained in reversed-phase liquid chromatography and will have a higher boiling point, relevant for gas chromatography, compared to shorter-chain standards like heptanoic acid.[6] Its unique mass also ensures it is unlikely to be endogenous and can be clearly distinguished from common fatty acid analytes by mass spectrometry.

Pre-Analytical Workflow: Standard and QC Preparation

Meticulous preparation of standards is foundational to analytical accuracy. All solutions should be prepared in Class A volumetric glassware.

3.1 Stock Solution Preparation (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound (analytical grade) into a 10 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the compound in a suitable organic solvent (e.g., Methanol, Acetonitrile, or Ethanol) and bring to volume.

  • Cap and vortex thoroughly until fully dissolved.

  • Calculate the exact concentration and label clearly. Store at -20°C or below.

3.2 Internal Standard Working Solution (IS-WS) The concentration of the IS-WS is critical and must be optimized during method development. It should be high enough to provide a robust signal but not so high as to cause detector saturation or significant ion suppression. A typical starting concentration is 1 µg/mL.

  • Prepare a 1 µg/mL IS-WS by diluting the 1 mg/mL stock solution. For example, perform a serial dilution: 100 µL of stock into 900 µL of solvent (yields 100 µg/mL), then 100 µL of this intermediate into 9.9 mL of solvent (yields 1 µg/mL).

  • The final solvent for the IS-WS should be compatible with the initial sample preparation step (e.g., protein precipitation solvent).

3.3 Calibration Standards and Quality Controls (QCs)

  • Prepare a separate stock solution for the analyte(s) of interest.

  • From the analyte stock, prepare a series of working solutions to spike into a blank biological matrix (e.g., plasma, urine).

  • Calibration standards should bracket the expected concentration range of the analyte. A typical curve consists of a blank (matrix only), a zero sample (matrix + IS), and 6-8 non-zero concentration levels.

  • Prepare QCs at a minimum of three levels: Low, Medium, and High. These should be prepared from a separate analyte stock weighing than the calibrators to ensure integrity.

Analytical Methodologies

The choice between GC-MS and LC-MS/MS depends on the analyte's volatility, thermal stability, and concentration. For fatty acids, both are viable.

Protocol 1: GC-MS Analysis (with Derivatization)

Carboxylic acids require derivatization to increase their volatility for GC analysis.[7][8] This protocol utilizes esterification to form fatty acid methyl esters (FAMEs).

Workflow Diagram: GC-MS Protocol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis p1 Pipette 100 µL Sample (Calibrator, QC, or Unknown) p2 Add 20 µL IS-WS p1->p2 p3 Add 1 mL Extraction Solvent (e.g., MTBE) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 p6 Evaporate to Dryness p5->p6 d1 Add 200 µL 14% BF₃ in Methanol p6->d1 d2 Incubate at 60°C for 15 min d1->d2 d3 Add 500 µL Saturated NaCl d2->d3 d4 Add 500 µL Hexane d3->d4 d5 Vortex & Centrifuge d4->d5 d6 Transfer Hexane Layer to GC Vial d5->d6 a1 Inject 1 µL into GC-MS d6->a1 a2 Data Acquisition (SIM Mode) a1->a2 a3 Quantification a2->a3

Caption: GC-MS workflow including extraction and derivatization.

Step-by-Step Protocol:

  • Extraction: To 100 µL of sample, add 20 µL of the IS-WS. Add 1 mL of a suitable extraction solvent like methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute and centrifuge (e.g., 3000 x g for 5 min). Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 200 µL of 14% Boron Trifluoride (BF₃) in Methanol. Cap tightly and heat at 60°C for 15 minutes.

  • Phase Separation: After cooling, add 500 µL of saturated sodium chloride solution and 500 µL of hexane. Vortex and centrifuge.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial with an insert.

Instrumental Conditions (Example):

ParameterSettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, robust column suitable for FAMEs.
Injection Mode Splitless, 1 µLMaximizes sensitivity for trace analysis.
Inlet Temp 250°CEnsures rapid volatilization of derivatized analytes.
Oven Program 80°C (1 min), ramp to 280°C at 10°C/min, hold 5 minProvides good separation of medium-chain FAMEs.
MS Interface 280°CPrevents cold spots and analyte condensation.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode for creating reproducible fragmentation patterns.
Acquisition Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific m/z ions.
SIM Ions To be determined empirically. For the IS, monitor the molecular ion (m/z 184) and key fragments.Must be unique and free from matrix interference.
Protocol 2: LC-MS/MS Analysis (Direct)

LC-MS/MS offers high throughput and sensitivity, often without the need for derivatization, by directly analyzing the carboxylate anion.[9][10]

Workflow Diagram: LC-MS/MS Protocol

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Pipette 100 µL Sample (Calibrator, QC, or Unknown) p2 Add 300 µL Acetonitrile containing IS-WS p1->p2 p3 Vortex for 1 min p2->p3 p4 Centrifuge at >10,000 x g for 10 min p3->p4 p5 Transfer Supernatant to LC Vial p4->p5 a1 Inject 5 µL into LC-MS/MS p5->a1 a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3

Caption: LC-MS/MS workflow using protein precipitation.

Step-by-Step Protocol:

  • Protein Precipitation: To 100 µL of sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the optimized concentration of the IS-WS.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Collection: Carefully transfer the supernatant to an LC vial for analysis.

Instrumental Conditions (Example):

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmStandard reversed-phase column for retaining non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 30% B to 95% B over 5 min, hold 2 minElutes analytes based on hydrophobicity.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40°CImproves peak shape and reproducibility.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily form [M-H]⁻ ions.
Acquisition Multiple Reaction Monitoring (MRM)Provides ultimate selectivity and sensitivity.
MRM Transition IS: Q1 (169.1) -> Q3 (Fragment)Analyte: Q1 ([M-H]⁻) -> Q3 (Fragment)Transitions must be optimized by infusing pure standards.

Analytical Method Validation Protocol

To ensure the method is fit for purpose, a full validation must be conducted according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[3][11]

Validation Workflow Diagram

cluster_validation Key Validation Experiments Start Method Development & Optimization Val Validation Protocol Start->Val Selectivity Selectivity & Specificity Val->Selectivity Assess Interference Linearity Linearity & Range Val->Linearity Define Quantitation Range Accuracy Accuracy & Precision Val->Accuracy Assess Closeness to Nominal Recovery Recovery & Matrix Effect Val->Recovery Assess Process Efficiency Stability Stability Val->Stability Assess Analyte Integrity End Method Implementation for Sample Analysis Selectivity->End Linearity->End Accuracy->End Recovery->End Stability->End

Caption: Core components of an analytical method validation.

Validation Parameters and Acceptance Criteria:

ParameterExperimentAcceptance Criteria (Typical)
Selectivity Analyze at least 6 unique blank matrix lots.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte or IS.
Linearity Analyze calibration curves (n=3) with at least 6 non-zero points.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze QCs at LLOQ, LQC, MQC, HQC (n=5 per level) on 3 separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked samples vs. neat solution at LQC and HQC (n=6 lots).IS-normalized matrix factor CV should be ≤15%.
Recovery Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples at LQC, MQC, HQC.Recovery should be consistent and precise, though not necessarily 100%.
Stability Assess analyte and IS in matrix under various conditions (freeze-thaw, bench-top, long-term storage).Mean concentration of stability QCs should be within ±15% of nominal.

A crucial part of validation is monitoring the IS response itself. The IS response across all samples in a run should be consistent. Any significant, systematic deviation in the IS response for unknown samples compared to calibrators could indicate a matrix effect or other issue that compromises data integrity.[1][3]

Conclusion

While this compound is not an established internal standard, its chemical properties make it a viable candidate for the quantitative analysis of analogous compounds. This application note provides the necessary scientific framework and detailed protocols for a researcher to perform a rigorous validation. By following these guidelines for preparation, chromatographic analysis, and formal validation, laboratories can confidently qualify this compound and expand the toolkit of available internal standards for robust bioanalysis.

References

  • Jasbi, P., et al. (2020). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Tebbe, C. (2014). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. DigitalCommons@EMU. Retrieved from [Link]

  • Metabolites. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. MDPI. Retrieved from [Link]

  • Bioanalysis. (2020). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Future Science. Retrieved from [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54593426, this compound. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]

  • Molecules. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Retrieved from [Link]

  • ResearchGate. (2018). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

  • ResearchGate. (2018). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved from [Link]

  • Journal of Chromatography B. (2020). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Elsevier. Retrieved from [Link]

  • ResearchGate. (2020). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]

  • Lund University Publications. (2021). Analysis of fatty acids in fatty acid- based herbicides by gas chromatography. Retrieved from [Link]

  • Integrated Liner Technologies. (2024). FDA Chromatography Compliance. Retrieved from [Link]

  • Journal of Lipid Research. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. American Society for Biochemistry and Molecular Biology. Retrieved from [Link]

  • LIPID MAPS. (2012). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13033429, 2-Cyclopentylbutanoic acid. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

  • Journal of Chromatography B. (2019). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Elsevier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62399241, 2-[Cyclopropyl(hydroxy)methyl]butanoic acid. Retrieved from [Link]

  • ResearchGate. (2015). What internal standard can be used for the analysis of amino acids and organic acids by HPLC (wath ever the type of HPLC used)?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). heptanoic acid. Retrieved from [Link]

  • ResearchGate. (2020). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. Retrieved from [Link]

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Application Note: Robust Derivatization Strategies for the GC-MS Analysis of 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 2-(cyclopentylmethyl)butanoic acid for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its carboxylic acid functional group, the direct analysis of this compound is challenging due to its low volatility and potential for thermal degradation in the GC inlet.[1] To overcome these limitations, chemical derivatization is an essential sample preparation step.[2][3] This document details two effective and widely adopted derivatization protocols: Esterification via methyl ester formation using Boron Trifluoride-Methanol (BF₃-Methanol) and Silylation to form a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The causality behind experimental choices, step-by-step protocols, and a comparative discussion of the techniques are presented to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal method for their analytical needs.

Introduction: The Rationale for Derivatization

This compound is a carboxylic acid that, in its native form, possesses an active hydrogen on the carboxyl group. This functional group leads to strong intermolecular hydrogen bonding, resulting in a low vapor pressure and high boiling point. Consequently, direct injection into a GC-MS system often leads to poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential decomposition in the high-temperature environment of the injector port.

Derivatization addresses these challenges by chemically modifying the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[3] This transformation is critical for achieving sharp, symmetrical peaks, improving chromatographic resolution, and obtaining reproducible quantitative data. The two primary strategies explored in this note, esterification and silylation, are cornerstone techniques in the GC-MS analysis of acidic compounds.[2][4]

Derivatization Methodologies

Method 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification is a classic and highly effective method for derivatizing carboxylic acids.[5][6] In this protocol, we utilize a 10-14% solution of boron trifluoride in methanol. BF₃ acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol to form a methyl ester.[7][8] The resulting methyl ester of this compound is significantly more volatile and less polar than the parent acid.

Causality of Experimental Choices:

  • BF₃ as a Catalyst: BF₃ is a highly efficient catalyst for esterification, often yielding rapid and complete reactions under relatively mild conditions.[7][9]

  • Methanol as Reagent and Solvent: Methanol serves as both the methylating agent and the reaction solvent, ensuring a high concentration of the reactant to drive the equilibrium towards the ester product.[8]

  • Heating: A moderate heating step (e.g., 60-100°C) is employed to increase the reaction kinetics and ensure the reaction proceeds to completion in a reasonable timeframe.[10]

  • Extraction with a Nonpolar Solvent: After the reaction, the methyl ester is extracted into a nonpolar solvent like hexane. This step is crucial for separating the derivative from the polar reaction medium (methanol, water, catalyst) and concentrating it for GC-MS analysis.[9]

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis start Weigh 1-10 mg of This compound dissolve Dissolve in Toluene/Hexane (if necessary) start->dissolve dry Evaporate solvent under N₂ stream (ensure sample is dry) dissolve->dry add_bf3 Add 2 mL of 10% BF₃-Methanol dry->add_bf3 heat Heat at 60°C for 10 minutes add_bf3->heat cool Cool to room temperature heat->cool add_water Add 1 mL of H₂O cool->add_water add_hexane Add 1 mL of Hexane add_water->add_hexane vortex Vortex to mix add_hexane->vortex separate Allow layers to separate vortex->separate collect Collect upper hexane layer separate->collect dry_extract Dry extract with Na₂SO₄ collect->dry_extract inject Inject into GC-MS dry_extract->inject cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Weigh 1-10 mg of This compound dry Ensure sample is completely dry (e.g., N₂ stream or lyophilization) start->dry add_solvent Add 100 µL of Anhydrous Pyridine dry->add_solvent add_bstfa Add 100 µL of BSTFA (+1% TMCS) add_solvent->add_bstfa heat Heat at 70°C for 30 minutes add_bstfa->heat cool Cool to room temperature heat->cool inject Inject directly into GC-MS cool->inject

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Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Development

Chiral molecules, existing as non-superimposable mirror images (enantiomers), are fundamental to pharmaceutical science. The distinct three-dimensional arrangement of atoms in each enantiomer can lead to profoundly different pharmacological and toxicological profiles within biological systems. For active pharmaceutical ingredients (APIs) like 2-(cyclopentylmethyl)butanoic acid and its derivatives, isolating the desired enantiomer is often not just a regulatory requirement but a critical step in developing safer and more effective therapeutics. While classical chemical resolution methods exist, enzymatic kinetic resolution has emerged as a powerful, green, and highly selective alternative. This document provides a comprehensive guide to the principles and a detailed protocol for the enzymatic resolution of racemic this compound using lipases, a class of enzymes renowned for their versatility and enantioselectivity.[1]

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer (as the remaining substrate). For a racemic carboxylic acid such as this compound, two primary strategies are commonly employed:

  • Enantioselective Esterification: The racemic acid is reacted with an alcohol in a non-aqueous solvent. The enzyme selectively catalyzes the esterification of one enantiomer, leaving the other enantiomer as an unreacted acid.

  • Enantioselective Hydrolysis: A racemic ester of the carboxylic acid is subjected to hydrolysis in an aqueous or biphasic system. The enzyme selectively hydrolyzes one ester enantiomer back to the carboxylic acid, leaving the other ester enantiomer unreacted.

The success of the resolution is quantified by the enantiomeric excess (e.e.) of both the product and the remaining substrate, and the conversion rate. Ideally, the reaction is stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

Core Experimental Workflow

The overall process for the enzymatic resolution of racemic this compound is depicted below. This workflow outlines the key stages from substrate preparation to final analysis of enantiomeric purity.

Enzymatic Resolution Workflow Figure 1: General Workflow for Enzymatic Resolution cluster_prep Preparation cluster_resolution Enzymatic Resolution cluster_separation Separation & Purification cluster_analysis Analysis racemic_acid Racemic this compound esterification_prep Prepare Racemic Ester (for hydrolysis route) racemic_acid->esterification_prep esterification Enantioselective Esterification racemic_acid->esterification hydrolysis Enantioselective Hydrolysis esterification_prep->hydrolysis separation Separation of Acid and Ester esterification->separation hydrolysis->separation ee_analysis Enantiomeric Excess (e.e.) Analysis via Chiral HPLC separation->ee_analysis Enzymatic Reaction Figure 2: Principle of Lipase-Catalyzed Esterification racemic_acid Racemic Acid (R- and S-enantiomers) lipase Lipase racemic_acid->lipase alcohol Alcohol (R'-OH) alcohol->lipase products Mixture: (S)-Acid (unreacted) (R)-Ester (product) lipase->products k_R > k_S

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Cyclopentylmethyl)butanoic Acid

Technical Support Center: Purifying 2-(cyclopentylmethyl)butanoic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the purification of 2-(cyclopentylmethyl)butanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of purifying this moderately nonpolar carboxylic acid using column chromatography. Here, we move beyond basic protocols to explain the underlying principles and troubleshoot common issues, ensuring your purification is both efficient and successful.

Understanding the Molecule: this compound

Before diving into purification, let's consider the structure of our target molecule. This compound is a C10 carboxylic acid with a molecular weight of approximately 170.25 g/mol .[1] Its key features for chromatography are the terminal carboxylic acid group, which is polar and capable of hydrogen bonding, and the nonpolar cyclopentylmethyl and ethyl substituents, which give the molecule significant hydrophobic character. This dual nature is central to the challenges encountered during its purification on silica gel.

Frequently Asked Questions (FAQs)

Here are some common questions that arise when planning the chromatographic purification of this and similar carboxylic acids.

Q1: Why does my carboxylic acid streak or "tail" on the TLC plate and column?

A: Tailing is the most common issue when chromatographing carboxylic acids on silica gel.[2] This occurs for two main reasons:

  • Dimerization: Carboxylic acids can form hydrogen-bonded dimers. This creates a situation where the monomer and dimer are in equilibrium, and they interact with the silica stationary phase differently, leading to a continuous "streak" rather than a compact spot.

  • Strong Interaction with Silica: The acidic protons of the silica gel's silanol (Si-OH) groups can interact strongly with the polar carboxylic acid group.[2] This can lead to irreversible adsorption or very slow elution, causing significant tailing.

Q2: How can I prevent tailing?

A: The key is to suppress the ionization of the carboxylic acid and minimize its interaction with the acidic silica surface. This is achieved by adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1-1%), to your mobile phase.[3][4] This acidic modifier protonates the carboxylic acid, keeping it in a single, less polar, non-ionized form, which results in sharper peaks and better separation.[3][5]

Q3: What is a good starting mobile phase for this compound?

A: Given the molecule's mix of polar and nonpolar characteristics, a good starting point for TLC analysis would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 10-50% ethyl acetate in hexanes.[6] You are aiming for an Rf (retention factor) of approximately 0.3 to 0.7 for your desired compound to ensure good separation on the column.[7]

Q4: How do I visualize the compound on a TLC plate if it's not UV-active?

A: While many organic compounds can be seen under a UV lamp, not all are. For carboxylic acids, several staining methods are effective:

  • Bromocresol Green: This stain is highly selective for acidic compounds, which appear as yellow spots on a blue or green background.[8][9][10] This is an excellent choice for specifically identifying your product-containing fractions.

  • Potassium Permanganate (KMnO₄): This is a general stain for compounds that can be oxidized. It will visualize many functional groups, appearing as yellow spots on a purple background.[8]

  • Iodine: An iodine chamber will visualize many organic compounds as temporary yellow-brown spots.[10] However, it is not effective for all functional groups, including some carboxylic acids.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography experiment and provides actionable solutions.

Problem Potential Cause(s) Solution(s)
Poor Separation / Overlapping Bands 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor differentiation between your compound and impurities. 2. Column Overload: Too much sample has been loaded onto the column for the amount of silica gel used.[2] 3. Improper Column Packing: The silica gel is not packed uniformly, leading to channeling where the solvent and sample flow unevenly.[11]1. Optimize the Mobile Phase: Use TLC to find a solvent system where your product has an Rf of ~0.3 and is well-separated from impurities. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. 2. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.[12] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels.[11] Tapping the column gently as the silica settles can help.[11]
Compound Won't Elute from the Column 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient strength to move the compound through the polar stationary phase. 2. Irreversible Adsorption: The carboxylic acid is too strongly bound to the silica gel. This can be exacerbated if the compound is particularly polar.1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, switch to a more polar solvent system, such as methanol in dichloromethane (up to 10% methanol to avoid dissolving the silica).[6] 2. Use an Acidic Modifier: If not already doing so, add 0.5-1% acetic acid to your eluent to reduce the strong interactions between your compound and the silica gel.[3][13]
Cracked or Dry Column Bed 1. Solvent Level Dropped Below the Top of the Silica: This is a critical error that introduces air into the packed bed, creating cracks and channels that ruin separation.1. Always Keep the Silica Gel Wet: Once solvent is added to the column, the top of the silica bed must never be allowed to run dry.[11] Maintain a level of solvent above the silica at all times during packing, loading, and elution. If a crack appears, the column must be repacked.
Product is Contaminated with an Unknown Compound 1. Co-eluting Impurity: An impurity has a similar polarity to your product in the chosen solvent system. 2. Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel and can decompose during chromatography.[14]1. Re-evaluate the Solvent System: Test different solvent combinations with TLC. Sometimes switching one of the solvents (e.g., using diethyl ether or dichloromethane instead of ethyl acetate) can alter the elution order and improve separation. 2. Test for Stability: Run a "2D TLC." Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading on the silica.[14] If this is the case, you can try using a less acidic stationary phase like neutral alumina or deactivated silica gel.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare the TLC Plate: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark starting points for your crude sample and any standards.

  • Spot the Plate: Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane). Use a capillary tube to apply a small spot onto the starting line.

  • Develop the Plate: Place a small amount of your chosen mobile phase (e.g., 20% Ethyl Acetate/Hexanes + 0.5% Acetic Acid) into a developing chamber with a lid. Place the TLC plate in the chamber, ensuring the solvent level is below your starting line. Close the chamber.

  • Visualize: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots using a UV lamp and/or an appropriate stain (e.g., bromocresol green). Calculate the Rf value for each spot.

Protocol 2: Packing and Running the Column
  • Prepare the Column: Clamp a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.[15] Add a thin layer of sand (~0.5 cm).

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a consistent slurry.[12][15]

  • Pack the Column: Pour the slurry into the column. Open the stopcock to allow some solvent to drain, and gently tap the column to help the silica pack evenly without air bubbles.[11] Add another thin layer of sand on top of the settled silica bed.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.[12]

  • Elute the Column: Carefully add your mobile phase to the column, ensuring not to disturb the top layer of sand and silica. Use air pressure to gently push the solvent through the column (flash chromatography). Begin collecting fractions.

  • Monitor the Separation: Collect fractions and analyze them by TLC to determine which ones contain your purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.

Visual Workflows and Diagrams

Chromatography_Principle impurity impurity frac1 frac1 impurity->frac1 Elutes First product product frac2 frac2 product->frac2 Elutes Later

Troubleshooting_Flowchart start Problem Encountered (e.g., Tailing, Poor Separation) check_acid Is 0.1-1% Acetic/Formic Acid in Mobile Phase? start->check_acid add_acid Add 0.5% Acetic Acid to Mobile Phase check_acid->add_acid No check_rf Is Product Rf ~0.3 on TLC? check_acid->check_rf Yes add_acid->check_rf adjust_polarity Adjust Mobile Phase Polarity (Change Solvent Ratio) check_rf->adjust_polarity No check_loading Is Silica:Sample Ratio >30:1? check_rf->check_loading Yes adjust_polarity->check_rf reduce_load Decrease Sample Load or Increase Column Size check_loading->reduce_load No success Problem Resolved check_loading->success Yes fail Consult Further/ Consider Alternative Stationary Phase reduce_load->fail

References

  • TLC Visualization Methods. (n.d.). Organic Chemistry at the University of Colorado Boulder.
  • Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
  • Thin Layer Chromatography. (n.d.). G.D. Searle & Co.
  • What is the purpose of adding a small volume, e.g 1ml of glacial acetic acid in the mobile phase during HPLC analysis? (n.d.). Homework.Study.com.
  • This compound. (n.d.). PubChem.
  • Application Notes and Protocols for Mobile Phase Preparation with Acetic Acid in HPLC. (n.d.). BenchChem.
  • Use of Glacial Acetic Acid in Mobile Phase. (2014). Chromatography Forum.
  • TLC Visualization Reagents. (n.d.). EPFL.
  • Common HPLC problems and solutions for organic acid analysis. (n.d.). BenchChem.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2015). Molecules, 20(7), 12187-12198.
  • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI Technologies.
  • HPLC solvents and mobile phase additives. (n.d.). University College London.
  • Visualizing TLC Plates. (2022). Chemistry LibreTexts.
  • Column chromatography of carboxylic acids? (2016). Reddit.
  • Column chromatography. (n.d.). University of Calgary.
  • Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Separating Compounds by Column Chromatography. (n.d.). Utah Tech University.
  • Column chromatography. (n.d.). Columbia University.
  • TLC Stains. (n.d.). Organic Chemistry Resources Worldwide.
  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
  • chromatography - polarities. (2017). Sciencemadness Discussion Board.
  • TLC tailing and carboxylic acid? (2018). ResearchGate.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing carboxylic acids. As a Senior Application Scientist, this guide is structured to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side. In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate tailing, although for many assays, peaks with an As up to 1.5 may be acceptable. This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.

Q2: What are the primary causes of peak tailing for carboxylic acids?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For carboxylic acids, this often involves secondary interactions with the stationary phase and issues related to the mobile phase pH. Key causes include:

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention behaviors, leading to a distorted, tailing peak.[2]

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based stationary phases can be acidic and become deprotonated (Si-O-), creating sites for secondary ionic interactions with analytes. While this is a more pronounced issue for basic compounds, these sites can still interact with polar analytes like carboxylic acids, causing peak tailing.[1][3][4][5]

  • Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may not be able to maintain a consistent pH across the column, especially upon injection of the sample. This can lead to inconsistent ionization of the carboxylic acid molecules as they travel through the column, resulting in peak tailing.[6]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[4][6]

  • Column Contamination or Degradation: The accumulation of strongly retained sample components or the formation of a void at the column inlet can disrupt the packed bed and cause peak distortion for all analytes.[4][7]

Q3: Why is the mobile phase pH so critical for analyzing carboxylic acids?

A3: The pH of the mobile phase directly controls the ionization state of carboxylic acids.[8][9] A carboxylic acid (R-COOH) is in equilibrium with its conjugate base (R-COO⁻). According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the pKa of the carboxylic acid, the analyte will be 50% in its neutral form and 50% in its ionized (anionic) form. The neutral form is more hydrophobic and will be retained longer on a reversed-phase column, while the ionized form is more polar and will elute earlier.[10][11] When both forms are present during the chromatographic run, it leads to peak broadening and tailing.[2] To achieve a sharp, symmetrical peak, it is crucial to set the mobile phase pH to a level where the carboxylic acid is predominantly in one form—ideally, the neutral, un-ionized state.[12][13]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH and Buffer Concentration

A logical, step-by-step approach to resolving peak tailing often begins with the mobile phase, as it is the easiest parameter to adjust.

Step 1: Determine the pKa of Your Carboxylic Acid
  • Action: Find the pKa value of your target carboxylic acid. This information is readily available in chemical handbooks, online databases (e.g., PubChem), or can be predicted using software.

  • Rationale: The pKa is the cornerstone of developing a robust method for ionizable compounds. All subsequent pH adjustments will be relative to this value.

Step 2: Adjust the Mobile Phase pH
  • Action: Prepare a mobile phase with a pH that is at least 2 units below the pKa of your carboxylic acid.[12][14] For most carboxylic acids, which have pKa values between 4 and 5, a mobile phase pH of 2-3 is a good starting point.[13][15]

  • Rationale: By lowering the pH, you suppress the ionization of the carboxylic acid, ensuring that it is predominantly in its neutral, more hydrophobic form (R-COOH).[12][13] This promotes a single, consistent retention mechanism on a reversed-phase column, leading to improved peak shape.[10]

Caption: Effect of Mobile Phase pH on Carboxylic Acid Ionization and Peak Shape.

Step 3: Select an Appropriate Buffer
  • Action: Choose a buffer with a pKa value that is within +/- 1 pH unit of your target mobile phase pH.[16] For a target pH of 2-3, phosphate buffers are a common choice.[17] For LC-MS applications, volatile buffers like formic acid or trifluoroacetic acid (TFA) are preferred.[15][18]

  • Rationale: A buffer is most effective at resisting pH changes near its pKa.[16] This ensures a stable pH environment throughout the HPLC system, from the mobile phase reservoir to the detector.

Buffer SystempKa(s)Useful pH RangeUV Cutoff (nm)LC-MS Compatibility
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2~200No
Formate3.82.8-4.8~210Yes
Acetate4.83.8-5.8~210Yes
Trifluoroacetic Acid (TFA)~0.5<1.5~205Yes (can cause ion suppression)[18]

This table summarizes common buffers used in reversed-phase HPLC.[17]

Step 4: Ensure Adequate Buffer Concentration
  • Action: Start with a buffer concentration of 10-25 mM.[17][19] If peak tailing persists, consider increasing the concentration to 50 mM.

  • Rationale: A higher buffer concentration provides greater capacity to resist pH shifts that can occur when the sample is introduced into the mobile phase.[6] However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.[16]

Guide 2: Addressing Secondary Interactions with the Stationary Phase

If optimizing the mobile phase does not fully resolve peak tailing, the issue may lie with interactions between your carboxylic acid and the column's stationary phase.

Step 1: Evaluate the Column Chemistry
  • Action: If you are using an older, Type A silica column, consider switching to a modern, high-purity, Type B silica column that is end-capped.

  • Rationale: Type A silica has a higher concentration of acidic silanol groups and trace metal impurities, which can lead to strong secondary interactions and peak tailing.[3][19] Modern Type B silica columns are much purer and are often "end-capped," a process where residual silanol groups are chemically deactivated, reducing their ability to interact with analytes.[1][3]

cluster_0 Uncapped Silica Surface cluster_1 End-Capped Silica Surface Silanol Residual Silanol (-Si-OH) Tailing_Peak Result: Peak Tailing Analyte Carboxylic Acid (R-COOH) Analyte->Silanol Secondary Interaction (H-Bonding) EndCap End-Capping Group (-Si-O-Si(CH₃)₃) Symmetrical_Peak Result: Symmetrical Peak Analyte2 Carboxylic Acid (R-COOH) Analyte2->EndCap No Interaction

Caption: Effect of End-Capping on Secondary Silanol Interactions.

Step 2: Consider Using Mobile Phase Additives (Ion-Repelling Agents)
  • Action: For particularly stubborn peak tailing, consider adding a fluorinated carboxylic acid like trifluoroacetic acid (TFA) to the mobile phase, even if not required for pH adjustment.

  • Rationale: While commonly known as ion-pairing agents for basic compounds, fluorinated carboxylic acids can also act as "ion-repelling agents" for acidic analytes.[20] They are thought to adsorb to the stationary phase and create a negatively charged surface that repels the anionic form of the carboxylic acid, reducing secondary interactions and improving peak shape.[20]

Step 3: Use of Cationic Ion-Pairing Agents
  • Action: In some cases, adding a cationic ion-pairing agent, such as tetrabutylammonium bromide (TBAB), can be effective.

  • Rationale: The cationic ion-pairing agent can pair with the ionized form of the carboxylic acid, forming a neutral, more hydrophobic complex that is well-retained and elutes with a symmetrical peak.[21] This approach changes the retention mechanism and requires careful method development.

Guide 3: System and Method Health Checks

Sometimes, peak tailing is not a chemical issue but a physical one related to the HPLC system or the column's integrity.

Step 1: Check for Column Overload
  • Action: Reduce the injection volume or dilute the sample by a factor of 10 and reinject.

  • Rationale: If the peak shape improves significantly, the original issue was likely column overload.[6][7] Overloading saturates the stationary phase, leading to poor peak shape.[4]

Step 2: Inspect for Extra-Column Volume and Voids
  • Action: Minimize the length and internal diameter of all tubing between the injector and the detector.[2] Check for any signs of a void at the column inlet (e.g., a small depression in the packing material).

  • Rationale: Excessive volume outside of the column (extra-column volume) can cause peak broadening and tailing.[2][4] A void at the column inlet disrupts the sample band as it enters the column, leading to distorted peaks for all analytes.[5][7] If a void is suspected, reversing and flushing the column may sometimes help, but replacement is often necessary.[6]

Step 3: Implement a Sample Clean-Up Procedure
  • Action: If analyzing complex matrices (e.g., plasma, tissue extracts), incorporate a sample clean-up step like Solid Phase Extraction (SPE).

  • Rationale: Matrix components can accumulate on the column, creating active sites for secondary interactions or physically blocking the inlet frit.[2][4] Effective sample clean-up extends column life and improves peak symmetry.[2]

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex. [Link]

  • Common Causes Of Peak Tailing in Chromatography - ALWSCI. (2025). ALWSCI. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023). Spectroscopy Online. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base. (n.d.). Waters. [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Chrom Tech. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (2017). LCGC International. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC International. [Link]

  • How to Select a Buffer for your HPLC Mobile Phase? - Axion Labs. (n.d.). Axion Labs. [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • How to fix asymmetrical chromatography peaks? - Cytiva. (2024). Cytiva. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Waters. [Link]

  • Exploring the Role of pH in HPLC Separation - Veeprho. (2025). Veeprho. [Link]

  • Discover the Art of Buffer selection in HPLC Development part 2 - PharmaCores. (2025). PharmaCores. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.). Phenomenex. [Link]

  • Mobile Phase Additives for Peptide Characterization - Waters Blog. (2019). Waters. [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013). LCGC International. [Link]

  • Effect of Basic Additives on Peak Shapes of Strong Bases Separated by Packed-Column Supercritical Fluid Chromatography. (n.d.). ACS Publications. [Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS - HALO Columns. (n.d.). HALO Columns. [Link]

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. [Link]

  • Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. (2020). PubMed. [Link]

  • HPLC Separation of Carboxylic Acids - SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (n.d.). LCGC International. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012). LCGC International. [Link]

  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru. (2025). PharmaGuru. [Link]

  • How can i prevent the peak tailing in HPLC? - ResearchGate. (2019). ResearchGate. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. [Link]

  • HPLC Peak Tailing - Axion Labs. (n.d.). Axion Labs. [Link]

  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography - Welch Materials. (2024). Welch Materials. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Agilent. [Link]

  • ion-pairing agents ??? - Chromatography Forum. (2007). Chromatography Forum. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Alkylation of Butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during these critical synthetic transformations. The following content is structured in a flexible question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the alkylation of butanoic acid derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am attempting to alkylate ethyl butanoate with benzyl bromide using LDA as a base, but I am consistently getting low yields of the desired product. What are the likely causes and how can I improve my yield?

A: Low yields in enolate alkylations are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Incomplete Enolate Formation: The first critical step is the quantitative deprotonation of the ester.[3]

    • Insufficient Base: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[4][5] For esters, LDA is often the base of choice as it is strong enough to irreversibly form the enolate, preventing side reactions like self-condensation.[3][6]

    • Base Degradation: LDA is highly sensitive to moisture and air. Use freshly prepared or properly stored LDA. Titration of the LDA solution before use is highly recommended to determine its exact molarity.

    • Reaction Temperature: The formation of the enolate with LDA is typically performed at low temperatures, such as -78 °C (a dry ice/acetone bath), to ensure kinetic control and minimize side reactions.[4][7]

  • Side Reactions of the Enolate: Once formed, the enolate can participate in undesired reaction pathways.

    • Self-Condensation (Claisen Condensation): If enolate formation is not quantitative, the remaining ester can act as an electrophile, leading to a Claisen condensation product.[5] Using a full equivalent of a strong base like LDA at low temperatures effectively minimizes this by consuming all the starting ester.

    • Proton Exchange: If your solvent or reagents contain acidic protons, they can quench the enolate. Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and use anhydrous solvents.[1]

  • Issues with the Alkylating Agent:

    • Reactivity: The alkylating agent must be suitable for an S\textsubscript{N}2 reaction. Primary and benzylic halides are ideal.[8][9] Secondary halides react more slowly and may lead to elimination byproducts, while tertiary halides will primarily undergo elimination.[8][9]

    • Purity: Ensure the alkylating agent is pure and free from acidic impurities.

Troubleshooting Workflow:

G start Low Yield in Alkylation check_enolate Verify Enolate Formation (e.g., by quenching a small aliquot with D2O and checking NMR) start->check_enolate check_base Is the base active and used in sufficient quantity? check_enolate->check_base If No/Partial Formation check_conditions Are reaction conditions anhydrous and at the correct temperature? check_base->check_conditions Yes solution_base Use freshly prepared/titrated LDA (1.05 eq.) check_base->solution_base No check_side_reactions Analyze crude reaction mixture for side products check_conditions->check_side_reactions Yes solution_conditions Flame-dry glassware, use anhydrous solvent, maintain -78 °C check_conditions->solution_conditions No check_alkylating_agent Is the alkylating agent reactive and pure? check_side_reactions->check_alkylating_agent No Condensation Product solution_condensation Ensure complete enolate formation before adding alkylating agent check_side_reactions->solution_condensation Condensation Product Observed solution_elimination Consider a more reactive primary alkyl halide check_alkylating_agent->solution_elimination Elimination Product Observed solution_purification Re-purify alkylating agent check_alkylating_agent->solution_purification No end Improved Yield solution_base->end solution_conditions->end solution_condensation->end solution_elimination->end solution_purification->end

Figure 1. Troubleshooting workflow for low alkylation yield.
Issue 2: Formation of Multiple Products (Dialkylation and O-Alkylation)

Q: My reaction is producing a mixture of the desired mono-alkylated product, a dialkylated species, and what appears to be an O-alkylated byproduct. How can I improve the selectivity for the C-mono-alkylated product?

A: The formation of multiple products arises from the inherent reactivity of the enolate and the reaction conditions.

1. Minimizing Dialkylation:

  • Cause: The mono-alkylated product still possesses an acidic α-proton, which can be deprotonated by any remaining enolate or unreacted base, leading to a second alkylation.[9]

  • Solution:

    • Controlled Stoichiometry: Use a slight excess of the ester relative to the base (e.g., 1.05 equivalents of ester to 1.0 equivalent of LDA). This ensures that the base is the limiting reagent.

    • Slow Addition of Alkylating Agent: Add the alkylating agent slowly at low temperature. This allows the initially formed mono-alkylated product to exist in a solution where the concentration of the highly reactive enolate is decreasing.

    • Inverse Addition: In some cases, adding the enolate solution to the alkylating agent can help maintain a low concentration of the enolate and disfavor dialkylation.

2. Suppressing O-Alkylation:

  • Cause: The enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[10] The outcome is influenced by the nature of the electrophile, solvent, and counter-ion.[10][11]

  • Solution:

    • Solvent Choice: C-alkylation is generally favored in less polar, weakly coordinating solvents like tetrahydrofuran (THF).[11] Highly polar, coordinating solvents such as DMSO or HMPA can solvate the metal cation, leading to a "naked" and more reactive oxygen anion, which favors O-alkylation.[11]

    • Electrophile Hardness (HSAB Theory): According to Hard and Soft Acid-Base (HSAB) theory, the "softer" carbon end of the enolate prefers to react with "soft" electrophiles like alkyl halides. "Hard" electrophiles, such as silyl halides, tend to react at the "harder" oxygen atom.[11]

    • Counter-ion: Lithium (Li+) as a counter-ion (from LDA) strongly chelates with the oxygen atom, reducing its nucleophilicity and promoting C-alkylation.

ParameterFavors C-AlkylationFavors O-Alkylation
Solvent THF, Diethyl Ether (less polar)HMPA, DMSO (polar aprotic)[11]
Electrophile Soft (e.g., R-I, R-Br)[10]Hard (e.g., R₃Si-Cl)[10]
Counter-ion Li⁺K⁺, Na⁺ (less coordinating)
Temperature Lower temperaturesHigher temperatures

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best base for generating an enolate from a butanoic acid ester?

A1: The choice of base is critical and depends on whether you want kinetic or thermodynamic control.

  • For Kinetic Control (less substituted enolate, irreversible): Lithium diisopropylamide (LDA) is the base of choice for esters.[4] It is a strong, sterically hindered, non-nucleophilic base that rapidly and quantitatively deprotonates the α-carbon at low temperatures (-78 °C).[3][4][6] This is ideal for most alkylation reactions where you want to avoid side reactions.

  • For Thermodynamic Control (more substituted enolate, reversible): Weaker bases like sodium ethoxide (NaOEt) in ethanol can be used, but this is generally not recommended for simple ester alkylation due to competing reactions like transesterification and Claisen condensation.[12] These conditions are more relevant for systems with more acidic protons, like β-keto esters (e.g., acetoacetic ester synthesis).[13]

Q2: Can I directly alkylate butanoic acid?

A2: Direct alkylation of butanoic acid is challenging. The most acidic proton is on the hydroxyl group of the carboxylic acid, not the α-carbon.[14] A strong base will first deprotonate the carboxylic acid to form a carboxylate. To deprotonate the α-carbon, at least two equivalents of a very strong base like LDA are required to first form the carboxylate, and then the enolate (a dianion).[14][15] This can be a lower-yielding and more complex procedure than alkylating the corresponding ester.

Q3: How can I achieve stereoselective alkylation of a butanoic acid derivative?

A3: To control the stereochemistry of the newly formed stereocenter, a chiral auxiliary is typically employed. The Evans oxazolidinone auxiliaries are a widely used and reliable choice.[16][17]

  • Mechanism: The butanoic acid is first converted to an N-acyl oxazolidinone. Deprotonation with a base like LDA or sodium hexamethyldisilazide (NaHMDS) forms a rigid, chelated Z-enolate.[18][19] The bulky substituent on the chiral auxiliary then sterically blocks one face of the enolate, directing the incoming alkylating agent to the opposite face with high diastereoselectivity.[19][20] The auxiliary can then be cleaved under mild conditions to yield the enantiomerically enriched α-alkylated carboxylic acid.[18][19]

G cluster_0 Evans Asymmetric Alkylation Acyl Oxazolidinone Acyl Oxazolidinone Chelated Z-Enolate Chelated Z-Enolate Acyl Oxazolidinone->Chelated Z-Enolate 1. Base (e.g., LDA) 2. Bu2BOTf Alkylated Product Alkylated Product Chelated Z-Enolate->Alkylated Product R-X (Alkylating Agent) Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid Cleavage (e.g., LiOH, H2O2)

Figure 2. Workflow for Evans asymmetric alkylation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Ethyl Butanoate

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Enolate Formation:

    • Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.05 eq.) to the cooled THF.

    • Add n-butyllithium (1.0 eq.) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes to generate LDA.

    • Add a solution of ethyl butanoate (1.0 eq.) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Add the alkylating agent (e.g., benzyl bromide, 1.05 eq.) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC. The reaction may need to be allowed to slowly warm to room temperature overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Alkylation of enolates | Organic Chemistry II Class Notes. (n.d.). Fiveable.
  • Effect of solvent: C-reactivity is more pronounced in enol
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. (n.d.). Journal of Chemical Education. [Link]

  • Bases to promote enolate formation. (2022, July 25). Reddit. [Link]

  • Ch21: Which bases?. (n.d.). University of Calgary. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. [Link]

  • Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry. [Link]

  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. (n.d.). Journal of the American Chemical Society. [Link]

  • 22.7: Alkylation of Enolate Ions. (2023, February 12). Chemistry LibreTexts. [Link]

  • Specific Solvent Effects in the Alkylation of Enolate Anions. I. The Alkylation of Sodiomalonic Esters with Alkyl Halides. (n.d.). Journal of the American Chemical Society. [Link]

  • 22.7: Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (n.d.). RSC Publishing. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Chiral Auxiliary Controlled Reactions. (2016, July 21). No Added Chemicals. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020, April 3). Quora. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College, Chemistry. [Link]

  • Alpha Alkylation Esters. (2014, April 13). YouTube. [Link]

  • 18: Reactions of Enolate Ions and Enols. (n.d.). [Link]

  • Enolate reactions - Carboxylic acids and carboxylic acid derivatives. (2018, February 18). BrainKart. [Link]

  • Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. (n.d.). Homework.Study.com. [Link]

  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway. (2020, May 30). Chemistry LibreTexts. [Link]

  • Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014, July 28). YouTube. [Link]

  • 22.7 Alkylation of Enolate Ions. (n.d.). NC State University Libraries. [Link]

  • CHAPTER 8: α-Substitution Reactions in Carboxylic Acids and Deriv

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Technical Support Center: Scale-Up Synthesis of Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning substituted fatty acid synthesis from the laboratory bench to pilot or production scale. It addresses common challenges through a series of frequently asked questions and detailed troubleshooting protocols, emphasizing the scientific principles behind each recommendation.

Section 1: Core Challenges in Scale-Up (FAQs)

This section addresses fundamental questions regarding the principles of chemical process scale-up.

Q1: Why can't I simply multiply my reagent quantities by a factor of 100 to scale up my synthesis?

Simply multiplying reagent quantities fails to account for critical physical and kinetic changes that occur as reaction volume increases.[1] The transition from a small lab flask to a large reactor fundamentally alters the system's physics.[2] Key differences lie in the surface-area-to-volume ratio, which dramatically decreases at scale. This impacts heat transfer, mixing efficiency, and the time required for heating and cooling cycles.[1][3] A reaction that was easily managed in a 500 mL flask can become uncontrollable in a 350-gallon reactor due to these changes.[2]

Causality:

  • Heat Transfer: Small flasks have a large surface area relative to their volume, allowing for rapid dissipation of heat into the environment or a cooling bath.[1] Large reactors have a much smaller surface-area-to-volume ratio, making it significantly harder to remove heat generated by an exothermic reaction.[2] This can lead to a positive feedback loop where an increase in temperature accelerates the reaction rate, generating even more heat and potentially causing a dangerous thermal runaway.[4]

  • Mixing Efficiency: Achieving a homogeneous mixture is straightforward in a small flask with a magnetic stir bar. In a large reactor, inefficient mixing can create localized "hot spots" of high reagent concentration or temperature, leading to the formation of unwanted by-products and decreased yield.[3]

  • Addition Rates & Reaction Time: Everything takes longer at a larger scale, from dissolving solids to heating and cooling the reactor.[3] A dropwise addition that takes minutes at the bench may take hours at scale, potentially altering the concentration profile of the reaction over time and affecting selectivity.

ParameterBench-Scale (e.g., 1L Flask)Pilot-Scale (e.g., 100L Reactor)Rationale for Change
Surface Area-to-Volume Ratio HighLowAs volume increases cubically and surface area squarely, the ratio decreases, trapping heat.[1][2]
Heat Dissipation Fast & EfficientSlow & ChallengingPoor heat dissipation can lead to thermal runaway and by-product formation.[4]
Mixing Homogeneous (typically)Can be heterogeneousInefficient mixing creates localized hot spots and concentration gradients, affecting selectivity and yield.[3]
Heating/Cooling Time MinutesHoursLonger thermal cycles can affect product stability and impurity profiles.[1][3]
Recommended Scale-Up Factor N/AMax 3-4x per stepA gradual increase in scale allows for the safe identification of potential process hazards.[4][5]

Q2: What are the primary safety concerns when moving from bench to pilot scale, and how should I prepare?

The primary safety concern is the potential for a reaction to become uncontrolled, leading to a thermal runaway, excessive pressure buildup, or uncontrolled release of hazardous materials.[2][4] The consequences of such an event are magnified exponentially at scale.[2]

Preparation and Mitigation:

  • Thorough Hazard Assessment: Before any scale-up, every reaction must be rigorously assessed.[4] This includes understanding the thermal hazards of all reagents and potential intermediates. Replace highly reactive reagents with less reactive ones where possible.[4]

  • Control Temperature: Temperature control is paramount. Always use a thermocouple probe to monitor the internal reaction temperature, as it can differ significantly from the external bath or jacket temperature.[4] Ensure your cooling system is robust enough to handle the maximum potential heat output of the reaction.

  • Avoid High Concentrations: Do not run reactions "neat" (without solvent) on a large scale.[4] Maintain a reasonable reaction concentration (e.g., 0.1 M to 1 M) to ensure the solvent can act as a heat sink.[4]

  • Pressure Management: Avoid using sealed systems with needles for gas venting. Use proper gas inlet/vacuum adapters that allow for better gas flow and can vent pressure rapidly if gas evolution increases unexpectedly.[4]

  • Documentation: Meticulously document all observations, including induction periods, unexpected color changes, or exotherms, even on a small scale. This information is critical for predicting behavior at a larger scale.[4]

Section 2: Troubleshooting Guide - Reaction Control & Selectivity

Scaling up can often lead to a frustrating loss of the carefully optimized selectivity achieved at the bench. This section provides a framework for diagnosing and solving these issues.

Q3: My regioselectivity has dropped significantly upon scale-up. What are the likely causes and how can I fix this?

A loss of regioselectivity is almost always tied to a loss of kinetic control, driven by poor temperature management and inefficient mixing. When a reaction mixture is not homogeneous in temperature or concentration, different reaction pathways can be favored in different parts of the reactor, leading to a mixture of isomers.

Troubleshooting Workflow for Loss of Selectivity

G start Problem: Loss of Regio/Stereo- selectivity at Scale temp_control Investigate Thermal Homogeneity start->temp_control mixing_efficiency Evaluate Mixing Efficiency start->mixing_efficiency addition_rate Assess Reagent Addition Protocol start->addition_rate temp_issue Finding: Localized Hot Spots or Poor Heat Removal temp_control->temp_issue Is temp uniform? mixing_issue Finding: Poor Bulk Mixing or Reagent 'Hot Spotting' mixing_efficiency->mixing_issue Is mixture homogeneous? addition_issue Finding: High Local Concentration of Reagent addition_rate->addition_issue Is addition slow enough? solution_temp Solution: 1. Lower reaction temperature. 2. Improve reactor cooling capacity. 3. Use a more dilute system. temp_issue->solution_temp solution_mixing Solution: 1. Change impeller type/speed. 2. Add baffles to the reactor. 3. Verify reagent is added below the liquid surface. mixing_issue->solution_mixing solution_addition Solution: 1. Slow the addition rate. 2. Dilute the incoming reagent. 3. Add reagent subsurface near the impeller. addition_issue->solution_addition

Caption: Troubleshooting Decision Tree for Loss of Selectivity.

Corrective Actions:

  • Improve Heat Transfer: As previously mentioned, ensure the internal temperature is being monitored and controlled effectively.[4] If an exotherm is detected, the addition of the reactive reagent must be slowed or stopped until the temperature is back within the desired range.

  • Optimize Mixing: Work with chemical engineers to model and optimize the mixing in your reactor. The choice of impeller, stirring speed, and the presence of baffles can dramatically impact homogeneity.[2]

  • Control Reagent Addition: Instead of adding a reagent to the surface of the reaction, consider using a dip tube to introduce it below the surface, ideally near the impeller. This promotes rapid dispersion and prevents the buildup of high local concentrations that can drive side reactions.

Q4: I'm observing significant by-product formation that wasn't present on the small scale. What's happening?

New by-products are typically a result of longer reaction times at elevated temperatures.[1] An impurity that forms at a level of <0.1% during a 2-hour reaction at the bench may become a 5% impurity when the reaction mixture is held at temperature for 8 hours during a scaled-up process.

Common Causes:

  • Thermal Degradation: The desired product or key intermediates may be degrading due to prolonged exposure to heat.

  • Equilibrium Shifts: Some reactions may be reversible. Longer reaction times can allow for the formation of thermodynamically stable (but undesired) by-products.

  • Air/Moisture Sensitivity: A reaction that was adequately protected by a nitrogen balloon at the bench may suffer from significant oxygen or moisture contamination over a longer duration in a large reactor with a less-than-perfect seal.

Section 3: Troubleshooting Guide - Purification & Isolation

Isolating pure substituted fatty acids at scale requires moving beyond laboratory-standard techniques.

Q5: My standard purification by column chromatography is not feasible at this scale. What are the scalable alternatives for substituted fatty acids?

Flash chromatography is generally not a viable option for multi-kilogram production due to the massive solvent volumes and cost.[5] The focus must shift to physical separation techniques.

Scalable Purification Workflow

Caption: Decision workflow for scalable purification methods.

Key Scalable Techniques:

  • Crystallization: This is the most cost-effective and scalable purification method for solid compounds. A systematic screen of solvents and solvent/anti-solvent systems is essential.

  • Liquid-Liquid Extraction: If your substituted fatty acid has a different pKa than the impurities, you can use aqueous acid/base washes to selectively extract either the product or the impurities. For example, saponification (hydrolysis of an ester with a base) followed by an acidic workup is a classic method to isolate a carboxylic acid.[6]

  • Distillation: For thermally stable, volatile fatty acid derivatives (e.g., methyl esters), distillation can be a powerful tool. High vacuum (short-path) distillation is necessary for higher molecular weight compounds to avoid thermal degradation.[5]

  • Urea Adduct Formation / Fractional Crystallization: These techniques can separate fatty acids based on their structure. For example, urea adduct formation is effective at removing straight-chain fatty acids from those with branching or other substitutions.[7]

  • Membrane Filtration: Techniques like organic solvent nanofiltration can separate fatty acids based on their size and shape, offering a potential alternative to chromatography for challenging separations.[8]

Section 4: Analytical & Monitoring Protocols

Effective process control relies on robust analytical methods to monitor the reaction in real-time or near-real-time.

Q6: What are the best methods for monitoring reaction conversion and by-product formation during a large-scale synthesis?

Waiting until the end of a multi-hour reaction to check its progress is inefficient and risky. In-process controls (IPCs) are essential. While GC-FID can be effective for analyzing fatty acid methyl esters (FAMEs), HPLC coupled with mass spectrometry (HPLC-MS/MS) offers superior sensitivity and specificity for a wider range of substituted fatty acids and their potential by-products.[9][10][11]

Protocol: Setting Up HPLC-MS/MS for In-Process Control

This protocol provides a general framework for developing an HPLC-MS/MS method to monitor the consumption of a starting material (SM) and the formation of a product (P) and a key by-product (BP).

Objective: To achieve rapid and reliable quantification of SM, P, and BP in a crude reaction mixture.

Step 1: Initial Parameter Determination (MS)

  • Prepare dilute standard solutions (~1 µg/mL) of your purified SM, P, and BP in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse each standard solution directly into the mass spectrometer.

  • Using electrospray ionization (ESI) in both positive and negative ion modes, identify the primary parent ion (m/z) for each compound. Fatty acids and their derivatives often ionize well in negative mode [M-H]⁻.[12]

  • Perform a product ion scan (MS2) on each parent ion to identify the most stable and abundant fragment ions.[12]

  • Set up a Multiple Reaction Monitoring (MRM) method using the parent → fragment transitions you identified. This provides high specificity and sensitivity.[12]

Step 2: Chromatographic Method Development (HPLC)

  • Column Selection: A C18 reversed-phase column is a versatile starting point for most fatty acid derivatives.

  • Mobile Phase: Start with a simple gradient, for example:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Injection: Inject a mixture of your three standards and adjust the gradient to achieve baseline separation of the SM, P, and BP peaks in the shortest possible time. A runtime of <10 minutes is ideal for IPCs.

Step 3: Sample Preparation and Analysis

  • Quenching: When taking a sample from the reactor, it must be immediately quenched to stop the reaction. This can be done by diluting it into a cold solvent or a solution that neutralizes the catalyst.

  • Dilution: The quenched sample will likely need to be diluted significantly to be within the linear range of the instrument. A 1000-fold or greater dilution is common.

  • Analysis: Inject the diluted sample into the HPLC-MS/MS system running your MRM method.

  • Quantification: Integrate the peak areas for the SM, P, and BP. Calculate the percent conversion using the formula: Conversion % = [Area(P) / (Area(P) + Area(SM))] * 100. Track the formation of the BP relative to the product.

References
  • Scale-up Reactions - Division of Research Safety - University of Illinois. (2019). University of Illinois.
  • How To Run A Reaction: Rules of Thumb - Department of Chemistry. (n.d.). University of Rochester.
  • Williams, M. J. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager.
  • Looking for tips on scaling up organic syntheses. (2024). Reddit.
  • What are issues/things to consider when scaling up reactions from the lab to a factory? (2021). Reddit.
  • Selective biocatalytic methods for the regioselective functionalisation of commodity f
  • Levison, B. S., et al. (2013). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH.
  • Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. (n.d.). MDPI.
  • Stepwise purification of fatty acids: compared fractional crystallization with urea or from acetone solutions of palmitoleic, heptadecenoic, and oleic acids. (n.d.). Sci-Hub.
  • Christie, W. W. (n.d.).
  • Biodiesel production via transesterification: Process safety insights from kinetic modeling. (2016).
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry.
  • Separation of cis-fatty acids from saturated and trans-fatty acids by nanoporous polydicyclopentadiene membranes. (n.d.). PubMed.
  • Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. (n.d.). NIH.
  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry | Request PDF. (2025).
  • Biodiesel Safety and Best Management Practices for Small-Scale Noncommercial Use and Production. (n.d.). University of Idaho.

Sources

Technical Support Center: Resolution of 2-(Cyclopentylmethyl)butanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of 2-(cyclopentylmethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating this chiral carboxylic acid. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving high enantiomeric purity is often a critical step in research and development.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the most common resolution techniques. We will explore the causality behind experimental choices, troubleshoot common pitfalls, and provide self-validating workflows to ensure the integrity of your results.

Choosing Your Resolution Strategy: A Logic-Based Approach

The first step in any resolution is selecting the appropriate method based on your experimental goals, scale, available equipment, and desired purity. The three primary methods for resolving this compound are Diastereomeric Salt Crystallization, Chiral Chromatography, and Enzymatic Resolution.

G start Start: Racemic This compound scale_q What is your required scale? start->scale_q large_scale Large Scale (> 10 g) scale_q->large_scale Large small_scale Small/Analytical Scale (< 10 g) scale_q->small_scale Small method_salt Primary Method: Diastereomeric Salt Crystallization large_scale->method_salt equip_q Is specialized equipment available? small_scale->equip_q method_enz Alternative Method: Enzymatic Resolution method_salt->method_enz If crystallization fails method_chrom Primary Method: Chiral Chromatography (HPLC/SFC) method_chrom->method_enz If direct separation fails equip_yes Yes (Chiral Columns, Bioreactors) equip_q->equip_yes Yes equip_no No (Standard Glassware) equip_q->equip_no No equip_yes->method_chrom equip_no->method_salt

Caption: Decision workflow for selecting a resolution strategy.

Section 1: Diastereomeric Salt Formation & Crystallization

This classical method is often the most cost-effective for large-scale resolutions. The principle involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][3]

Troubleshooting Guide & FAQs

Q1: I'm not getting any crystal formation after adding the resolving agent and solvent. What's wrong?

A1: This is a common issue often related to solvent choice and concentration.

  • Causality: Crystal formation requires a supersaturated solution where the desired diastereomeric salt is less soluble than the other. If the solvent is too good (high polarity for salts), both diastereomers will remain in solution. If it's too poor, both may precipitate as an amorphous solid or oil.

  • Troubleshooting Steps:

    • Solvent Screening: This is critical. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). High-throughput screening in 96-well plates can accelerate this process.[4]

    • Concentration Adjustment: Your solution may be too dilute. Try slowly evaporating the solvent until turbidity is observed, then gently heat until the solution is clear again and allow it to cool slowly.

    • Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Temperature Cycling: Subject the solution to temperature cycles (e.g., 40°C for 1 hour, then 4°C for 1 hour) to promote nucleation.

Q2: My crystals have a low diastereomeric excess (d.e.). How can I improve the purity?

A2: Low purity indicates that the less soluble salt is co-precipitating with the more soluble one.

  • Causality: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system. The cooling rate can also be a factor; rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Troubleshooting Steps:

    • Recrystallization: This is the most effective solution. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step should enrich the desired diastereomer.

    • Slower Cooling: Move the crystallization vessel from the hot plate to a dewar or an insulated box to slow the cooling rate. This allows for more selective crystallization.

    • Solvent System Optimization: Try a binary or even ternary solvent mixture. Sometimes adding a small amount of an "anti-solvent" (in which the salts are less soluble) can dramatically increase the solubility difference.[4]

Q3: Which chiral resolving agent should I choose for this compound?

A3: The choice of resolving agent is empirical and requires screening. For carboxylic acids, chiral amines are the standard choice.[1]

  • Expertise: The interaction between the acid and the base is a three-dimensional puzzle. Factors like steric hindrance, hydrogen bonding, and crystal packing forces determine the stability and solubility of the resulting salts.

  • Recommended Agents to Screen:

Resolving AgentClassRationale
(R)-(+)-α-MethylbenzylamineAmineA common, effective, and relatively inexpensive resolving agent.[5]
(S)-(-)-α-MethylbenzylamineAmineThe opposite enantiomer, useful for targeting the other acid enantiomer.
Brucine / StrychnineAlkaloidNaturally occurring bases, often effective but can be toxic.[1]
(1R,2S)-(-)-2-Amino-1,2-diphenylethanolAmino AlcoholProvides multiple points of interaction (amine and hydroxyl groups).[6]
(S)-2-AminobutaneAmineA smaller chiral amine that can sometimes offer different crystal packing.
Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol, start with 5-10 mL per gram of acid). In a separate container, dissolve 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-Methylbenzylamine) in a minimal amount of the same solvent.

    • Expert Insight: Using only 0.5 equivalents of the resolving agent ensures that only one enantiomer of the acid can form a salt, leaving the other in the mother liquor and often leading to higher initial purity of the crystallized salt.

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. If no precipitate forms, slowly cool the solution. Allow crystals to form over several hours or overnight at room temperature or 4°C.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Retain the mother liquor.

  • Purity Check: Analyze a small sample of the crystals and the mother liquor (after removing the resolving agent) by chiral HPLC or GC to determine the diastereomeric/enantiomeric excess.

  • Recrystallization (If Needed): If the d.e. is below your target (>98%), recrystallize the solid from the minimum amount of hot solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2.[1] This protonates the carboxylic acid and deprotonates the resolving agent, partitioning the free acid into the organic layer.

  • Final Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched this compound. The resolving agent can often be recovered from the aqueous layer by basification and extraction.

G cluster_0 Salt Formation & Crystallization cluster_1 Enantiomer Liberation racemate Racemic Acid in Solvent mix Mix & Cool racemate->mix agent Chiral Base (0.5 eq) agent->mix filter1 Filter Crystals mix->filter1 crystals Diastereomeric Salt (e.g., R-acid:R-base) filter1->crystals mother_liquor Mother Liquor (Contains S-acid) filter1->mother_liquor liberate Suspend in H2O/Ether + 1M HCl crystals->liberate extract Separate Layers liberate->extract pure_R Pure (R)-Enantiomer in Organic Layer extract->pure_R agent_aq Recovered Base in Aqueous Layer extract->agent_aq

Caption: Workflow for diastereomeric salt resolution.

Section 2: Chiral Chromatography (HPLC/SFC)

Chiral chromatography offers direct separation of enantiomers and is an excellent method for both analytical quantification of enantiomeric excess (ee) and small-scale preparative separations. The technique relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to have different retention times.

Troubleshooting Guide & FAQs

Q1: I'm seeing no separation or very poor resolution (Rs < 1.0) between my enantiomers.

A1: This is the most common challenge and points to a suboptimal choice of CSP or mobile phase.

  • Causality: Enantiorecognition is highly specific. The structure of your analyte must complement the chiral selector on the CSP. The mobile phase composition directly influences the strength and nature of these interactions.

  • Troubleshooting Steps:

    • CSP Screening: This is paramount. Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and should be your starting point.[7] Screen columns with different selectors (e.g., Chiralpak IA, IB, IC, etc.).

    • Mobile Phase Mode: For carboxylic acids, normal-phase (Hexane/Alcohol) or polar-organic mode (Acetonitrile/Alcohol) often provides the best results.

    • Additive/Modifier: The carboxyl group must be protonated to avoid peak tailing. Add a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid (0.1% v/v) to your mobile phase. This suppresses ionization and leads to sharper, more symmetrical peaks.

    • Temperature: Lowering the column temperature (e.g., from 25°C to 10°C) can sometimes enhance the stability of the transient diastereomeric complexes, improving resolution.

Q2: My peaks are broad and tailing, even with an acidic modifier.

A2: This suggests secondary interactions or an issue with the analytical system itself.

  • Causality: Peak tailing can be caused by interactions with active sites on the silica support, mismatched sample solvent, or extra-column band broadening.

  • Troubleshooting Steps:

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a much stronger solvent than the mobile phase will cause peak distortion.

    • Check for System Voids: Inspect fittings, tubing, and the column inlet for dead volume or voids that can cause band broadening.

    • Increase Modifier Concentration: In some cases, a slightly higher concentration of the acidic modifier (e.g., 0.2%) may be needed to fully suppress ionic interactions.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based CSP, such as an immobilized amylose or cellulose tris(phenylcarbamate) derivative.

  • Mobile Phase Preparation:

    • Normal Phase: Prepare a primary mobile phase of n-Hexane / 2-Propanol (90:10, v/v). Add 0.1% TFA.

    • Polar Organic: Prepare a primary mobile phase of Acetonitrile / Methanol (90:10, v/v). Add 0.1% Formic Acid.

  • Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength to ~210 nm (where carboxylic acids absorb).

    • Inject 5-10 µL of the sample.

  • Optimization: Based on the initial chromatogram, adjust the mobile phase composition.

    • If retention is too long, increase the percentage of the alcohol modifier (e.g., from 10% to 20%).

    • If retention is too short, decrease the percentage of the alcohol.

    • If resolution is poor, try switching the alcohol (e.g., from 2-propanol to ethanol) or changing the CSP.

ParameterStarting ConditionRationale
CSP Type Immobilized PolysaccharideBroad enantiorecognition capabilities for diverse compounds.[7]
Mobile Phase n-Hexane / 2-Propanol (90:10)Common normal-phase system offering good selectivity.
Modifier 0.1% Trifluoroacetic Acid (TFA)Suppresses ionization of the carboxylic acid, improving peak shape.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID analytical columns.
Temperature 25 °CAmbient temperature is a good starting point.
Detection UV at 210 nmCarboxylic acids absorb at low UV wavelengths.

Section 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective technique that uses an enzyme, typically a lipase, to catalyze a reaction (e.g., esterification) on one enantiomer at a much faster rate than the other.[8][9] This results in a mixture of an unreacted acid enantiomer and an esterified product enantiomer, which can then be easily separated by standard chemical methods (e.g., extraction).

Troubleshooting Guide & FAQs

Q1: The enzymatic reaction is very slow or shows low conversion (<50%).

A1: This is usually related to enzyme activity, substrate concentration, or reaction conditions.

  • Causality: Enzymes have optimal conditions (temperature, pH, solvent) for activity. The chosen alcohol for esterification can also significantly impact the reaction rate due to steric hindrance near the enzyme's active site.

  • Troubleshooting Steps:

    • Enzyme Screening: Test several lipases. Candida antarctica Lipase B (often immobilized, e.g., Novozym 435®) is a robust and widely used enzyme for resolving alcohols and acids and is a good starting point.[9] Lipase from Burkholderia sp. is also reported to be effective.[8]

    • Alcohol Choice: Use a simple, unhindered alcohol like n-butanol or isopropanol. For transesterification, vinyl acetate is an excellent acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible.[9]

    • Solvent: The reaction should be run in a non-polar organic solvent like hexane or toluene to minimize enzyme denaturation and promote esterification.

    • Water Content: While the reaction is run in an organic solvent, a minuscule amount of water is essential for lipase activity. Ensure your solvent is not "super dry." Sometimes adding molecular sieves can help control the water activity.

Q2: The enantioselectivity (E-value) of my resolution is low.

A2: The enzyme is not discriminating well enough between the two enantiomers.

  • Causality: Enantioselectivity is an intrinsic property of the enzyme-substrate pairing but can be influenced by the reaction environment.

  • Troubleshooting Steps:

    • Lower Temperature: Decreasing the reaction temperature (e.g., from 40°C to room temperature) often increases the E-value, although it will slow down the reaction rate.[10]

    • Change the Acyl Donor/Acceptor: The structure of the alcohol (for esterification) can influence how the acid binds in the active site. Try different alcohols (methanol, ethanol, butanol) to see if selectivity improves.

    • Stop at ~50% Conversion: Kinetic resolution gives the highest enantiomeric excess of both the substrate and product at or near 50% conversion. Pushing the reaction further will decrease the ee of the remaining starting material. Monitor the reaction closely by GC or HPLC.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
  • Setup: To a flask containing racemic this compound (1.0 eq) in n-hexane (10-20 mL/g), add the alcohol (e.g., n-butanol, 1.2 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435®, ~10-20% by weight of the acid).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40°C) on a shaker or with a magnetic stirrer.

  • Monitoring: Periodically take small aliquots from the reaction, filter out the enzyme, and analyze by chiral GC/HPLC (after derivatization if necessary) to monitor the conversion and the ee of the remaining acid.

  • Workup (at ~50% conversion):

    • Filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

    • Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaHCO₃). The unreacted acid will move to the aqueous layer as its salt, while the newly formed ester remains in the organic layer.

    • Separate the layers.

  • Isolation:

    • Acid: Acidify the aqueous layer with 1M HCl and extract with diethyl ether to recover the enantiomerically pure unreacted acid.

    • Ester: Wash, dry, and evaporate the organic layer to isolate the enantiomerically pure ester, which can be hydrolyzed back to the corresponding acid if needed.

References

  • Title: Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (S)
  • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Chiral resolution Source: Wikipedia URL: [Link]

  • Title: Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids Source: Google Patents URL
  • Title: 5.8 Racemic Mixtures and the Resolution of Enantiomers Source: OpenStax URL: [Link]

  • Title: Identifying a diastereomeric salt for a challenging chiral resolution Source: Unchained Labs URL: [Link]

  • Title: Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Separation of enantiomers by diastereomeric salt formation and precipitation in supercritical carbon dioxide. Application to the resolution of mandelic acid Source: ResearchGate URL: [Link]

  • Title: 6.8: Resolution: Separation of Enantiomers Source: Chemistry LibreTexts URL: [Link]

  • Title: Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters Source: PubMed URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent Source: ResearchGate URL: [Link]

Sources

preventing decarboxylation during the synthesis of substituted malonic acids

Author: BenchChem Technical Support Team. Date: January 2026

A-Level: Senior Application Scientist

Welcome to the technical support hub for the synthesis of substituted malonic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of malonic acid chemistry. Here, you will find in-depth guidance to troubleshoot common issues, particularly the prevention of premature decarboxylation, a frequent challenge in this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of malonic acids, and why is it a concern?

A: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). For malonic acid and its substituted derivatives, this process is particularly facile upon heating, converting the dicarboxylic acid into a monocarboxylic acid.[1][2] This is a significant concern when the desired product is the substituted malonic acid itself, as the reaction essentially eliminates a key functional group, leading to the formation of an undesired byproduct and reducing the overall yield of the target molecule.

Q2: What is the underlying mechanism that makes malonic acids prone to decarboxylation?

A: The susceptibility of malonic acids to decarboxylation stems from their β-dicarboxylic acid structure. The reaction proceeds through a cyclic, six-membered transition state.[1][2] In this transition state, the carboxyl hydrogen forms a hydrogen bond with the carbonyl oxygen of the adjacent carboxyl group. This arrangement facilitates an internal electronic redistribution, leading to the cleavage of a carbon-carbon bond and the release of CO₂. The initial product is an enol, which rapidly tautomerizes to the more stable monocarboxylic acid.[1]

Q3: At what temperature does decarboxylation of malonic acid typically occur?

A: Unsubstituted malonic acid begins to decompose at temperatures above its melting point (135–137°C).[3] The rate of decarboxylation increases with rising temperature.[3] For substituted malonic acids, the decarboxylation temperature can vary depending on the nature of the substituents. Dialkylated malonic acids, for instance, often require heating to over 150°C without a solvent to induce decarboxylation.[4]

Q4: How does pH influence the stability of malonic acids against decarboxylation?

A: The pH of the reaction medium can significantly impact the rate of decarboxylation. Generally, acidic conditions can promote decarboxylation.[5][6] Studies have shown that in aqueous solutions, decarboxylation can occur even at room temperature under mildly to strongly acidic conditions (pH < 5).[5][6] The rate of decarboxylation is influenced by the speciation of the malonic acid (neutral acid, monoanion, or dianion), with the neutral malonic acid generally decarboxylating faster than its anionic forms.[7][8]

Q5: Can the choice of solvent affect the rate of decarboxylation?

A: Yes, the solvent plays a crucial role. The rate of decarboxylation tends to increase with the polarity, basicity, and molar volume of the solvent.[9] The basicity of the solvent is often a determining factor, as it can facilitate the formation of a bond with the carboxylic carbon, thereby promoting the elimination of CO₂.[9] For instance, the use of esters as solvents can promote decarboxylation due to the coordination of the unshared electrons on the alkyl oxygen atom with the malonic acid.[10]

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This section provides practical solutions to common problems encountered during the synthesis of substituted malonic acids.

Issue 1: Significant loss of product due to decarboxylation during the final hydrolysis step.

Probable Cause: The traditional malonic ester synthesis involves hydrolysis of the ester groups followed by thermal decarboxylation to yield a substituted acetic acid.[11][12][13][14] If your goal is to isolate the substituted malonic acid, the heating step must be carefully controlled or avoided altogether.

Solutions:

  • Low-Temperature Saponification: Perform the hydrolysis of the diethyl malonate ester under milder, low-temperature conditions. Utilize a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent at or below room temperature. This minimizes the thermal energy that can drive decarboxylation.

  • Aqueous Work-up without Heat: After saponification, acidify the reaction mixture carefully at low temperatures (e.g., in an ice bath) to protonate the carboxylate and precipitate the malonic acid. Avoid heating during the work-up and extraction phases.

  • Use of Protecting Groups: For sensitive substrates, consider using protecting groups for the carboxylic acid functionality that can be removed under non-thermal conditions.[15]

Experimental Protocol: Low-Temperature Saponification of Diethyl Benzylmalonate

  • Dissolve the diethyl benzylmalonate in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-chilled aqueous solution of sodium hydroxide (2.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C.

  • Carefully acidify the solution with cold dilute hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature to obtain the crude benzylmalonic acid.

Issue 2: Decarboxylation occurring during the alkylation of malonic esters.

Probable Cause: While less common than during hydrolysis, localized heating or prolonged reaction times at elevated temperatures during the alkylation step can sometimes lead to minor decarboxylation, especially with sensitive substrates.

Solutions:

  • Control of Reaction Temperature: Ensure the alkylation reaction is conducted at the lowest effective temperature. The deprotonation of diethyl malonate is typically performed at room temperature or below, and the subsequent alkylation with an alkyl halide should be carefully monitored to prevent excessive exotherms.

  • Choice of Base and Solvent: Use a suitable base like sodium ethoxide in ethanol, which allows for efficient enolate formation at moderate temperatures.[13][14]

  • Minimize Reaction Time: Optimize the reaction conditions to achieve complete alkylation in the shortest possible time.

Issue 3: Difficulty in synthesizing mono-substituted malonic acids without contamination from di-substituted and decarboxylated products.

Probable Cause: A common challenge in malonic ester synthesis is controlling the degree of alkylation. The use of excess base or alkyl halide can lead to di-alkylation.[13] Subsequent purification steps, if not carefully controlled, can induce decarboxylation.

Solutions:

  • Stoichiometric Control: Use one equivalent of base to favor mono-alkylation.[11]

  • Alternative Synthetic Routes: Consider alternative methods for preparing mono-substituted malonic acids that may offer better control and milder conditions. One such method involves the mono-esterification of a substituted malonic acid derivative.[16]

Workflow Diagram: Synthesis of Mono-Substituted Malonic Acids

G cluster_0 Classic Malonic Ester Synthesis cluster_1 Alternative: Mono-esterification Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation NaOEt Alkylation Alkylation Enolate Formation->Alkylation R-X Saponification Saponification Alkylation->Saponification NaOH, H₂O Acidification Acidification Saponification->Acidification HCl Substituted Malonic Acid Substituted Malonic Acid Acidification->Substituted Malonic Acid Low Temp Decarboxylation (Undesired) Decarboxylation (Undesired) Acidification->Decarboxylation (Undesired) Heat Mono-esterification Mono-esterification Substituted Malonic Acid->Mono-esterification Alcohol, Catalyst Mono-substituted Malonic Acid Half Oxyester Mono-substituted Malonic Acid Half Oxyester Mono-esterification->Mono-substituted Malonic Acid Half Oxyester

Caption: Comparison of synthetic routes to substituted malonic acids.

Issue 4: Decarboxylation is desired, but the reaction is slow or requires harsh conditions.

Probable Cause: While the focus of this guide is preventing decarboxylation, sometimes it is a desired final step. The stability of some substituted malonic acids can make decarboxylation challenging under standard conditions.

Solutions:

  • Solvent-Assisted Decarboxylation: Certain solvents can facilitate decarboxylation at lower temperatures. For example, refluxing in solvents like xylene, aniline, or pyridine can be effective.[17]

  • Microwave-Assisted Decarboxylation: Microwave heating can significantly accelerate the decarboxylation of malonic acid derivatives, often in a solvent-free and catalyst-free manner, leading to high yields in short reaction times.[17][18][19]

  • Catalytic Decarboxylation: Milder, copper-catalyzed decarboxylation of malonic acid derivatives has been reported to proceed in acetonitrile at reflux temperature.[17] More recent methods utilize organic photoredox catalysis for the decarboxylation of malonic acid derivatives.[20][21][22][23]

Data Summary: Conditions for Decarboxylation

MethodConditionsAdvantagesDisadvantages
Thermal (Neat) >150°C, no solvent[4]SimpleHigh temperatures, potential for side reactions
Solvent-Assisted Reflux in high-boiling solvents (e.g., xylene)Lower temperature than neatDifficult to remove high-boiling solvents
Microwave-Assisted 190°C, 800W, in water[18]Very fast, high yields, environmentally friendly[19]Requires specialized equipment
Photoredox Catalysis Acridinium photooxidant, base, light[20][21][22]Mild conditions, broad substrate scopeRequires specific catalysts and light source

Decarboxylation Mechanism Visualization

Caption: Mechanism of malonic acid decarboxylation.

References

  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon.
  • Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Deriv
  • What is the stability of malonic acid under different conditions?. Mill-e.com Blog.
  • Temperature Coefficient of the Intermolecular Carbon Isotope Effect in the Decarboxylation of Normal Malonic Acid. Journal of the American Chemical Society.
  • Decarboxyl
  • Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
  • Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
  • Malonic ester synthesis. Grokipedia.
  • Decarboxyl
  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.
  • Synthesis of Substituted Acetic Acids via Malonic Ester Synthesis. Benchchem.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight.
  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Deriv
  • Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon.
  • Allyl as Protective Group for the Acidic Hydrogen of Malonic Ester.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PubMed.
  • Process for the preparation of substituted malonic ester anilides and malonic acid monoanilides.
  • Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System.
  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society.
  • Decarboxylation of malonic acid derivatives.
  • Spectroscopy of Hydrothermal Reactions 15.
  • The kinetics of the decarboxylation of malonic acid in esters. Indian Academy of Sciences.
  • The mechanism of the decarboxylation of substituted malonic acid deriv
  • Decarboxyl
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Decarboxylation of malonic esters. Chemistry Stack Exchange.
  • The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Chad's Prep.
  • Malonic ester synthesis. Wikipedia.
  • Malonic Ester Synthesis. Chemistry LibreTexts.
  • Malonic Ester Synthesis. Organic Chemistry Portal.
  • Malonic acid. Wikipedia.
  • Malonic Ester Synthesis. Chemistry Steps.
  • Microwave Heating in Organic Synthesis: Decarboxylation of Malonic Acid Derivatives in W
  • Malonic Acid and Derivatives.
  • Malonic Ester Synthesis. OpenOChem Learn.
  • Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives.
  • Malonic Acid and Derivatives.
  • Malonic Ester Synthesis. Organic Chemistry Tutor.
  • Malonic Ester Synthesis: Mechanism & Use. StudySmarter.

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stability issues of 2-(cyclopentylmethyl)butanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(cyclopentylmethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in various experimental settings. As a molecule combining a carboxylic acid functional group with a cyclopentane moiety, its stability is influenced by factors common to similar structures. This document synthesizes established principles of organic chemistry and pharmaceutical stability testing to predict and address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by pH, the choice of solvent, temperature, light exposure, and the presence of oxidizing agents.[1][2] The carboxylic acid group is the most reactive site and is susceptible to degradation under certain conditions.

Q2: Is this compound sensitive to pH?

A2: Yes, carboxylic acids can be sensitive to pH.[3][4] In highly acidic or basic solutions, particularly at elevated temperatures, the carboxylic acid group can undergo hydrolysis, though butanoic acids are generally stable. The pH will also significantly impact the solubility of the compound, with the carboxylate salt being more soluble in aqueous solutions at higher pH.[3][5]

Q3: How does the solvent choice impact the stability of this compound?

A3: The choice of solvent can impact stability in several ways:

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can participate in hydrogen bonding and may facilitate hydrolytic degradation, especially at extreme pH values.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These are generally good solvents for carboxylic acids and are less likely to directly participate in degradation reactions. However, impurities within these solvents (e.g., water) can still pose a risk.

  • Non-Polar Solvents (e.g., hexane, toluene): Solubility of this compound in these solvents is likely to be lower. While degradation is generally slower in non-polar environments, insolubility can lead to experimental artifacts.

A solvent miscibility and property table should always be consulted when planning experiments.[7]

Q4: What are the likely degradation pathways for this compound?

A4: Based on its structure, the potential degradation pathways include:

  • Decarboxylation: At high temperatures, carboxylic acids can lose carbon dioxide.[8][9]

  • Oxidation: While the alkyl chain and cyclopentane ring are relatively robust, strong oxidizing conditions could potentially lead to oxidation.

  • Esterification: If stored in alcoholic solvents, particularly with an acid catalyst, there is a risk of ester formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Loss of compound potency or concentration over time in solution. Chemical Degradation. 1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature (typically 2-8°C or -20°C for long-term storage) and protected from light.[1] 2. pH Assessment: Measure the pH of your solution. For aqueous buffers, ensure the pH is in a neutral to slightly acidic range (pH 4-7) where many carboxylic acids exhibit better stability.[3] 3. Solvent Purity: Use high-purity, anhydrous solvents to minimize water-mediated degradation.[2] 4. Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.
Appearance of new peaks in HPLC or GC analysis. Formation of Degradation Products. 1. Characterize New Peaks: Use mass spectrometry (MS) coupled with your chromatography to identify the mass of the new peaks. This can provide clues about the degradation pathway (e.g., loss of CO2, addition of an ester group).[10] 2. Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to see if you can reproduce the unknown peaks.[2][11][12] This helps in confirming the identity of degradants.
Precipitation of the compound from solution. Poor Solubility or pH Shift. 1. Verify Solubility: Consult solubility data for similar compounds or perform a solubility test in your chosen solvent system. The compound's solubility is likely to be pH-dependent in aqueous solutions.[3][5] 2. Adjust pH: If in an aqueous buffer, adjusting the pH to be above the pKa of the carboxylic acid will increase solubility by forming the more soluble carboxylate salt.[3] 3. Consider a Co-solvent: If working with aqueous buffers, adding a water-miscible organic solvent like DMSO or ethanol can improve solubility.
Inconsistent experimental results. Compound Instability under Assay Conditions. 1. Assay Buffer Compatibility: Ensure the compound is stable in your assay buffer for the duration of the experiment. Run a time-course experiment where you incubate the compound in the assay buffer and analyze its concentration at different time points. 2. Temperature Effects: If your experiment is performed at elevated temperatures, assess the thermal stability of the compound under those conditions.[8][9]

Experimental Protocols

Protocol 1: Basic Stability Assessment in Different Solvents

This protocol outlines a fundamental experiment to assess the short-term stability of this compound in various solvents.

Materials:

  • This compound

  • HPLC-grade solvents: Water, Acetonitrile, Methanol, DMSO

  • pH meter

  • HPLC or GC system with a suitable column and detector

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Prepare working solutions by diluting the stock solution into the test solvents (Water, Acetonitrile, Methanol) to a final concentration of 1 mg/mL.

  • For the aqueous solution, prepare two batches and adjust the pH of one to acidic (e.g., pH 3) and the other to basic (e.g., pH 9) using dilute HCl or NaOH.

  • Immediately after preparation (T=0), analyze an aliquot of each solution by HPLC or GC to determine the initial concentration and purity.

  • Incubate the remaining solutions at a controlled temperature (e.g., 40°C) and protected from light.

  • Analyze aliquots at subsequent time points (e.g., 24, 48, 72 hours).

  • Compare the peak area of the parent compound and look for the appearance of new peaks over time.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound to understand its degradation pathways.[2][10][11][12]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photostability: Solution exposed to a photostability chamber (ICH Q1B conditions).

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent for each stress condition.

  • Expose the solutions to the respective stress conditions for the specified duration.

  • At the end of the exposure, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants) with a mass spectrometer detector.

  • Analyze the results to identify the major degradation products formed under each condition.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G start Stability Issue Observed (e.g., Potency Loss, New Peaks) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_ph Measure pH of Solution start->check_ph check_solvent Verify Solvent Purity & Suitability start->check_solvent analyze_degradants Characterize Unknown Peaks (LC-MS, GC-MS) start->analyze_degradants mitigate Implement Mitigation Strategy (e.g., Adjust pH, Change Solvent, Add Antioxidant) check_storage->mitigate check_ph->mitigate check_solvent->mitigate forced_degradation Perform Forced Degradation Study analyze_degradants->forced_degradation compare_results Compare Degradation Profiles forced_degradation->compare_results identify_pathway Identify Degradation Pathway compare_results->identify_pathway identify_pathway->mitigate end Problem Resolved mitigate->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Extreme pH, Temp) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress (High Temp) cluster_photolytic Photolytic Stress (UV/Vis Light) parent This compound hydrolysis_prod Generally Stable, but potential for minor degradants parent->hydrolysis_prod H⁺/OH⁻, Δ oxidation_prod Hydroxylated or Peroxidized Species parent->oxidation_prod [O] decarboxylation_prod 1-cyclopentylpentane (Decarboxylation) parent->decarboxylation_prod Δ, -CO₂ photo_prod Potential for radical-based degradation parent->photo_prod

Caption: Potential degradation pathways of this compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54593426, this compound. Retrieved from [Link][13]

  • Alsop, R. J., & Fici, G. J. (1983). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 72(7), 814–817. [Link][3]

  • Kamberi, M. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(10). [Link][1]

  • Rani, S., & Singh, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link][2]

  • Jain, D., & Basniwal, P. K. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor, 2(4), 78-90. [Link][11]

  • Koehler, J., et al. (2018). pH-Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes. ChemBioChem, 19(21), 2263–2271. [Link][4]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link][10]

  • Quora. (2019). Why are carboxylic acids more acidic than phenol and water? Retrieved from [Link][14]

  • Rieth, A., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. The Journal of Chemical Physics, 149(24), 244502. [Link][6]

  • ResearchGate. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids... Retrieved from [Link][5]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][12]

  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics, 23(32), 17356-17365. [Link][8][9]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Chemistry LibreTexts. [Link][7]

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Technical Support Center: Overcoming Poor Ionization in Mass Spectrometry of Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of poor ionization of fatty acids in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to enhance the sensitivity and reliability of your fatty acid analyses.

Introduction: The Challenge of Fatty Acid Ionization

Fatty acids (FAs) are notoriously challenging to analyze by mass spectrometry, primarily due to their inherent chemical properties that lead to poor ionization efficiency. In typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) workflows, the acidic mobile phases required for good chromatographic separation suppress the deprotonation of the fatty acid's carboxylic acid group.[1] This is problematic as deprotonation is essential for efficient ionization in the commonly used negative ion mode, resulting in low sensitivity and poor signal intensity.[2] This guide provides a comprehensive overview of the causes of poor ionization and offers field-proven strategies to overcome these challenges.

Troubleshooting Guide: From Low Signal to No Signal

This section addresses specific issues you might encounter during your experiments, providing a logical progression of troubleshooting steps.

Issue 1: Very Low or No Signal for My Target Fatty Acid

This is one of the most common frustrations in fatty acid analysis. The lack of signal is almost always tied to inefficient ionization.

Q: I'm not seeing a signal for my fatty acid in negative ion mode ESI-MS. What's the first thing I should check?

A: The first and most critical aspect to verify is your mobile phase composition. Acidic mobile phases, while excellent for chromatography, will suppress the deprotonation of your fatty acid, rendering it "invisible" to the mass spectrometer in negative ion mode.[1][2]

  • Causality: The carboxyl group of a fatty acid needs to lose a proton (deprotonate) to form a negative ion ([M-H]⁻). An acidic mobile phase increases the concentration of protons, pushing the equilibrium away from deprotonation and thus suppressing ionization.

  • Immediate Action:

    • Review your mobile phase pH: If you are using formic or acetic acid, consider reducing the concentration or switching to a mobile phase with a higher pH.

    • Consider mobile phase additives: For negative mode, mobile phases containing additives like 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise between signal intensity and chromatographic stability.[3][4] Some studies have also shown that 0.02% (v/v) acetic acid can enhance signal and improve lipid coverage in negative ESI-MS.[5]

Q: I've adjusted my mobile phase, but the signal is still weak. What's the next logical step?

A: If mobile phase optimization isn't sufficient, the next most impactful strategy is to employ chemical derivatization.[6][7] This involves chemically modifying the carboxylic acid group to make the fatty acid more amenable to ionization, often by enabling highly efficient detection in the positive ion mode.[7]

  • Causality: Derivatization can introduce a permanent positive charge or a group that is very easily protonated.[1][7] This "charge-reversal" or "charge-tagging" strategy shifts the analysis to the positive ion mode, which is often less noisy and can provide significant gains in sensitivity.[8]

  • Recommended Action:

    • Consider derivatization with reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) or 2-picolylamine (2-PA). These reagents react with the carboxylic acid group to add a readily ionizable moiety, often leading to a dramatic increase in signal intensity.[1][2][7] Derivatization with trimethylsilyldiazomethane (TMSD) to form methyl esters is another effective method to improve ionization efficiency in positive mode.[6][9]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding fatty acid analysis by mass spectrometry.

Q1: Why is analyzing fatty acids in negative ion mode often problematic?

A1: The primary issue is the incompatibility between optimal chromatographic conditions and optimal ionization conditions.[1] Reversed-phase chromatography of fatty acids typically requires an acidic mobile phase to ensure good peak shape and retention. However, this acidic environment suppresses the deprotonation of the fatty acid's carboxylic acid group, which is the primary mechanism for ionization in negative mode.[2] This leads to a significant reduction in sensitivity. Furthermore, deprotonated fatty acid anions can undergo undesirable fragmentation during collision-induced dissociation (CID).

Q2: What are the advantages of analyzing derivatized fatty acids in positive ion mode?

A2: Analyzing derivatized fatty acids in positive ion mode offers several key advantages:

  • Dramatically Increased Sensitivity: Derivatization reagents that introduce a permanent positive charge or an easily protonated group can increase detection sensitivity by thousands of folds compared to analyzing underivatized fatty acids in negative ion mode.[6][10][11]

  • Improved Stability: The resulting derivatized fatty acids are often more stable and provide more reproducible signals.

  • Compatibility with Standard Mobile Phases: Derivatization allows for the use of standard acidic mobile phases for chromatography without sacrificing ionization efficiency.[10][11]

  • Enhanced Structural Information: Some derivatization strategies can lead to more informative fragmentation patterns in MS/MS experiments, aiding in structural elucidation.[2][10]

Q3: What are matrix effects, and how can they affect my fatty acid analysis?

A3: The "matrix" refers to all the components in your sample apart from the analyte of interest. Matrix effects occur when these co-eluting components interfere with the ionization of your target fatty acids, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[12] This can severely compromise the accuracy and reproducibility of your quantitative results. In biological samples, phospholipids are a major source of matrix effects in ESI-MS.

Strategies to Mitigate Matrix Effects:

StrategyDescription
Sample Cleanup Use techniques like solid-phase extraction (SPE) to remove interfering matrix components before LC-MS analysis.[12]
Sample Dilution A straightforward approach to reduce the concentration of matrix components. However, ensure your fatty acid concentration remains above the limit of detection.
Matrix-Matched Standards Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.[12]
Use of Internal Standards Employing stable isotope-labeled internal standards that co-elute with your analytes can help to correct for variations in ionization due to matrix effects.

Q4: Should I consider other ionization techniques besides ESI for fatty acid analysis?

A4: Yes, for certain applications, particularly with less polar lipids, alternative ionization techniques can be advantageous.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar to nonpolar molecules and can be a valuable tool for analyzing fatty acids, especially in their esterified forms.[13][14]

  • Atmospheric Pressure Photoionization (APPI): APPI has shown excellent sensitivity and a wide linear dynamic range for the analysis of lipids, including fatty acid methyl esters.[15][16] It is often less susceptible to ion suppression than ESI.[16] For nonpolar lipids, APPI can offer higher signal intensity and better detection limits compared to both APCI and ESI.[16]

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids with 2-Picolylamine (2-PA) for Enhanced LC-MS Detection

This protocol describes a common and effective method for derivatizing fatty acids to improve their ionization efficiency in positive mode ESI-MS. This method is based on the principle of amidation, where the carboxylic acid group of the fatty acid is coupled with 2-picolylamine.

Materials:

  • Fatty acid sample (dried)

  • 2-Picolylamine (2-PA)

  • 2-Dimethylamino)pyridine (DMAP)

  • 2,2'-Dipyridyl disulfide (DPDS)

  • Triphenylphosphine (TPP)

  • Acetonitrile (ACN), anhydrous

  • LC-MS grade water

  • Formic acid

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a solution of 50 mM 2-PA, 50 mM DPDS, and 50 mM TPP in anhydrous acetonitrile.

    • Prepare a 50 mM solution of DMAP in anhydrous acetonitrile.

  • Sample Preparation:

    • Ensure your fatty acid extract is completely dry. This can be achieved by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Derivatization Reaction:

    • To the dried fatty acid sample, add 100 µL of the 2-PA/DPDS/TPP solution.

    • Add 100 µL of the DMAP solution.

    • Vortex the mixture gently to ensure all the dried sample is dissolved.

    • Incubate the reaction mixture at 60°C for 20 minutes.

  • Reaction Quenching and Sample Preparation for LC-MS:

    • After incubation, evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried derivatized sample in an appropriate volume (e.g., 100 µL) of the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex thoroughly and transfer to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis:

    • Perform the analysis in positive ion mode.

    • Monitor for the protonated molecule of the derivatized fatty acid ([M+H]⁺).

Visualization of Key Workflows

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis_prep Preparation for Analysis cluster_analysis Analysis Dried_FA Dried Fatty Acid Sample Add_Reagents Add Derivatization Reagents (2-PA, DPDS, TPP, DMAP in ACN) Dried_FA->Add_Reagents Incubate Incubate at 60°C for 20 minutes Add_Reagents->Incubate Evaporate Evaporate Solvent Incubate->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute LCMS_Analysis LC-MS Analysis (Positive Ion Mode) Reconstitute->LCMS_Analysis

Caption: Workflow for the derivatization of fatty acids with 2-picolylamine.

Troubleshooting_Tree Start Low/No Fatty Acid Signal Check_Mode Are you in Negative Ion Mode? Start->Check_Mode Check_MP Is Mobile Phase Acidic? Check_Mode->Check_MP Yes Consider_Deriv Consider Chemical Derivatization and Positive Ion Mode Check_Mode->Consider_Deriv No (in Positive Mode) Optimize_MP Optimize Mobile Phase (e.g., add ammonium acetate, reduce acid) Check_MP->Optimize_MP Yes Check_Matrix Assess Matrix Effects Check_MP->Check_Matrix No Success Improved Signal Optimize_MP->Success Consider_Deriv->Success Cleanup Improve Sample Cleanup (SPE) or Dilute Sample Check_Matrix->Cleanup Yes Check_Matrix->Success No Cleanup->Success

Caption: Troubleshooting decision tree for low fatty acid signal in LC-MS.

References

  • AOCS. (n.d.). Parallel Mass Spectrometry (APCI-MS and ESI-MS) for Lipid Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Cai, S. S., & Syage, J. A. (2006). Atmospheric pressure photoionization mass spectrometry for analysis of fatty acid and acylglycerol lipids. Journal of Chromatography A, 1110(1-2), 15-26. Retrieved from [Link]

  • Lee, J. Y., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(14), 2956-2964. Retrieved from [Link]

  • Kato, T., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5892. Retrieved from [Link]

  • Song, H., et al. (2007). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 79(10), 3857-3865. Retrieved from [Link]

  • Lísa, M., & Holčapek, M. (2015). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Metabolomics, 11(1), 2-25. Retrieved from [Link]

  • Li, Y., et al. (2025). Chemical Derivatization-Based Liquid Chromatography-Mass Spectrometry Method for Fatty Acid Profiling in Biological Samples. Journal of Separation Science, 48(7), e70211. Retrieved from [Link]

  • Syage, J. A. (2014). Atmospheric Pressure Photoionization (APPI) for LC–MS: Analysis of Lipids. LCGC North America, 32(8), 562-569. Retrieved from [Link]

  • Prentice, B. M., et al. (2015). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of The American Society for Mass Spectrometry, 26(7), 1177-1186. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 46(1), 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Matrix effect on lipid detection. Retrieved from [Link]

  • Byrdwell, W. C. (2001). Atmospheric pressure chemical ionization mass spectrometry for analysis of lipids. Lipids, 36(4), 327-346. Retrieved from [Link]

  • Brenna, J. T. (n.d.). Covalent Adduct Chemical Ionization Mass Spectrometry. Cornell University. Retrieved from [Link]

  • Görs, P. E., et al. (2022). Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 414(2), 995-1005. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Koulman, A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 125. Retrieved from [Link]

  • Klein, D. R., & Brodbelt, J. S. (2017). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. The Analyst, 142(19), 3567-3580. Retrieved from [Link]

  • Murphy, R. C. (2018). Challenges in Mass Spectrometry-based Lipidomics of Neutral Lipids. Journal of Lipid Research, 59(9), 1541-1545. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrospray ionization efficiency of different fatty acid compared to undecanoic acid. Retrieved from [Link]

  • Li, Y., et al. (2021). Mass spectrometry investigation of nucleoside adducts of fatty acid hydroperoxides from oxidation of linolenic and linoleic acids. Journal of Chromatography A, 1649, 462236. Retrieved from [Link]

  • Lee, J. Y., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(14), 2956-2964. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Retrieved from [Link]

  • Liu, X., et al. (2013). LC/ESI/MS analysis of saturated and unsaturated fatty acids in rat intestinal epithelial cells. Journal of Chromatography B, 931, 108-114. Retrieved from [Link]

  • SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. Retrieved from [Link]

  • E-mail, G., et al. (2015). Analysis of fatty acids and triacylglycerides by Pd nanoparticle-assisted laser desorption/ionization mass spectrometry. Analytical Methods, 7(10), 4248-4255. Retrieved from [Link]

  • Metabolon. (n.d.). Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode. Retrieved from [Link]

  • Ask this paper. (2018). improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive. Retrieved from [Link]

  • Kalinova, G., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 416. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

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  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]

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Validation & Comparative

A Guide to the Structural Confirmation of 2-(Cyclopentylmethyl)butanoic Acid by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for the elucidation of molecular structure in solution. This guide provides an in-depth, technically-focused comparison and analysis of the ¹H and ¹³C NMR spectra for 2-(cyclopentylmethyl)butanoic acid, offering supporting experimental data and theoretical justifications. Our approach emphasizes not just the interpretation of spectral data but also the causality behind the experimental choices, ensuring a robust and self-validating methodology.

Introduction to NMR-Based Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most utilized variants. In essence, the chemical environment of each proton and carbon atom within a molecule gives rise to a unique resonance frequency, which is observed as a distinct signal in the NMR spectrum. The key parameters derived from these spectra are:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals to higher ppm values (downfield), while electron-donating groups cause shielding and upfield shifts.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiplets. The 'n+1 rule' is a common simplification, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

This guide will leverage these principles to predict and analyze the ¹H and ¹³C NMR spectra of this compound, thereby confirming its structure.

Experimental Protocol: Acquiring High-Quality NMR Data

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid interfering signals from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds.[1][2] It dissolves the analyte well and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of interest.

  • Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in approximately 0.6 mL of CDCl₃ is recommended.[3] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is advisable to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Homogenization: After adding the solvent to the analyte in a clean, dry vial, ensure complete dissolution by gentle vortexing or sonication.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm, providing a reference point for all other chemical shifts.[1][2]

NMR Data Acquisition

The following is a representative workflow for acquiring NMR data on a standard spectrometer (e.g., 400 or 500 MHz).

Workflow for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition.

Structural Confirmation of this compound

The structure of this compound is as follows:

Caption: Structure of this compound with proton and carbon labeling for spectral assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show a number of distinct signals, each with a specific chemical shift, integration, and multiplicity.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
Hₐ~0.9Triplet3HLocated on a terminal methyl group, shielded by alkyl chain. Split by the two adjacent Hb protons (n+1 = 3).
Hₑ~1.1 - 1.8Multiplet2HMethylene protons of the cyclopentyl ring not adjacent to the chiral center. Overlapping signals with other cyclopentyl protons.
Hₑ~1.3Multiplet2HMethylene protons of the cyclopentyl ring.
Hₑ~1.5Multiplet2HMethylene protons of the cyclopentyl ring.
Hₑ~1.6Multiplet2HMethylene protons of the cyclopentyl ring.
Hₑ~1.7Multiplet1HMethine proton of the cyclopentyl ring.
Hₑ~2.3Multiplet1HMethine proton alpha to the carbonyl group, deshielded. Split by Hₑ and Hₐ.
Hₑ~11.5Broad Singlet1HCarboxylic acid proton, highly deshielded due to the electronegative oxygen atoms and hydrogen bonding.

Analysis of the Predicted ¹H NMR Spectrum:

  • The carboxylic acid proton (H-d) is expected to be the most downfield signal, appearing as a broad singlet around 11-12 ppm. Its broadness is due to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

  • The methine proton alpha to the carbonyl group (H-c) will be deshielded by the electron-withdrawing carbonyl group and is predicted to appear around 2.3 ppm. It will be a complex multiplet due to coupling with the adjacent methylene protons (H-b) and the methylene protons of the cyclopentylmethyl group (H-e).

  • The methylene protons of the ethyl group (H-b) will be a multiplet around 1.6 ppm, coupled to both the terminal methyl protons (H-a) and the alpha-methine proton (H-c).

  • The terminal methyl protons (H-a) will be the most upfield signal, appearing as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons (H-b).

  • The protons of the cyclopentylmethyl group (H-e, H-f, H-g, H-h, H-i, H-j) will produce a series of complex, overlapping multiplets in the range of approximately 1.1-1.8 ppm. The diastereotopic nature of the methylene protons on the cyclopentyl ring and the methylene bridge will contribute to the complexity of these signals.

Predicted ¹³C NMR Spectrum and DEPT Analysis

The broadband proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. To aid in the assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable. A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.[5][6]

Carbon(s) Predicted Chemical Shift (δ, ppm) DEPT-135 Phase Justification
Cₐ~12PositiveTerminal methyl carbon in an alkyl chain.
Cₑ~25NegativeMethylene carbons of the cyclopentyl ring.
Cₑ~26NegativeMethylene carbons of the cyclopentyl ring.
Cₑ~33NegativeMethylene carbon of the cyclopentylmethyl bridge.
Cₑ~39PositiveMethine carbon of the cyclopentyl ring.
Cₑ~46PositiveMethine carbon alpha to the carbonyl group.
Cₑ~180No SignalQuaternary carbonyl carbon of the carboxylic acid.

Analysis of the Predicted ¹³C NMR Spectrum:

  • The carbonyl carbon (C-d) will be the most downfield signal, expected around 180 ppm, which is characteristic for a carboxylic acid.[7] This peak will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

  • The alpha-methine carbon (C-c) will appear around 46 ppm. It will show as a positive peak in the DEPT-135 spectrum.

  • The methine carbon of the cyclopentyl ring (C-f) is predicted to be around 39 ppm and will also be a positive peak in the DEPT-135 spectrum.

  • The methylene carbons (C-b, C-e, C-g, C-h, C-i, C-j) will produce signals in the range of approximately 25-33 ppm. These will all appear as negative peaks in the DEPT-135 spectrum.

  • The terminal methyl carbon (C-a) will be the most upfield signal, around 12 ppm, and will be a positive peak in the DEPT-135 spectrum.

Comparison with Alternative Structures

To illustrate the power of this analytical approach, let's consider a hypothetical isomer, 3-(cyclopentylmethyl)butanoic acid.

Caption: Structure of a hypothetical isomer, 3-(cyclopentylmethyl)butanoic acid.

In the ¹H NMR spectrum of this isomer, the signal for the protons on the carbon alpha to the carbonyl (H-c') would be a triplet, and its chemical shift would be further upfield compared to the methine proton at the alpha position in the target molecule. Additionally, the ¹³C NMR spectrum would show a methylene carbon (C-c') in the alpha position, which would be a negative peak in the DEPT-135 spectrum, a clear distinction from the positive methine peak in this compound.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, including DEPT experiments, provides a robust and definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and integrations are all consistent with the proposed structure. The detailed analysis of the spectral data, grounded in the fundamental principles of NMR, allows for the unambiguous differentiation from other potential isomers. This comprehensive approach exemplifies the rigorous standards required in modern chemical research and drug development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012–12026. [Link]

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  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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comparative analysis of 2-(cyclopentylmethyl)butanoic acid with other short-chain fatty acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Short-Chain Fatty Acids: Benchmarking 2-(cyclopentylmethyl)butanoic acid Against Established Bioactive Lipids

Introduction: Beyond the Canonical Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs) are aliphatic carboxylic acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fiber. The most abundant and well-studied of these are acetate (C2), propionate (C3), and butyrate (C4), which serve as critical mediators in host-microbiome communication.[1][2] They are not only a primary energy source for colonocytes but also potent signaling molecules that regulate a vast array of physiological processes, including immune responses, gut homeostasis, and host metabolism.[1][3]

The biological activity of SCFAs is largely attributed to two key mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G protein-coupled receptors (GPCRs), notably GPR41 and GPR43.[1][4][5][6] These actions have positioned SCFAs as promising therapeutic agents for a range of inflammatory and metabolic diseases.[7]

While the effects of linear SCFAs are well-documented, the therapeutic landscape for novel, structurally modified SCFAs remains largely unexplored. This guide introduces This compound , a structural analog of valeric acid (C5) featuring a bulky cyclopentyl group. Its unique structure suggests potentially altered physicochemical properties, such as increased lipophilicity, which could profoundly influence its interaction with biological targets.

This document provides a comprehensive framework for the comparative analysis of this compound against its linear counterparts. We will first review the foundational properties and mechanisms of common SCFAs and then present a detailed, multi-phase experimental workflow designed to rigorously characterize this novel compound. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the evaluation of next-generation SCFA-based therapeutics.

Section 1: Physicochemical and Biological Landscape of SCFAs

A molecule's function is intrinsically linked to its structure. The addition of a cyclopentyl moiety to a butanoic acid backbone is predicted to increase its molecular weight and lipophilicity, which may alter its membrane permeability, receptor affinity, and enzymatic inhibition profile.

Comparative Physicochemical Properties

The table below summarizes the key physicochemical properties of common SCFAs and this compound. Properties for the latter are calculated or estimated where experimental data is unavailable, highlighting the necessity for empirical validation.

PropertyAcetic AcidPropionic AcidButyric AcidValeric AcidThis compound
Molecular Formula C₂H₄O₂C₃H₆O₂C₄H₈O₂C₅H₁₀O₂C₁₀H₁₈O₂
Molecular Weight ( g/mol ) 60.0574.0888.11102.13170.25[8]
Structure CH₃COOHCH₃CH₂COOHCH₃(CH₂)₂COOHCH₃(CH₂)₃COOH(C₅H₉)CH₂CH(CH₂CH₃)COOH
pKa ~4.76~4.87~4.82~4.84Predicted: 4.9-5.1
Water Solubility MiscibleMiscibleMiscible37 g/LPredicted: Low
Predicted LogP -0.170.340.841.34Predicted: >3.0

Note: Predicted values require experimental verification.

The higher predicted LogP (a measure of lipophilicity) for this compound suggests it may more readily cross cell membranes compared to its linear counterparts, potentially leading to enhanced intracellular activity.

Core Biological Mechanisms of Action

Understanding the established mechanisms of common SCFAs is crucial for designing a comparative study.

SCFAs, particularly butyrate, are well-known inhibitors of class I and II HDAC enzymes.[4][6] By inhibiting HDACs, SCFAs prevent the removal of acetyl groups from histones, leading to a more open chromatin structure ("euchromatin"). This "hyperacetylation" facilitates gene transcription, altering cellular processes like proliferation, differentiation, and apoptosis.[5][9] The inhibitory potency generally follows the order: butyrate > propionate > acetate.[6][10]

HDAC_Inhibition SCFA Short-Chain Fatty Acid (e.g., Butyrate) CellMembrane Cell Membrane SCFA->CellMembrane Enters Cell HDAC Histone Deacetylase (HDAC) SCFA->HDAC Inhibits Histone Histone Tail (Lysine Residues) HDAC->Histone Removes Acetyl Group AcetylGroup Acetyl Group Histone->AcetylGroup Chromatin Chromatin AcetylGroup->Chromatin Leads to Open Structure HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group Transcription Gene Transcription Chromatin->Transcription Enables

Caption: SCFA-mediated inhibition of HDACs promotes histone hyperacetylation and gene transcription.

SCFAs activate GPR41 (also known as FFAR3) and GPR43 (FFAR2).[11][12] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.[12] Ligand potency varies by receptor and species, but generally, propionate is a potent agonist for both, while acetate is more selective for GPR43 and butyrate for GPR41.[13] Activation of these receptors triggers downstream signaling cascades that influence inflammation, hormone secretion (like PYY and GLP-1), and immune cell function.[11][13]

GPCR_Signaling cluster_membrane Cell Membrane GPR41 GPR41 G_alpha_i Gαi GPR41->G_alpha_i Activates GPR43 GPR43 GPR43->G_alpha_i Activates G_alpha_q Gαq GPR43->G_alpha_q Activates SCFA SCFA (Propionate, Butyrate, Acetate) SCFA->GPR41 SCFA->GPR43 AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates MAPK MAPK Pathway (ERK1/2, p38) G_alpha_q->MAPK Activates cAMP ↓ cAMP AC->cAMP Calcium ↑ [Ca²⁺]i PLC->Calcium

Caption: Simplified signaling pathways for SCFA-activated GPR41 and GPR43.[14]

Section 2: A Step-by-Step Framework for Comparative Analysis

This section outlines a logical, multi-phase experimental workflow to characterize this compound and benchmark its performance against standard SCFAs (butyrate, propionate, and acetate).

Experimental_Workflow cluster_1 cluster_2 Phase1 Phase 1: In Vitro Mechanistic Assays Assay_HDAC HDAC Inhibition Assay Phase1->Assay_HDAC Assay_GPCR GPCR Activation Assay Phase1->Assay_GPCR Assay_Cell Cell Viability & Anti-inflammatory Assays Phase1->Assay_Cell Phase2 Phase 2: In Vivo Functional Evaluation Assay_HDAC->Phase2 Inform Go/No-Go Decision Assay_GPCR->Phase2 Inform Go/No-Go Decision Assay_Cell->Phase2 Inform Go/No-Go Decision Phase3 Phase 3: Analytical Quantification Phase2->Phase3 Validate Exposure & Metabolism Model Animal Model Selection (e.g., DSS Colitis Model) Admin Compound Administration & Sample Collection Model->Admin Analysis Histopathology & Biomarker Analysis Admin->Analysis Extraction SCFA Extraction from Biological Matrices GCMS GC-MS Analysis Extraction->GCMS Quant Absolute Quantification GCMS->Quant

Caption: A three-phase experimental workflow for the comprehensive analysis of a novel SCFA analog.

Phase 1: In Vitro Mechanistic & Functional Assays

Objective: To determine if this compound engages with the primary molecular targets of SCFAs and to assess its basic cellular effects.

  • Rationale: This cell-free assay provides a direct measure of a compound's ability to inhibit HDAC enzyme activity, removing confounding factors like cell permeability. It is a crucial first step to screen for a primary mechanism of action.

  • Materials:

    • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mix).

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer.

    • Trichostatin A (TSA) as a positive control inhibitor.

    • Test compounds: this compound, sodium butyrate, sodium propionate, sodium acetate.

    • 96-well black microplate.

    • Fluorometric plate reader.

  • Methodology:

    • Compound Preparation: Prepare a 2x serial dilution of each test compound and the TSA control in HDAC assay buffer, ranging from low micromolar to high millimolar concentrations.

    • Enzyme Incubation: In a 96-well plate, add 25 µL of each compound dilution. Add 50 µL of diluted HDAC enzyme to each well. Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Substrate Addition: Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

    • Signal Development: Incubate the plate at 37°C for 30-60 minutes. The HDAC enzyme will deacetylate the substrate, allowing a developer solution (containing a protease) to cleave the substrate and release the fluorescent AMC molecule.

    • Measurement: Stop the reaction and measure fluorescence (Excitation: ~360 nm, Emission: ~460 nm).

    • Data Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Plot the data and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) for each compound.

  • Rationale: GPR43 activation can modulate inflammatory pathways like NF-κB.[5] This cell-based assay uses a reporter gene (e.g., luciferase) under the control of an NF-κB response element to quantify receptor activation in a physiologically relevant context.

  • Materials:

    • HEK293 cells stably co-transfected with human GPR43 and an NF-κB-luciferase reporter construct.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Test compounds and a known GPR43 agonist as a positive control.

    • Luciferase assay reagent (e.g., Bright-Glo™).

    • 96-well white, clear-bottom cell culture plate.

    • Luminometer.

  • Methodology:

    • Cell Seeding: Seed the transfected HEK293 cells into the 96-well plate at a density of ~5 x 10⁴ cells/well and incubate overnight.

    • Compound Treatment: Replace the medium with a serum-free medium containing serial dilutions of the test compounds. Incubate for 6-8 hours.

    • Cell Lysis & Substrate Addition: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to each well.

    • Measurement: Measure luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response) for each compound.

Phase 2: In Vivo Functional Evaluation in a Murine Model

Objective: To assess the therapeutic efficacy of this compound in a disease-relevant animal model.

  • Rationale: Given the strong role of SCFAs in gut health, a model of inflammatory bowel disease is highly relevant.[1][3] The DSS colitis model is a well-established, robust, and reproducible method for inducing intestinal inflammation that mimics aspects of human ulcerative colitis.[15]

  • Materials:

    • C57BL/6 mice (8-10 weeks old).

    • Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa.

    • Test compounds: this compound and sodium butyrate (as a positive control), dissolved in drinking water or formulated for oral gavage.

    • Standard animal housing and care facilities.

  • Methodology:

    • Acclimation: Acclimate mice for one week.

    • Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):

      • Group 1: Healthy Control (normal drinking water).

      • Group 2: DSS Control (DSS in water + vehicle treatment).

      • Group 3: DSS + Sodium Butyrate.

      • Group 4: DSS + this compound.

    • Induction of Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days.

    • Compound Administration: Administer test compounds daily via oral gavage, starting on day 0 and continuing through the study period. Dosing should be determined from in vitro potency and predicted bioavailability.

    • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

    • Termination and Sample Collection: On day 8-10, euthanize the mice. Collect colon tissue for histological analysis and length measurement. Collect blood serum and cecal contents for biomarker and SCFA quantification.

    • Data Analysis: Compare DAI scores, colon length (shortening is a sign of inflammation), and histological damage scores between groups. Measure inflammatory cytokine levels (e.g., TNF-α, IL-6) in colon tissue homogenates via ELISA.

Phase 3: Analytical Quantification in Biological Matrices

Objective: To accurately measure the concentration of the administered compounds in relevant biological samples, confirming exposure and enabling pharmacokinetic/pharmacodynamic (PK/PD) correlations.

  • Rationale: GC-MS is the gold standard for SCFA analysis, offering high sensitivity and specificity.[16][17][18] Accurate quantification is essential to confirm that the compounds reached the target tissue at sufficient concentrations to exert a biological effect.

  • Materials:

    • Biological samples (serum, cecal contents, feces).

    • Internal standards (e.g., deuterated analogs of each SCFA).

    • Extraction solvent (e.g., diethyl ether with hydrochloric acid).

    • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Methodology:

    • Sample Preparation: Homogenize a known weight of fecal or cecal content in water. For serum, use a defined volume.

    • Internal Standard Spiking: Add a known amount of the internal standard mixture to each sample.

    • Acidification & Extraction: Acidify samples with HCl to protonate the SCFAs. Perform a liquid-liquid extraction by adding diethyl ether, vortexing, and centrifuging. Collect the organic (ether) layer. Repeat the extraction.

    • Derivatization: Evaporate the pooled ether extracts to dryness under a gentle stream of nitrogen. Reconstitute in a solvent and add the derivatization agent (MTBSTFA). Heat at 60-80°C for 30-60 minutes to create volatile silyl esters of the SCFAs.

    • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-FFAP) to separate the SCFA derivatives.[19] The mass spectrometer will be operated in selected ion monitoring (SIM) mode for specific and sensitive detection of each compound and its internal standard.

    • Quantification: Create a standard curve using known concentrations of each SCFA. Calculate the concentration of each SCFA in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.[19][20][21]

Conclusion: Charting the Course for Novel SCFA Therapeutics

The exploration of novel SCFA analogs like this compound represents a promising frontier in leveraging the therapeutic potential of the gut microbiome's metabolic output. Its unique chemical structure, characterized by a bulky, lipophilic cyclopentyl group, warrants a systematic and rigorous investigation to determine its biological activity profile.

The multi-phase experimental framework detailed in this guide—spanning from fundamental in vitro mechanistic assays to functional in vivo studies and precise analytical quantification—provides a robust roadmap for such an endeavor. By directly comparing its performance against well-established SCFAs like butyrate, researchers can elucidate its potential advantages in potency, permeability, or target selectivity. The successful execution of this workflow will not only characterize a novel chemical entity but also contribute valuable insights into the structure-activity relationships that govern the therapeutic effects of short-chain fatty acids, paving the way for the development of next-generation drugs for metabolic and inflammatory diseases.

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A Comparative Guide to Purity Validation of Synthesized 2-(Cyclopentylmethyl)butanoic Acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of chemical research and development. This guide provides an in-depth, technical comparison for validating the purity of 2-(cyclopentylmethyl)butanoic acid, a key intermediate in various synthetic pathways. We will focus on the foundational technique of elemental analysis and contrast its utility with other modern analytical methods. This document is designed to not only provide protocols but to instill a logical, self-validating approach to purity assessment, grounded in established scientific principles.

The Imperative of Purity in Synthesis

The journey from a synthetic route to a final, purified compound is fraught with potential pitfalls: unreacted starting materials, residual solvents, by-products, and inorganic impurities. For a compound like this compound (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ), each of these impurities can significantly alter its chemical and physical properties, impacting downstream applications and, in the context of drug development, patient safety. Therefore, a robust analytical strategy is not just a quality control measure; it is an integral part of the synthesis itself.

Elemental Analysis: A Foundational Pillar of Purity

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a long-established, quantitative technique that determines the mass fractions of these elements in a sample.[1] The principle is straightforward: the sample is combusted in a high-temperature furnace in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides.[2][3] These combustion products are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.

The power of elemental analysis lies in its direct comparison of experimentally determined elemental percentages with the theoretically calculated values based on the compound's molecular formula. A close correlation is a strong indicator of purity.

Theoretical vs. Expected Elemental Composition of this compound

To validate the purity of this compound, we first need to calculate its theoretical elemental composition.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1170.58
Hydrogen (H)1.0081818.14410.66
Oxygen (O)15.999231.99818.79
Total 170.252 100.00

An acceptable experimental result for a highly pure sample would typically fall within ±0.3% to ±0.4% of these theoretical values, a standard widely recognized in chemical literature.[4][5]

Experimental Protocol: Elemental Analysis of this compound

This protocol outlines the steps for performing CHN analysis on a sample of this compound.

Instrumentation: A modern CHN elemental analyzer.

Sample Preparation:

  • Ensure the sample is homogeneous. As this compound is likely a viscous liquid at room temperature, gentle warming and mixing may be necessary.

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule. For liquid samples, a syringe can be used for precise measurement, and the capsule should be sealed to prevent leakage.

  • Record the exact weight of the sample.

  • Prepare a blank tin capsule for a blank run.

  • Run a certified standard (e.g., acetanilide) to ensure the instrument is calibrated and functioning correctly.

Instrumental Analysis:

  • Set the combustion and reduction furnace temperatures according to the instrument manufacturer's recommendations (typically ~900-1000°C for the combustion furnace).

  • Introduce the samples (blank, standard, and synthesized compound) into the instrument's autosampler.

  • Initiate the analysis sequence. The instrument will automatically combust the sample, separate the resulting gases, and detect their concentrations.

Data Analysis:

  • The instrument software will calculate the percentage of C, H, and N in the sample.

  • Compare the experimental percentages for your synthesized this compound with the theoretical values calculated above.

  • The deviation from the theoretical values should be within the acceptable range of ±0.3-0.4%.

Interpreting the Results: More Than Just Numbers

A deviation greater than the acceptable range in elemental analysis results can indicate the presence of impurities. For instance:

  • A lower than expected carbon percentage could suggest the presence of inorganic impurities (which lack carbon) or an excess of water.

  • A higher than expected hydrogen percentage might also point to the presence of residual water or solvent.

  • The presence of nitrogen in the analysis of a compound that should not contain it is a clear red flag for contamination.

A Multi-faceted Approach: Comparative Analytical Techniques

While elemental analysis is a powerful tool, it provides a bulk assessment of elemental composition and may not detect impurities with similar elemental ratios to the target compound. Therefore, a comprehensive purity validation strategy should incorporate orthogonal methods that assess purity from different perspectives.

Comparison of Purity Validation Techniques for this compound

Analytical TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis (CHN) Combustion and detection of resulting gases (CO₂, H₂O, N₂)Percentage of C, H, and N in the sampleRobust, quantitative, provides fundamental purity informationDoes not identify specific impurities, insensitive to isomers or compounds with similar elemental composition
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standardPurity assay, structural confirmation, and identification of impurities with NMR-active nucleiHighly accurate and precise, provides structural information, can quantify impurities without their isolationRequires a certified internal standard, may have lower sensitivity for some impurities
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, detection by UV absorbancePurity based on peak area percentage, detection of non-volatile impuritiesHigh sensitivity and resolution, widely applicable to organic acidsRequires a chromophore for UV detection, quantification requires response factor correction
Gas Chromatography (GC-FID) Separation based on volatility, detection by flame ionizationPurity based on peak area percentage, detection of volatile impurities and residual solventsExcellent for volatile compounds, high sensitivityMay require derivatization for non-volatile or highly polar compounds like carboxylic acids
Karl Fischer Titration Titration with a reagent that reacts specifically with waterPrecise quantification of water contentGold standard for water determination, highly accurate and specificOnly measures water content
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Ionization of the sample in a plasma and detection of ions by massQuantification of trace elemental (metallic) impuritiesExtremely sensitive for a wide range of elements, crucial for pharmaceutical applicationsDestructive technique, primarily for inorganic elements

In-Depth Protocols for Complementary Analyses

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary ratio method of measurement that can provide a direct, SI-traceable purity value without the need for a reference standard of the analyte itself.[2][3][6]

Experimental Workflow:

  • Internal Standard Selection: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals. For this compound, a good choice would be maleic acid or dimethyl sulfone.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound.

    • Accurately weigh a specific amount of the certified internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

HPLC-UV for Non-Volatile Impurity Profiling

HPLC with UV detection is a workhorse technique for assessing the purity of organic compounds, including carboxylic acids.[7]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for the separation of organic acids.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the carboxyl group absorbs, typically around 210 nm.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.

  • Analysis: Inject the sample and run the gradient method. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks.

Karl Fischer Titration for Water Content

Water is a common impurity in synthesized compounds, and its presence can affect the accuracy of other analytical techniques. Karl Fischer titration is the gold standard for its quantification.[8][9]

Methodology:

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

  • Procedure:

    • The titrator vessel is pre-titrated to remove any residual water.

    • A precisely weighed amount of the this compound sample is injected into the vessel.

    • The Karl Fischer reagent is added until all the water in the sample has reacted.

    • The instrument automatically calculates the water content based on the amount of reagent consumed.

ICP-MS for Elemental Impurities

In pharmaceutical applications, controlling the levels of elemental impurities is critical due to their potential toxicity.[10][11] The USP <232> and ICH Q3D guidelines provide strict limits for these impurities.[10][11]

Workflow:

  • Sample Digestion: The organic matrix of the this compound sample is typically digested using a strong acid in a closed-vessel microwave system to bring the elemental impurities into solution.

  • Analysis: The digested sample is introduced into the ICP-MS system. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.

  • Quantification: The concentration of each elemental impurity is determined by comparing its signal intensity to that of certified reference standards.

Visualizing the Purity Validation Workflow

The following diagram illustrates a comprehensive workflow for validating the purity of a synthesized compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Purity Assessment cluster_complementary_analysis Complementary & Impurity-Specific Analysis cluster_decision Final Purity Evaluation Synthesized_Product Synthesized this compound Elemental_Analysis Elemental Analysis (CHN) Synthesized_Product->Elemental_Analysis qNMR Quantitative NMR (qNMR) Synthesized_Product->qNMR HPLC_UV HPLC-UV (Organic Impurities) Synthesized_Product->HPLC_UV GC_FID GC-FID (Volatile Impurities/Solvents) Synthesized_Product->GC_FID KF_Titration Karl Fischer Titration (Water Content) Synthesized_Product->KF_Titration ICP_MS ICP-MS (Elemental Impurities) Synthesized_Product->ICP_MS Purity_Decision Purity Confirmed? Elemental_Analysis->Purity_Decision qNMR->Purity_Decision HPLC_UV->Purity_Decision GC_FID->Purity_Decision KF_Titration->Purity_Decision ICP_MS->Purity_Decision Further_Purification Further Purification Required Purity_Decision->Further_Purification No Final_Product High-Purity Product Purity_Decision->Final_Product Yes Further_Purification->Synthesized_Product

Sources

A Comparative Guide to the Biological Activity of Linear vs. Cyclic Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. In the realm of lipid signaling, fatty acids serve as crucial mediators of a vast array of physiological and pathophysiological processes. While the biological activities of linear fatty acids are well-documented, the exploration of their cyclic counterparts represents a compelling frontier in medicinal chemistry and chemical biology. This guide provides an in-depth, objective comparison of the biological activities of linear versus cyclic substituted fatty acids, grounded in experimental evidence and theoretical principles. We will delve into the causality behind experimental choices and provide actionable protocols for researchers to validate these concepts in their own work.

The Structural Paradigm: Flexibility vs. Rigidity

The fundamental difference between linear and cyclic fatty acids lies in their conformational freedom. Linear fatty acids, with their flexible aliphatic chains, can adopt a multitude of conformations in solution. This inherent flexibility can be a double-edged sword: while it allows for adaptation to various binding pockets, it also comes with an entropic penalty upon binding to a specific receptor, potentially lowering affinity.

Cyclic fatty acids, by virtue of their ring structures, possess a more constrained and pre-organized conformation. This structural rigidity can lead to several potential advantages in a biological context, a concept well-established in the field of peptide drug discovery where cyclization is a common strategy to enhance potency and stability.[1] By reducing the entropic cost of binding, cyclic analogs have the potential for higher affinity and selectivity for their biological targets.[2]

Part 1: The Well-Trodden Path: Biological Activities of Linear Substituted Fatty Acids

Linear fatty acids are broadly classified based on the presence and number of double bonds in their acyl chain: saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and polyunsaturated fatty acids (PUFAs). Their biological activities are diverse and often opposing, particularly in the context of inflammation and metabolism.

Pro-inflammatory Signaling of Saturated Fatty Acids

Long-chain SFAs, such as palmitic acid and stearic acid, are generally considered pro-inflammatory. They can activate inflammatory signaling pathways through various mechanisms, including the activation of Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory cytokines.

Anti-inflammatory and Metabolic Roles of Unsaturated Fatty Acids

In contrast, unsaturated fatty acids, particularly the omega-3 PUFAs eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-known for their anti-inflammatory properties. They can modulate the inflammatory response by competing with the pro-inflammatory omega-6 fatty acid arachidonic acid for enzymatic conversion into eicosanoids, and by giving rise to specialized pro-resolving mediators.

Receptor-Mediated Actions

The biological effects of linear fatty acids are often mediated by specific receptors, both on the cell surface and within the nucleus.

  • G-Protein Coupled Receptors (GPCRs): The free fatty acid receptor (FFAR) family, including FFAR1 (GPR40) and FFAR4 (GPR120) for long-chain fatty acids, and FFAR2 (GPR43) and FFAR3 (GPR41) for short-chain fatty acids, are key cell surface sensors of fatty acids. Their activation triggers a cascade of intracellular signaling events that regulate processes such as insulin secretion and inflammatory responses.

  • Nuclear Receptors: Fatty acids and their derivatives are endogenous ligands for several nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). Upon ligand binding, these receptors act as transcription factors to regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Part 2: The Emerging Frontier: Biological Activities of Cyclic Substituted Fatty Acids

Cyclic fatty acids are found in nature, for instance in heated vegetable oils and as components of bacterial cell membranes.[3] Synthetic cyclic fatty acid analogs and mimetics are also being developed to probe and modulate biological systems.[2]

The Conformational Advantage in Action

The pre-organized structure of cyclic fatty acids is hypothesized to enhance their interaction with biological targets. By presenting a more defined three-dimensional shape, they may fit more precisely into receptor binding pockets, leading to:

  • Increased Potency and Selectivity: A more constrained conformation can lead to a higher binding affinity for the target receptor and reduced off-target effects.[2]

  • Prolonged Biological Activity: The cyclic structure can confer greater metabolic stability, protecting the fatty acid from enzymatic degradation and extending its duration of action.[1]

Emerging Biological Roles

While research is ongoing, some biological activities of cyclic fatty acids have been reported:

  • Modulation of Lipid Metabolism: Studies have shown that cyclic fatty acid monomers can influence the activities of enzymes involved in lipid synthesis and oxidation.

  • Altered Absorption and Transport: The structure of cyclic fatty acids can affect their intestinal absorption and transport within the body.[4]

  • Potential as Therapeutic Agents: The unique properties of cyclic fatty acids make them attractive candidates for the development of novel therapeutics targeting fatty acid signaling pathways.[2]

Part 3: A Head-to-Head Comparison: Linear vs. Cyclic Fatty Acids

FeatureLinear Substituted Fatty AcidsCyclic Substituted Fatty AcidsRationale & Supporting Insights
Conformational Flexibility HighLow (Constrained)Linear chains have numerous rotatable bonds, leading to high conformational entropy. Cyclic structures restrict this rotation, pre-organizing the molecule for receptor binding.[2]
Receptor Binding Affinity Generally lower to moderatePotentially higherThe reduced entropic penalty upon binding for a rigid cyclic molecule can translate to a higher binding affinity (lower Kd).[1]
Receptor Selectivity Can be promiscuousPotentially higherA more defined shape can lead to more specific interactions with a particular receptor subtype, reducing off-target binding.[2]
Metabolic Stability Variable, susceptible to β-oxidationGenerally higherThe cyclic moiety can hinder enzymatic degradation by β-oxidation enzymes, leading to a longer biological half-life.[1]
Biological Activity Duration Typically shorterPotentially prolongedIncreased metabolic stability contributes to a longer duration of action in biological systems.[1]
Bioavailability Generally goodCan be variable and structure-dependentThe structural modifications in cyclic fatty acids can influence their absorption and distribution.[4]

Part 4: Experimental Workflows for Comparative Analysis

To empirically validate the theoretical advantages of cyclic substituted fatty acids, a series of well-controlled experiments are necessary. Below are detailed protocols for key assays.

Experimental Workflow: Comparative Receptor Binding Assay

This workflow outlines the process for comparing the binding affinity of a linear and a cyclic fatty acid for a specific receptor, such as a PPAR or a GPCR.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation (e.g., purified receptor protein or cell membrane preparation) Incubation Incubation (Receptor + Radiolabeled FA + varying concentrations of unlabeled competitor FA) Receptor->Incubation Ligands Ligand Preparation (Radiolabeled linear FA, unlabeled linear FA, unlabeled cyclic FA) Ligands->Incubation Separation Separation of Bound and Free Ligand (e.g., filtration, centrifugation) Incubation->Separation Quantification Quantification of Bound Radioactivity (Scintillation counting) Separation->Quantification Binding_Curve Generate Competition Binding Curve Quantification->Binding_Curve IC50 Determine IC50 values Binding_Curve->IC50 Ki Calculate Ki (Inhibition Constant) IC50->Ki

Caption: Workflow for a competitive receptor binding assay.

Detailed Protocol: Competitive Receptor Binding Assay

  • Receptor Preparation:

    • For nuclear receptors (e.g., PPARs), express and purify the ligand-binding domain (LBD) of the receptor.

    • For GPCRs (e.g., FFARs), prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Ligand Preparation:

    • Obtain a radiolabeled version of the linear fatty acid (e.g., [³H]-oleic acid).

    • Prepare stock solutions of unlabeled linear and cyclic fatty acids in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a multi-well plate, incubate a fixed concentration of the receptor and the radiolabeled linear fatty acid with increasing concentrations of the unlabeled linear or cyclic fatty acid.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Separation:

    • Rapidly separate the receptor-bound radioligand from the free radioligand using a filter-binding assay or a centrifugation-based method.

  • Quantification:

    • Quantify the amount of radioactivity in the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition binding curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) for both the linear and cyclic fatty acids.

    • Calculate the inhibition constant (Ki) for each compound to determine their binding affinities.

Experimental Workflow: Cell-Based Functional Assay (NF-κB Reporter Assay)

This workflow is designed to compare the pro-inflammatory potential of a linear and a cyclic saturated fatty acid.

NFkB_Reporter_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T cells) Transfection Transient Transfection (NF-κB luciferase reporter plasmid, TLR4/MD2/CD14 expression plasmids) Cell_Culture->Transfection Treatment Cell Treatment (Varying concentrations of linear or cyclic SFA) Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Luciferase Activity Measurement Lysis->Luciferase_Assay Normalization Normalize Luciferase Activity to a Control Luciferase_Assay->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response EC50 Determine EC50 values Dose_Response->EC50

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with an NF-κB-driven luciferase reporter plasmid, a constitutively active Renilla luciferase plasmid (for normalization), and expression plasmids for TLR4, MD2, and CD14.

  • Cell Treatment:

    • After 24-48 hours, treat the transfected cells with various concentrations of the linear or cyclic saturated fatty acid for a defined period (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the fatty acid concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration that elicits a half-maximal response) for each fatty acid.

Experimental Workflow: In Vitro Metabolic Stability Assay

This workflow allows for the comparison of the metabolic stability of a linear and a cyclic fatty acid.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microsomes Liver Microsomes or Hepatocytes Incubation Incubation of Test Compound with Microsomes/Hepatocytes and Cofactors Microsomes->Incubation Cofactors NADPH regenerating system Cofactors->Incubation Test_Compounds Linear and Cyclic Fatty Acids Test_Compounds->Incubation Time_Points Sample Collection at Various Time Points Incubation->Time_Points Reaction_Quench Quench Reaction (e.g., with cold acetonitrile) Time_Points->Reaction_Quench Analysis LC-MS/MS Analysis of Remaining Parent Compound Reaction_Quench->Analysis Degradation_Curve Plot % Remaining vs. Time Analysis->Degradation_Curve Half_Life Calculate In Vitro Half-life (t½) Degradation_Curve->Half_Life Clearance Determine Intrinsic Clearance (Clint) Half_Life->Clearance

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Protocol: In Vitro Metabolic Stability Assay

  • Preparation:

    • Prepare a reaction mixture containing liver microsomes (or hepatocytes), a NADPH regenerating system, and a buffer at 37°C.

  • Incubation:

    • Initiate the reaction by adding the linear or cyclic fatty acid to the reaction mixture.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of the parent fatty acid remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) to estimate the metabolic stability.

Part 5: Signaling Pathway Visualization

The differential effects of linear and cyclic fatty acids can be conceptualized through their interactions with key signaling pathways.

GPCR-Mediated Signaling

GPCR_Signaling cluster_ligands Fatty Acid Ligands cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Linear_FA Linear Fatty Acid GPCR GPCR (e.g., FFAR1) Linear_FA->GPCR Flexible Binding Cyclic_FA Cyclic Fatty Acid Cyclic_FA->GPCR Rigid, High-Affinity Binding G_Protein G-Protein Activation (Gq/11) GPCR->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Insulin Secretion, Cytokine Release) Ca_PKC->Cellular_Response

Caption: GPCR signaling by fatty acids.

Nuclear Receptor-Mediated Signaling

Nuclear_Receptor_Signaling cluster_ligands Fatty Acid Ligands cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linear_FA Linear Fatty Acid Transport Cellular Uptake Linear_FA->Transport Cyclic_FA Cyclic Fatty Acid Cyclic_FA->Transport Nuclear_Receptor Nuclear Receptor (e.g., PPARγ) Transport->Nuclear_Receptor Heterodimer PPARγ-RXR Heterodimer Nuclear_Receptor->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Binding Heterodimer->PPRE Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression

Caption: Nuclear receptor signaling by fatty acids.

Conclusion

The structural constraint inherent in cyclic substituted fatty acids presents a compelling rationale for their potential as potent, selective, and metabolically stable modulators of fatty acid signaling pathways. While the biological activities of linear fatty acids are extensively characterized, the exploration of their cyclic counterparts is a rapidly evolving field with significant therapeutic promise. The experimental frameworks provided in this guide offer a systematic approach to directly compare the biological activities of these two classes of molecules. Through rigorous, side-by-side analysis, researchers can elucidate the structure-activity relationships that govern their interactions with biological systems, paving the way for the development of novel chemical probes and therapeutic agents.

References

  • Al-Obeidi, F., Hruby, V. J., Yaghoubi, N., Marwan, M. M., & Hadley, M. E. (1992). Synthesis and biological activities of fatty acid conjugates of a cyclic lactam alpha-melanotropin. Journal of medicinal chemistry, 35(1), 118–123. [Link]

  • Markham, L. E., & Micalizio, G. C. (2022). Design and Synthesis of Chiral, Conformationally Constrained Fatty Acid Mimetics. Theses and Dissertations. 266. [Link]

  • Demaison, L., Moreau, D., Grynberg, A., & Sébédio, J. L. (1998). Effect of cyclic fatty acid monomers on fat absorption and transport depends on their positioning within the ingested triacylglycerols. The Journal of nutritional biochemistry, 9(7), 415–422. [Link]

  • Joffre, F., Martin, J. C., Genty, M., Demaison, L., & Sébédio, J. L. (2001). Cyclic Fatty Acid Monomers or the Potential Wild Card in Trans Fats. European Journal of Lipid Science and Technology, 103(12), 823-829. [Link]

  • Sébédio, J. L., & Grandgirard, A. (1989). Cyclic fatty acids: natural sources, formation during heat treatment, synthesis and biological properties. Progress in lipid research, 28(4), 303–336. [Link]

  • Sébédio, J. L., Chardigny, J. M., Juanéda, P., & Mairot, F. (1997). Metabolism and physiological effects of cyclic fatty acids formed from linoleic and alpha-linolenic acids during frying. Journal of the American Oil Chemists' Society, 74(9), 1079-1084. [Link]

Sources

Navigating the Mechanistic Maze: A Comparative Guide to Investigating 2-(cyclopentylmethyl)butanoic acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the expansive landscape of small molecule therapeutics, understanding the precise mechanism of action is paramount to unlocking their full potential. This guide provides a comprehensive framework for elucidating the biological activities of 2-(cyclopentylmethyl)butanoic acid, a synthetic fatty acid analog with a paucity of published research. As a Senior Application Scientist, my goal is to equip you with a rational, evidence-based approach to navigate the potential signaling pathways this molecule may modulate.

Given its structural features—a butanoic acid core, a cyclopentylmethyl substitution, and its overall resemblance to endogenous fatty acids—we will explore four primary, plausible mechanisms of action: Cyclooxygenase (COX) inhibition, Peroxisome Proliferator-Activated Receptor (PPAR) activation, Fatty Acid Amide Hydrolase (FAAH) inhibition, and activation of G-protein coupled receptors (GPCRs) for short-chain fatty acids.

This guide will not only compare these potential mechanisms but will also provide the detailed experimental protocols necessary to rigorously test these hypotheses. By understanding the "why" behind each experimental choice, you will be empowered to design and execute a self-validating research program to unravel the therapeutic promise of this compound.

I. Potential Mechanisms of Action: A Comparative Overview

The structural characteristics of this compound suggest its potential to interact with key enzymatic and receptor systems involved in lipid signaling and inflammation. Below is a comparative analysis of four primary hypothetical mechanisms.

Mechanism of ActionRationale for this compoundKey Biological OutcomesComparator Compounds
Cyclooxygenase (COX) Inhibition The 2-substituted butanoic acid moiety resembles the structure of several non-steroidal anti-inflammatory drugs (NSAIDs) that are known COX inhibitors.[1] The cyclopentyl group may influence binding affinity and selectivity for COX-1 versus COX-2.Reduction in prostaglandin synthesis, leading to anti-inflammatory, analgesic, and antipyretic effects.Ibuprofen, Naproxen, Celecoxib[2][3]
PPAR Activation As a fatty acid analog, it may serve as a ligand for Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARβ/δ), which are nuclear receptors that regulate lipid and glucose metabolism, and inflammation.[4]Modulation of gene expression related to fatty acid oxidation, adipogenesis, and inflammatory responses.Rosiglitazone (PPARγ agonist), GW0742 (PPARβ/δ agonist), various endogenous fatty acids.[5][6]
FAAH Inhibition The structure bears some resemblance to certain classes of Fatty Acid Amide Hydrolase (FAAH) inhibitors, which often possess a lipophilic tail and a group capable of interacting with the enzyme's active site. Inhibition of FAAH leads to increased levels of endocannabinoids.Enhanced endocannabinoid signaling, resulting in analgesic, anxiolytic, and anti-inflammatory effects.URB597, PF-04457845, PF-750[7][8]
GPCR Activation The butanoic acid core is structurally similar to short-chain fatty acids (SCFAs) that are endogenous ligands for GPCRs such as FFAR2 (GPR43) and FFAR3 (GPR41).[9] These receptors are involved in metabolic regulation and immune responses.Activation of intracellular signaling cascades (e.g., Gq-mediated calcium mobilization or Gi-mediated inhibition of adenylyl cyclase) leading to diverse cellular responses.Propionate, Butyrate, Synthetic FFAR2/3 agonists.

II. Comparative Efficacy of Structurally Related Compounds

To provide a quantitative context for your investigations, the following table summarizes the reported potencies of comparator compounds for each potential mechanism of action.

Comparator CompoundTargetAssay TypeReported Potency (IC50/EC50)
COX Inhibition
IndomethacinCOX-2PGD2 production in RAW264.7 cells0.01 µM[1]
CelecoxibCOX-2In vitro enzyme inhibition~0.005 µM
IbuprofenCOX-1/COX-2In vitro enzyme inhibitionVaries with assay conditions
PPAR Activation
RosiglitazonePPARγReporter Gene Assay225 nM[5]
GW501516PPARδReporter Gene Assay1.0 nM[10]
(2,4-dimethyl-4-hydroxy-16 phenyl hexadecanoic acid 1,4-lactone)PPARα/δLuciferase Assay12 µM (PPARα), 9 µM (PPARδ)[11]
FAAH Inhibition
URB597FAAHIn vitro enzyme inhibition~5 nM[12]
PF-04457845FAAHIn vitro enzyme inhibition7.2 nM[8]
PF-750FAAHIn vitro enzyme inhibition19 nM[13]
GPCR Activation
PropionateFFAR2/FFAR3Calcium MobilizationMicromolar to millimolar range[9]
ButyrateFFAR2/FFAR3Calcium MobilizationMicromolar to millimolar range[9]

III. Experimental Workflows and Protocols

To empirically determine the mechanism of action of this compound, a tiered screening approach is recommended. The following detailed protocols provide a starting point for your investigations.

A. Initial Screening: In Vitro Enzymatic and Receptor Binding Assays

This initial phase aims to rapidly assess the direct interaction of the compound with the purified target proteins.

G cluster_0 Initial In Vitro Screening compound This compound cox COX-1/COX-2 Inhibition Assay (Fluorescent) compound->cox ppar PPAR Ligand Binding Assay (e.g., FRET-based) compound->ppar faah FAAH Inhibition Assay (Fluorescent) compound->faah gpcr GPCR Radioligand Binding Assay (for FFAR2/3) compound->gpcr

Figure 1: Initial in vitro screening workflow.

Rationale: This assay provides a rapid and sensitive method to determine if this compound directly inhibits the enzymatic activity of COX-1 and/or COX-2.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • TMPD (chromogenic substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid and TMPD to each well.

  • Immediately measure the absorbance at 590 nm every minute for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Rationale: This assay determines the direct inhibitory effect of the compound on the enzymatic activity of FAAH.

Principle: The assay utilizes a fluorogenic substrate that, when cleaved by FAAH, releases a fluorescent product. The increase in fluorescence is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., a non-fluorescent substrate that releases 7-amino-4-methylcoumarin (AMC) upon hydrolysis)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH inhibitor (for positive control, e.g., URB597)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 340-360 nm/440-465 nm)[14]

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

  • In a 96-well black plate, add the FAAH enzyme to each well.

  • Add the test compound dilutions or controls to the respective wells.

  • Pre-incubate the plate at 37°C for 5 minutes.[15]

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.[15]

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

B. Secondary Screening: Cell-Based Functional Assays

If the initial in vitro screens suggest activity, the next step is to validate these findings in a cellular context.

G cluster_1 Secondary Cell-Based Screening compound This compound ppar_luc PPARγ Luciferase Reporter Assay compound->ppar_luc gpcr_ca GPCR Calcium Mobilization Assay (FLIPR) compound->gpcr_ca pg_eia Prostaglandin E2 Immunoassay compound->pg_eia

Figure 2: Secondary cell-based screening workflow.

Rationale: This assay determines if this compound can activate PPARγ and induce the transcription of its target genes in a cellular environment.

Principle: Cells are engineered to express a luciferase reporter gene under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids: PPARγ expression vector, a luciferase reporter vector with a PPRE (Peroxisome Proliferator Response Element).

  • Transfection reagent

  • Cell culture medium

  • Rosiglitazone (positive control agonist)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Co-transfect HEK293 cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Plate the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, rosiglitazone, or vehicle control for 18-24 hours.

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.

Rationale: This assay is used to determine if this compound can activate Gq-coupled GPCRs like FFAR2, leading to an increase in intracellular calcium.

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium levels rise, causing an increase in fluorescence that is measured in real-time.

Materials:

  • HEK293 cells stably expressing FFAR2 (or FFAR3)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black-walled, clear-bottom plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Plate the FFAR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 1 hour at 37°C.[16]

  • Prepare a plate with serial dilutions of this compound and a known FFAR2 agonist (e.g., propionate).

  • Place both the cell plate and the compound plate into the FLIPR instrument.

  • Initiate the assay, which involves adding the compounds to the cells and immediately measuring the fluorescence signal over time (typically for 1-2 minutes).

  • Analyze the data to determine the change in fluorescence intensity and calculate the EC50 value for the calcium response.

IV. Signaling Pathway Visualizations

The following diagrams illustrate the downstream signaling cascades for each of the four potential mechanisms of action.

A. Cyclooxygenase-2 (COX-2) Signaling Pathway

G cluster_cox COX-2 Signaling Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptor EP Receptors PGE2->EP_Receptor Inflammation Inflammation, Pain, Fever EP_Receptor->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX2

Figure 3: COX-2 signaling pathway and potential inhibition.
B. Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Signaling Pathway

G cluster_ppar PPARγ Signaling Pathway Agonist This compound (Potential Agonist) PPARg PPARγ Agonist->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in target gene promoter) Heterodimer->PPRE Gene_Expression Target Gene Expression (e.g., Adipogenesis, Anti-inflammatory) PPRE->Gene_Expression

Figure 4: PPARγ signaling pathway and potential activation.
C. Fatty Acid Amide Hydrolase (FAAH) and Endocannabinoid Signaling

G cluster_faah FAAH and Endocannabinoid Signaling AEA Anandamide (AEA) FAAH FAAH AEA->FAAH CB1_CB2 CB1/CB2 Receptors AEA->CB1_CB2 Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1_CB2->Signaling Inhibitor This compound (Potential Inhibitor) Inhibitor->FAAH

Figure 5: FAAH in endocannabinoid signaling and potential inhibition.
D. Free Fatty Acid Receptor 2 (FFAR2) Signaling Pathway

G cluster_gpcr FFAR2 (Gq and Gi) Signaling Pathways Agonist This compound (Potential Agonist) FFAR2 FFAR2 (GPR43) Agonist->FFAR2 Gq Gq FFAR2->Gq Gi Gi FFAR2->Gi PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKA PKA Pathway cAMP->PKA

Figure 6: FFAR2 signaling through Gq and Gi pathways.

V. Concluding Remarks

The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation and rigorous experimental validation. This guide provides a robust framework based on the structural characteristics of the molecule and the known pharmacology of related compounds. By employing the comparative data and detailed protocols within, researchers can efficiently navigate the potential biological activities of this compound. The ultimate determination of its mechanism will not only contribute to our fundamental understanding of lipid signaling but may also pave the way for the development of new therapeutic agents.

VI. References

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  • Cleveland Clinic. (2022, November 29). COX-2 Inhibitors. Retrieved from [Link]

  • Di Mola, A., et al. (2014). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 111(34), 12349-12354. Retrieved from [Link]

  • Eros, D., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 14336-14345. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma. Retrieved from [Link]

  • Kallendrusch, S., et al. (2013). The G protein-coupled receptor FFAR2 (GPR43) is crucial for the neutrophil migratory response to short-chain fatty acids. Journal of Leukocyte Biology, 94(5), 937-947.

  • Lee, J. H., et al. (2018). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 16(10), 365.

  • Milligan, G., et al. (2017). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. Pharmacological Reviews, 69(4), 344-400. Retrieved from [Link]

  • Nielsen, R., et al. (2019). Discovering highly selective and diverse PPAR-delta agonists by ligand based machine learning and structural modeling. PLOS ONE, 14(1), e0208834. Retrieved from [Link]

  • Ruz-Maldonado, I., et al. (2018). The G-protein-coupled receptor GPR43 is a nutrient sensor that is activated by short-chain fatty acids. The FEBS Journal, 285(17), 3168-3183.

  • Schering, A. G. (2003). U.S. Patent No. 6,586,450. Washington, DC: U.S. Patent and Trademark Office.

  • Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e793. Retrieved from [Link]

  • van der Stelt, M., & Di Marzo, V. (2003). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. European Journal of Pharmacology, 480(1-3), 133-150.

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235.

  • Vandevoorde, S. V. (2014). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Medicinal Chemistry, 21(23), 2684-2704. Retrieved from [Link]

  • Wang, W., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Journal of Medicinal Chemistry, 63(22), 13334-13365.

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804.

  • ResearchGate. (n.d.). IC50 Values for COX-1 and COX-2 Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram presenting the signaling pathways of PPARα involved.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of PPAR-α and PPAR-γ signal cascade following.... Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways regulating COX-2 expression. Schematic diagram.... Retrieved from [Link]

  • ResearchGate. (n.d.). FFAR2 differentially regulates GSIS via G q/11 and G i/o. A, Schematic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic depiction of selected cyclooxygenase-2 (COX-2) signaling.... Retrieved from [Link]

  • ResearchGate. (n.d.). Overall structures of FFA2 in the active and inactive states a, b.... Retrieved from [Link]

  • MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Retrieved from [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Retrieved from [Link]

  • ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Retrieved from [Link]

  • PubMed Central. (2023). The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. Retrieved from [Link]

  • ResearchGate. (2024). Peroxisome proliferator activated receptor gamma reporter gene assay v1. Retrieved from [Link]

  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2008). PPARG (peroxisome proliferator-activated receptor gamma). Retrieved from [Link]

  • PubMed Central. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

  • Creative Biolabs. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]

  • PubMed Central. (2010). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Retrieved from [Link]

  • PubMed. (2006). Selectivity of fatty acid ligands for PPARalpha which correlates both with binding to cis-element and DNA binding-independent transactivity in Caco-2 cells. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). Free fatty acid receptor 2. Retrieved from [Link]

  • MDPI. (2018). Pivotal Roles of Peroxisome Proliferator-Activated Receptors (PPARs) and Their Signal Cascade for Cellular and Whole-Body Energy Homeostasis. Retrieved from [Link]

  • PLOS One. (2013). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. Retrieved from [Link]

  • PubMed Central. (2012). FLIPRTM Assays for GPCR and Ion Channel Targets. Retrieved from [Link]

  • Frontiers. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Retrieved from [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(Cyclopentylmethyl)butanoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-(cyclopentylmethyl)butanoic acid in complex biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, sample preparation, and data interpretation, grounded in the principles of scientific integrity and practical, field-proven insights.

The Analytical Challenge: Unmasking this compound

This compound, a carboxylic acid with a unique cyclic moiety, presents distinct analytical challenges. Its non-volatile nature and structural complexity necessitate robust and sensitive methods for accurate quantification, especially in intricate biological samples where matrix effects can be significant. This guide will navigate the critical decisions in method development, focusing on two principal analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The choice between these powerful techniques is not arbitrary; it is dictated by the specific requirements of the research question, including desired sensitivity, sample throughput, and the nature of the sample matrix. We will explore the fundamental principles of each, providing the rationale behind the recommended protocols.

Comparative Analysis of Analytical Platforms: GC-MS vs. LC-MS/MS

The quantitative determination of this compound hinges on selecting the most appropriate analytical technique. Both GC-MS and LC-MS/MS offer the requisite selectivity and sensitivity, but their operational principles and sample preparation needs differ substantially.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Derivatization Mandatory for non-volatile carboxylic acids to increase volatility and thermal stability.[1][2]Optional but recommended to improve chromatographic retention, ionization efficiency, and sensitivity.[3][4]
Sensitivity High, often reaching femtomole levels, particularly with selective derivatization.[5]Very high, capable of detecting analytes at picogram levels.[6]
Throughput Can be lower due to longer run times and sample preparation complexity.Generally higher, with faster separation times.
Matrix Effects Generally less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects, requiring careful sample cleanup and the use of internal standards.[7]
Isomer Separation Excellent capability for separating structural isomers.[8]Can be challenging for isomers, may require specialized columns or methods.[3]
Instrumentation Widely available and robust.Requires more specialized and often more expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful and reliable technique for the analysis of fatty acids.[2] However, due to the low volatility of carboxylic acids like this compound, derivatization is an essential prerequisite to convert the analyte into a more volatile and thermally stable form.[1]

Derivatization in GC-MS serves to reduce the polarity of the carboxylic acid group, thereby increasing its volatility. The most common approaches are esterification, silylation, and acylation.[9] For the analysis of this compound, esterification to form a fatty acid methyl ester (FAME) is a robust and widely used method.[2]

Workflow for GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Complex Biological Sample (e.g., Plasma, Tissue Homogenate) extraction Liquid-Liquid Extraction (e.g., Folch Method) sample->extraction Isolate Lipids derivatization Esterification to FAME (e.g., with BF3-Methanol) extraction->derivatization Increase Volatility gc_separation Gas Chromatography (Separation of FAMEs) derivatization->gc_separation ms_detection Mass Spectrometry (Detection and Quantification) gc_separation->ms_detection Ionization & Fragmentation quantification Quantification using Internal Standard ms_detection->quantification

Caption: GC-MS workflow for this compound analysis.

This protocol outlines the esterification of this compound to its corresponding fatty acid methyl ester (FAME) for GC-MS analysis.

Materials:

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., a deuterated analog or a structurally similar carboxylic acid not present in the sample)

Procedure:

  • Lipid Extraction: Isolate the total lipid fraction from the biological sample using a suitable method such as the Folch or Bligh-Dyer extraction.

  • Solvent Evaporation: Evaporate the solvent from the extracted lipid sample under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 1 mL of 14% BF₃-methanol solution.

    • Cap the vial tightly and heat at 100°C for 10 minutes.[2]

    • Cool the vial to room temperature.

  • Extraction of FAMEs:

    • Add 1 mL of hexane and 0.5 mL of water to the vial.

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge briefly to separate the phases.

  • Sample Cleanup:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Inject 1 µL of the final hexane extract into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High-Throughput and High-Sensitivity

LC-MS/MS has emerged as a powerful alternative for the analysis of carboxylic acids, offering high sensitivity and throughput.[4] While derivatization is not strictly necessary, it is often employed to enhance the chromatographic retention of polar carboxylic acids on reversed-phase columns and to improve ionization efficiency, leading to lower detection limits.[3][10]

For the LC-MS/MS analysis of this compound, derivatization with reagents that introduce a readily ionizable group is a common strategy. 3-Nitrophenylhydrazine (3-NPH) has been shown to be a highly effective derivatizing agent for carboxylic acids, significantly improving detection sensitivity.[10][11][12]

Workflow for LC-MS/MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Complex Biological Sample (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample->protein_precipitation Remove Proteins derivatization 3-NPH Derivatization protein_precipitation->derivatization Enhance Sensitivity lc_separation Liquid Chromatography (Reversed-Phase Separation) derivatization->lc_separation msms_detection Tandem Mass Spectrometry (MRM Detection) lc_separation->msms_detection Electrospray Ionization quantification Quantification using Labeled Internal Standard msms_detection->quantification

Caption: LC-MS/MS workflow for this compound analysis.

This protocol details the derivatization of this compound with 3-nitrophenylhydrazine (3-NPH) for sensitive LC-MS/MS analysis.

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution

  • Pyridine

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Internal Standard (e.g., ¹³C-labeled this compound)

Procedure:

  • Sample Preparation:

    • To 50 µL of plasma or other liquid biological sample, add the internal standard.

    • Precipitate proteins by adding 200 µL of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean vial and evaporate to dryness.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a solution containing 3-NPH, EDC, and pyridine in acetonitrile/water.

    • Incubate the reaction mixture at 40°C for 30 minutes.

  • Sample Dilution:

    • After incubation, dilute the sample with an appropriate volume of the initial mobile phase (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject an aliquot of the diluted sample into the LC-MS/MS system.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.

    • Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Method Validation: Ensuring Trustworthy and Authoritative Results

A cornerstone of any quantitative analytical method is rigorous validation to ensure its performance is suitable for the intended purpose.[13][14] The validation process provides documented evidence that the method is accurate, precise, specific, and robust.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for analytical method validation.[13][14][16]

Key Validation Parameters

The following parameters must be assessed during method validation:

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship of Method Validation Parameters

Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range Precision->Accuracy LOD LOD Precision->LOD LOQ LOQ Precision->LOQ

Sources

A Comparative Guide to the Bioactivity of 2-(Cyclopentylmethyl)butanoic Acid and 2-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of metabolic research and drug discovery, short-chain fatty acids (SCFAs) and their analogues are gaining increasing attention for their diverse biological activities.[1][2] This guide provides a detailed comparative analysis of two such molecules: 2-methylbutanoic acid, a well-characterized branched-chain fatty acid, and its structurally related counterpart, 2-(cyclopentylmethyl)butanoic acid. While 2-methylbutanoic acid has been the subject of numerous studies elucidating its metabolic and signaling roles, this compound remains a less explored entity.

This document will first establish a comprehensive baseline of the known bioactivity of 2-methylbutanoic acid, drawing upon existing experimental data. Subsequently, through a principled structure-activity relationship analysis, we will project the potential bioactivity of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering both a summary of current knowledge and a forward-looking perspective on a novel compound of interest. We will conclude by proposing a suite of experimental workflows designed to empirically validate the predicted biological activities and enable a direct, data-driven comparison.

Molecular Profiles

A fundamental understanding of the physicochemical properties of these compounds is essential for interpreting their biological activities. The key distinction lies in the substituent at the alpha-carbon of the butanoic acid backbone.

Property2-Methylbutanoic AcidThis compound
Chemical Structure 2-Methylbutanoic Acidthis compound
Molecular Formula C₅H₁₀O₂[3][4]C₁₀H₁₈O₂[5]
Molecular Weight 102.13 g/mol [6]170.25 g/mol [5]
LogP (Octanol/Water Partition Coefficient) 1.18[3]3.2 (Computed)[5]
Classification Methyl-branched fatty acid, Short-chain fatty acid[3][7]Carboxylic acid

The replacement of a methyl group with a cyclopentylmethyl group in this compound results in a significant increase in molecular weight and predicted lipophilicity (LogP). These differences are anticipated to have profound effects on the molecule's absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with biological targets.

Bioactivity of 2-Methylbutanoic Acid: A Comprehensive Overview

2-Methylbutanoic acid, also known as α-methylbutyric acid, is a naturally occurring branched-chain fatty acid found in various foods and is also a product of amino acid metabolism in mammals.[3][8] Its biological significance is multifaceted, extending from energy metabolism to cellular signaling.

Metabolic Significance

2-Methylbutanoic acid is a key intermediate in the catabolism of the essential amino acid L-isoleucine.[9] In humans and other mammals, it is also produced by the gut microbiota through the fermentation of dietary proteins.[10] Its roles in metabolism include:

  • Energy Production: It can be converted to acetyl-CoA and propionyl-CoA, which are key intermediates in the citric acid cycle for cellular energy generation.[8]

  • Lipid Metabolism: It has been implicated in the synthesis of lipoproteins, which are essential for the transport of lipids and cholesterol in the body.[8] Additionally, it has been shown to inhibit enzymes involved in fatty acid synthesis.[11]

Signaling and Regulatory Functions

Beyond its metabolic roles, 2-methylbutanoic acid exhibits a range of signaling activities, many of which are characteristic of short-chain fatty acids. These include:

  • Anti-inflammatory Effects: Research suggests that 2-methylbutanoic acid possesses anti-inflammatory properties, potentially through the regulation of immune responses.[8][10] This is a common feature of SCFAs, which can modulate inflammatory processes in various tissues.[1]

  • Neuroprotective Potential: Some studies have indicated potential neuroprotective effects, although the precise mechanisms are still under investigation.[8]

  • Cardiovascular Health: A study in patients undergoing hemodialysis found a negative association between circulating levels of 2-methylbutanoic acid and bone morphogenetic protein 6 (BMP-6), suggesting a potential role in vascular health.[10][12][13]

  • G-Protein Coupled Receptor (GPCR) Activation: Like other SCFAs, 2-methylbutanoic acid is a potential ligand for free fatty acid receptors (FFARs), such as GPR41 and GPR43.[12] Activation of these receptors can trigger a variety of intracellular signaling cascades.

Projected Bioactivity of this compound: A Structure-Activity Relationship Analysis

Given the absence of direct experimental data for this compound, we can hypothesize its potential bioactivities based on its structural similarity to 2-methylbutanoic acid and the key differences introduced by the cyclopentylmethyl group.

Hypothesized Biological Effects:
  • Enhanced Lipophilicity and Membrane Interactions: The significantly higher predicted LogP of this compound suggests it will be more lipophilic than 2-methylbutanoic acid. This could lead to increased partitioning into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound proteins. This enhanced lipophilicity may also facilitate passive diffusion across biological barriers like the blood-brain barrier.

  • Altered Receptor Binding and Enzyme Inhibition: The bulkier cyclopentylmethyl group will introduce steric hindrance compared to the smaller methyl group. This could dramatically alter its binding affinity and selectivity for biological targets.

    • GPCRs: The larger substituent may either enhance or diminish binding to receptors like GPR41 and GPR43, or it could promote binding to other, as-yet-unidentified receptors. The increased size may allow for more extensive van der Waals interactions within a receptor's binding pocket, potentially leading to higher affinity.

    • Enzymes: For enzymes that metabolize or are inhibited by 2-methylbutanoic acid, the cyclopentylmethyl analogue may act as a more potent inhibitor due to a tighter fit in the active site, or it could be a poorer substrate due to steric clash.

  • Modified Metabolic Stability: The cyclopentyl ring is generally more resistant to metabolic degradation than a simple alkyl chain. This could lead to a longer biological half-life for this compound compared to 2-methylbutanoic acid.

Proposed Experimental Workflows for a Direct Bioactivity Comparison

To move from hypothesis to empirical data, a structured experimental plan is necessary. The following protocols are designed to provide a comprehensive comparison of the bioactivities of this compound and 2-methylbutanoic acid.

Experimental Workflow: A Phased Approach

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(Cyclopentylmethyl)butanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the drug development pipeline. This guide provides an in-depth, objective comparison of two common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of a quantitative method for 2-(cyclopentylmethyl)butanoic acid. This guide is designed to provide not just procedural steps, but the scientific rationale behind the validation process, grounded in internationally recognized guidelines.

The Criticality of Method Validation in Pharmaceutical Analysis

Before any analytical method can be implemented for routine use in a regulated environment, it must undergo a rigorous validation process. Method validation provides documented evidence that the procedure is suitable for its intended purpose. This is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity, ensuring the reliability, reproducibility, and accuracy of the data generated.[1][2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this process.[3][4][5][6][7][8][9][10] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures.[5][7][9][10]

Understanding the Analyte: this compound

This compound is a carboxylic acid with a molecular weight of 170.25 g/mol .[11] Its structure, featuring a cyclopentyl group attached to a butanoic acid backbone, imparts a moderate level of lipophilicity. The carboxylic acid moiety provides a site for derivatization, which is often necessary for GC analysis, while its polarity allows for separation by reversed-phase HPLC. Understanding these properties is crucial in selecting and optimizing an appropriate analytical method.

Comparative Methodologies: GC-MS vs. HPLC-UV

This guide will compare a derivatization-based GC-MS method with a reversed-phase HPLC-UV method for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, particularly when operated in selected ion monitoring (SIM) mode.[12][13][14] For non-volatile or polar analytes like carboxylic acids, a derivatization step is typically required to increase volatility and thermal stability.[15][16]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): HPLC is a versatile and widely used technique in the pharmaceutical industry.[17][18][19][20] For a compound like this compound, which lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is necessary.[17]

Experimental Design for Method Validation

The validation of each method will be assessed based on the following key parameters as stipulated by ICH Q2(R2) guidelines:[1][5][7][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh 10 mg of the sample containing this compound and dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate).

    • To 100 µL of this solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized analyte.

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize inject Inject Sample derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate HPLC Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Sources

The Translational Tightrope: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Bench-to-Bedside Gap for a Promising Class of Molecules

Fatty acids and their derivatives represent a burgeoning field in drug discovery, demonstrating therapeutic potential across a spectrum of diseases, from inflammatory disorders to oncology. Their diverse biological activities are often attributed to their ability to modulate key signaling pathways. However, the journey from a promising in vitro result to a clinically effective therapeutic is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of novel fatty acid derivatives, offering insights into experimental design, data interpretation, and the crucial considerations for translating preclinical findings. As researchers and drug development professionals, understanding the nuances of this transition is paramount to successfully harnessing the therapeutic power of these unique molecules.

This guide will delve into the common methodologies for assessing efficacy, from initial cell-based assays to complex animal models of disease. We will explore case studies of novel fatty acid derivatives, presenting their performance data in a comparative format to highlight the frequent disparities and occasional concordances between in vitro and in vivo outcomes. By examining the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to equip you with the expertise to navigate the translational tightrope of fatty acid derivative development.

The Initial Litmus Test: High-Throughput In Vitro Efficacy Screening

In vitro assays serve as the foundational step in evaluating the biological activity of novel fatty acid derivatives. These rapid and cost-effective methods allow for the screening of large compound libraries to identify initial hits with desired cellular effects. The choice of assay is dictated by the therapeutic target and the anticipated mechanism of action.

Key In Vitro Assays for Fatty Acid Derivatives:
  • Cell Viability and Cytotoxicity Assays (MTT/XTT): These colorimetric assays are fundamental for assessing a compound's effect on cell proliferation and are particularly crucial in oncology research.[1][2] They measure the metabolic activity of cells, which in viable cells reduces a tetrazolium salt to a colored formazan product.[1][2] The intensity of the color is directly proportional to the number of living cells. The XTT assay, a second-generation assay, offers the advantage of forming a water-soluble formazan, eliminating a solubilization step required in the MTT assay.[1][2]

  • Apoptosis Assays (Caspase-Glo 3/7): To determine if a compound induces programmed cell death, assays measuring the activity of key executioner caspases, such as caspase-3 and -7, are employed. The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of these caspases.[3] A substrate containing the DEVD tetrapeptide sequence is cleaved by active caspases, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.[3]

  • Anti-inflammatory Assays (Nitric Oxide Measurement): In the context of inflammation, the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., BV2 or RAW 264.7 cells) is a key indicator of potential efficacy.[4][5]

The Whole-Organism Challenge: Validating Efficacy in In Vivo Models

While in vitro assays provide valuable initial data, they cannot replicate the complex physiological environment of a living organism. In vivo models are therefore indispensable for validating efficacy, assessing safety, and understanding the pharmacokinetic and pharmacodynamic properties of a novel fatty acid derivative. The selection of an appropriate animal model that accurately mimics the human disease state is critical for the predictive value of these studies.

Prevalent In Vivo Models for Fatty Acid Derivative Research:
  • Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[6][7] Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified to assess the anti-inflammatory effect of a test compound.[3][6]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is frequently used to study inflammatory bowel disease (IBD).[8][9][10] Administration of DSS in the drinking water of mice induces damage to the colonic epithelium, leading to an inflammatory response that mimics aspects of human ulcerative colitis.[8][9][10] Disease activity is monitored by assessing parameters such as weight loss, stool consistency, and rectal bleeding.[8]

  • Xenograft Tumor Models: In oncology research, human cancer cells are implanted into immunocompromised mice to form tumors.[11] The effect of a novel compound on tumor growth can then be evaluated by measuring tumor volume over time.[11]

Comparative Efficacy: A Tale of Two Environments

The transition from a controlled in vitro environment to a complex in vivo system often reveals discrepancies in the efficacy of a compound. A potent inhibitor in a cell-based assay may show diminished or no activity in an animal model due to factors such as poor bioavailability, rapid metabolism, or off-target effects. Conversely, a compound with modest in vitro activity might exhibit significant efficacy in vivo if it is metabolized to a more active form or if it modulates a pathway that is not fully represented in the in vitro model.

Here, we present a comparative analysis of the efficacy of several novel fatty acid derivatives, highlighting the quantitative differences observed between in vitro and in vivo studies.

Fatty Acid DerivativeIn Vitro ModelIn Vitro Efficacy (IC50/EC50)In Vivo ModelIn Vivo EfficacyReference
Oleanolic Acid Indole Derivative (Compound 8 & 9) LPS-induced BV2 cells (NO production)IC50: ~10-20 µMTPA-induced mouse ear edemaSignificant reduction in ear thickness[4][5]
Propofol-Palmitate Conjugate A549 human lung cancer cellsNot explicitly stated, but showed strong inhibitionNot yet reported in the provided literatureNot yet reported in the provided literature[2][12]
DHA Amide Derivative (D3) MCF-7 human breast cancer cellsEC50: 15.96 ± 2.89 µMNot yet reported in the provided literatureApoptosis rate of 47.1%[13]
Flurbiprofen Amide (Flu-AM4) Rat brain FAAH inhibitionKᵢ: 13 nMCarrageenan-induced paw edema in miceSignificant reduction in paw edema and hyperalgesia at 10 mg/kg[1][14]

Delving into the Mechanism: Key Signaling Pathways

The therapeutic effects of fatty acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers of efficacy.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation.[2][15][16] Fatty acids and their derivatives can act as ligands for PPARα, leading to its activation and the subsequent transcription of target genes involved in fatty acid oxidation.[2][16]

PPARa_Pathway cluster_nucleus Nucleus FA Fatty Acid Derivative PPARa PPARα FA->PPARa Binds & Activates RXR RXR PPRE PPRE (DNA Response Element) RXR->PPRE Binds to PPARa->RXR Heterodimerizes with TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Initiates Transcription MetabolicEffects Increased Fatty Acid Oxidation Reduced Inflammation TargetGenes->MetabolicEffects Leads to

Caption: PPARα Signaling Pathway Activation by Fatty Acid Derivatives.

G Protein-Coupled Receptor 120 (GPR120/FFAR4)

GPR120 is a cell surface receptor that is activated by long-chain fatty acids, particularly omega-3 fatty acids.[1][12][17][18] Its activation has been linked to anti-inflammatory effects and improved insulin sensitivity.[12][17]

GPR120_Pathway cluster_membrane Cell Membrane FA Fatty Acid Derivative GPR120 GPR120 FA->GPR120 Binds & Activates BetaArrestin2 β-Arrestin 2 GPR120->BetaArrestin2 Recruits TAB1 TAB1 BetaArrestin2->TAB1 Interacts with TAK1 TAK1 TAB1->TAK1 Inhibits IKK IKK TAK1->IKK Inhibits NFkB NF-κB Inhibition IKK->NFkB AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory

Caption: GPR120-mediated Anti-inflammatory Signaling Pathway.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of research findings, detailed and well-validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro and in vivo assays discussed in this guide.

In Vitro Experimental Workflow

Caption: General workflow for in vitro efficacy screening assays.

Detailed Protocol: Carrageenan-Induced Paw Edema in Mice

Materials:

  • Male Swiss mice (20-25 g)

  • λ-Carrageenan (1% w/v in sterile saline)

  • Test fatty acid derivative dissolved in an appropriate vehicle

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, Positive control, and Test compound groups (different doses).

  • Compound Administration: Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[6][7]

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.[6]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.[7][19]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at 1, 2, 3, and 4 hours post-carrageenan injection.[6]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Conclusion: Navigating the Path Forward

The development of novel fatty acid derivatives holds immense promise for addressing a multitude of unmet medical needs. However, the path from a compelling in vitro finding to a successful in vivo outcome is a challenging one that demands a deep understanding of both the biological system and the chemical properties of the molecule. This guide has provided a comparative framework for evaluating the efficacy of these compounds, emphasizing the importance of robust experimental design, the critical analysis of both in vitro and in vivo data, and a thorough understanding of the underlying mechanisms of action. By embracing these principles, researchers and drug developers can more effectively navigate the complexities of translational science and unlock the full therapeutic potential of this exciting class of molecules.

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Cyclopentylmethyl)butanoic acid is a substituted carboxylic acid featuring a cyclopentylmethyl group at the alpha position. Molecules of this class serve as valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The specific stereochemistry and branching at the α-carbon can significantly influence the biological activity and material properties of the final products. Therefore, the development of efficient and scalable synthetic routes to access this scaffold is of considerable interest to the research community.

This guide provides an in-depth comparison of two distinct and plausible synthetic strategies for preparing this compound. We will analyze a classical approach, the Malonic Ester Synthesis, and a more modern, direct method involving the alkylation of a butanoate enolate. The discussion will focus on the underlying chemical principles, practical execution, and a critical evaluation of their respective efficiencies based on yield, step economy, and operational complexity.

Route 1: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a robust and time-honored method for preparing α-substituted carboxylic acids.[1][2] The strategy relies on the high acidity of the α-protons of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups, facilitating sequential alkylation followed by hydrolysis and decarboxylation to yield the desired product.[3][4][5]

Retrosynthetic Analysis & Strategy

The core of this strategy involves forming the two C-C bonds at the α-carbon of the butanoic acid from a malonic ester precursor. The target molecule is disconnected at the Cα-Cβ bond and the Cα-cyclopentylmethyl bond, leading back to diethyl malonate, an ethyl halide, and a cyclopentylmethyl halide.

Forward Synthesis Workflow

The forward synthesis involves a three-step, one-pot alkylation followed by a final hydrolysis and decarboxylation step.

Caption: Workflow for the Malonic Ester Synthesis route.

Expertise in Practice: Causality Behind Experimental Choices

The choice of sodium ethoxide (NaOEt) as the base is deliberate and critical.[1] It is inexpensive and its conjugate acid, ethanol, is the solvent, thus preventing transesterification side reactions that could occur if a different alkoxide were used. The sequential addition of alkylating agents—first the bulkier cyclopentylmethyl bromide, then the smaller ethyl bromide—is a standard practice to minimize potential steric hindrance issues in the second alkylation step.

The final step, acidic hydrolysis followed by heating, serves a dual purpose. The acid catalyzes the hydrolysis of both ester groups to carboxylic acids, forming a substituted malonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation through a cyclic transition state to yield the final product and carbon dioxide.[4]

Experimental Protocol: Malonic Ester Synthesis
  • Enolate Formation (1st Alkylation): To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol at room temperature, add diethyl malonate (1.0 eq.) dropwise. Stir for 1 hour.

  • First Alkylation: Add cyclopentylmethyl bromide (1.0 eq.) to the solution and heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Second Alkylation: After cooling to room temperature, add a second portion of sodium ethoxide (1.1 eq.) and stir for 1 hour. Add ethyl bromide (1.0 eq.) and return the mixture to reflux for 6-8 hours.

  • Workup & Isolation (Intermediate): Cool the reaction, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(cyclopentylmethyl)-2-ethylmalonate.

  • Hydrolysis and Decarboxylation: To the crude dialkylated ester, add a 6M aqueous HCl solution. Heat the mixture to reflux for 12-18 hours until the organic layer is fully consumed.

  • Final Workup: Cool the reaction mixture to room temperature and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude acid can be purified by vacuum distillation or chromatography.

Route 2: Direct Alkylation of Butanoate Enolate

This approach is more direct, involving the generation of a specific enolate from a butanoic acid ester and its subsequent alkylation. This route reduces the number of synthetic steps but introduces challenges related to regioselectivity and the need for more stringent reaction conditions.

Retrosynthetic Analysis & Strategy

This strategy involves disconnecting the Cα-cyclopentylmethyl bond, tracing the molecule back to an enolate of ethyl butanoate and cyclopentylmethyl bromide. This is a more convergent approach compared to the malonic ester synthesis.

Forward Synthesis Workflow

The synthesis is a two-step process: enolate formation and alkylation, followed by ester hydrolysis.

G cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Saponification A Ethyl Butanoate C Lithium Enolate A->C B LDA in THF, -78 °C B->C Deprotonation E Ethyl 2-(cyclopentylmethyl)butanoate C->E SN2 Attack D Cyclopentylmethyl Bromide D->E F Alkylated Ester E->F H This compound F->H G 1. NaOH (aq), Heat 2. H3O+ Workup G->H

Caption: Workflow for the Direct Enolate Alkylation route.

Expertise in Practice: Causality Behind Experimental Choices

The success of this route hinges on the choice of base. A strong, non-nucleophilic, sterically hindered base is required to rapidly and quantitatively deprotonate the α-carbon without competing nucleophilic attack at the ester's carbonyl group. Lithium diisopropylamide (LDA) is the archetypal base for this purpose. The reaction is conducted at low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions such as self-condensation (Claisen condensation) of the ester and to ensure the kinetic enolate is formed and trapped cleanly. The subsequent saponification (basic hydrolysis) followed by acidic workup is a standard method to convert the ester to the final carboxylic acid.

Experimental Protocol: Direct Alkylation
  • LDA Preparation (or use of commercial solution): In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.0 eq.) dropwise and stir for 30 minutes at 0 °C.

  • Enolate Formation: Re-cool the freshly prepared LDA solution to -78 °C. Add ethyl butanoate (1.0 eq.) dropwise and stir for 1 hour at this temperature.

  • Alkylation: Add a solution of cyclopentylmethyl bromide (1.1 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

  • Workup & Isolation (Intermediate): Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Saponification: Dissolve the purified ester in ethanol and add an aqueous solution of NaOH (2.0 eq.). Heat the mixture to reflux for 4 hours.

  • Final Workup: Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous residue with ether. Acidify the aqueous layer to pH ~2 with concentrated HCl while cooling in an ice bath. Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.

Comparative Analysis

To provide a clear comparison, the two routes are evaluated based on key synthetic metrics. Yields are estimated based on typical literature values for these classes of reactions.

MetricRoute 1: Malonic Ester SynthesisRoute 2: Direct AlkylationJustification
Overall Steps 2 (Multi-alkylation + Hydrolysis)2 (Alkylation + Hydrolysis)While the first part of Route 1 can be done in one pot, it involves multiple reagent additions and reactions before workup.
Estimated Overall Yield 55-70%65-80%Direct alkylation often provides better yields if optimized, avoiding the extra decarboxylation step.
Atom Economy LowModerateRoute 1 loses a CO₂ molecule and two ethoxy groups from the malonate backbone. Route 2 is more direct.
Reagent & Conditions Standard reagents (NaOEt, reflux)Cryogenic temps (-78°C), strong base (LDA), inert atmosphereRoute 2 requires more specialized equipment and handling of pyrophoric/moisture-sensitive reagents.
Scalability HighModerateThe malonic ester synthesis is generally easier and safer to scale up. Handling large volumes at -78°C can be challenging.
Purification Can be challenging due to potential for mono- and di-alkylated byproducts.Simpler purification profile, primarily separating the product from unreacted starting material.

Conclusion and Recommendation

Both the Malonic Ester Synthesis and Direct Enolate Alkylation represent viable pathways to this compound. The choice between them depends heavily on the specific needs and capabilities of the laboratory.

Route 1 (Malonic Ester Synthesis) is the recommended approach for teaching laboratories or for researchers requiring a robust, reliable, and highly scalable synthesis without the need for specialized cryogenic equipment. Its primary drawbacks are lower atom economy and a potentially more complex purification process.

Route 2 (Direct Enolate Alkylation) is the more elegant and efficient route in terms of step and atom economy. It is the preferred method for process and medicinal chemists aiming for higher yields and a more convergent synthesis, provided the laboratory is equipped to handle cryogenic reactions and moisture-sensitive reagents like LDA. The control required for this reaction often leads to a cleaner product profile, simplifying downstream purification.

Ultimately, the "better" synthesis is context-dependent. For sheer reliability and ease of operation on a larger scale, the classical malonic ester synthesis holds its ground. For efficiency and elegance on a lab scale, the direct alkylation approach is superior.

References

  • Organic Chemistry Portal. "Malonic Ester Synthesis." Available at: [Link]

  • Wikipedia. "Malonic ester synthesis." Available at: [Link][1]

  • Chemistry LibreTexts. "21.10: Malonic Ester Synthesis." (2020). Available at: [Link][4]

  • Online Chemistry Notes. "Malonic ester synthesis (of carboxylic acids)." (2022). Available at: [Link][2]

  • Organic Chemistry Tutor. "Malonic Ester Synthesis." Available at: [Link][5]

  • Study.com. "Show how to use a malonic ester synthesis to prepare the given compound: 2-Methylpentanoic acid." Available at: [Link][3]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Cyclopentylmethyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(Cyclopentylmethyl)butanoic acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safety and regulatory compliance in the laboratory.

Hazard Assessment: Understanding the Risks

This compound is a carboxylic acid. Compounds in this class are generally acidic and can be corrosive. Based on data from similar short-chain carboxylic acids like butyric acid and 2-methylbutyric acid, we can infer the primary hazards.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSupporting Evidence from Similar Compounds
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe burns upon direct contact. Carboxylic acids are known corrosives.[1][2]Butyric acid and 2-Methylbutyric acid are classified as causing severe skin burns and eye damage.[1][2]
Serious Eye Damage Poses a significant risk of serious eye damage.[1]Direct contact with similar carboxylic acids can cause irreversible eye effects.
Acute Toxicity (Oral/Dermal) May be harmful if swallowed or in contact with skin.[1]Related compounds are classified as harmful if swallowed or in contact with skin (Acute Toxicity, Category 4).[1]
Combustibility Likely a combustible liquid, with vapors that may form flammable mixtures with air upon heating.[1][3]Butyric acid is a combustible liquid.[2] Esters of similar acids are flammable liquids.[3]

These classifications underscore the necessity of handling this compound with appropriate engineering controls and personal protective equipment.

Essential Safety and Handling Protocols

Before beginning any work that will generate waste, it is crucial to establish a safe operating procedure.

Personal Protective Equipment (PPE)

Given the corrosive nature of carboxylic acids, robust PPE is mandatory.[4]

  • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but heavier-duty gloves (e.g., butyl rubber or neoprene) should be considered for extensive handling or in the event of a spill. Always inspect gloves for integrity before use.[6]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7] Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

Spill Management

Accidents can happen, and a prepared response is critical for safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Ventilate: Ensure the chemical fume hood is operational to contain vapors.

  • Contain: For small spills, use a neutral absorbent material. Commercial spill kits for acids often contain sodium bicarbonate or a similar weak base to neutralize the acid. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize and Clean: Once absorbed, cautiously neutralize the material. Take up the neutralized mixture with non-sparking tools and place it in a designated hazardous waste container.[1]

  • Decontaminate: Clean the affected area thoroughly with soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Laboratories typically operate as Satellite Accumulation Areas (SAAs).[10][11]

Workflow for Waste Accumulation and Disposal

G cluster_0 Step 1: Waste Generation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation in SAA cluster_3 Step 4: Request for Pickup A Generate Waste (e.g., excess reagent, contaminated materials) B Select Appropriate Waste Container (HDPE, chemically compatible, closable lid) A->B C Affix 'Hazardous Waste' Label B->C D List all constituents, including This compound and solvents C->D E Place waste in designated Satellite Accumulation Area (SAA) D->E F Keep container closed except when adding waste E->F G Do not exceed 55 gallons of total hazardous waste F->G H Container is full or project is complete G->H Condition Met I Submit waste pickup request to Institutional EHS H->I

Caption: Waste Disposal Workflow in a Laboratory Setting.

Protocol Details:

  • Waste Identification: Any this compound that is no longer needed, as well as any materials (e.g., gloves, absorbent pads, glassware) grossly contaminated with it, must be treated as hazardous waste. Based on its properties, this waste would likely be classified as corrosive (EPA waste code D002) and potentially ignitable (D001) if mixed with flammable solvents.[12]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. In particular, keep it separate from:

    • Bases: To avoid violent neutralization reactions.

    • Oxidizing agents: To prevent potentially explosive reactions.[2]

    • Aqueous waste: Unless the procedure involves neutralization.

  • Container Selection: Use a designated hazardous waste container that is chemically compatible with carboxylic acids. High-density polyethylene (HDPE) carboys are a common and appropriate choice. The container must have a secure, tight-fitting lid.[12]

  • Labeling: The moment you add the first drop of waste, the container must be labeled.[11] The label must include:

    • The words "Hazardous Waste".[9][11]

    • The full chemical name of all contents, including solvents and reactants. Do not use abbreviations or chemical formulas.

    • An indication of the hazards present (e.g., "Corrosive," "Combustible").[11]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[10][12]

    • Keep the container closed at all times, except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[12]

    • The total volume of hazardous waste in an SAA cannot exceed 55 gallons.[10]

  • Disposal Request: Once the container is full, or the research project is complete, submit a request for waste pickup through your institution's EHS department. EHS professionals will then transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13]

Crucial "Don'ts":

  • NEVER pour this compound down the drain.[12] This is illegal and environmentally harmful.

  • NEVER mix it with unknown wastes.

  • NEVER allow a waste container to be left open.[12]

  • NEVER dispose of this chemical in regular trash.[14]

By adhering to these protocols, you ensure the safety of yourself and your colleagues, protect the environment, and maintain your institution's compliance with federal and state regulations.

References

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  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
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  • Safety Data Sheet for 2-Methylbutyric acid. Sigma-Aldrich.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA.
  • Safety Data Sheet for Butyric Acid. Sigma-Aldrich.
  • Acetic and Formic Acids in Workplace
  • Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Labor
  • Safety Data Sheet for Butanoic acid, 2-methyl-, butyl ester. Synerzine.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs.
  • Safety Data Sheet for Butyric Acid. Fisher Scientific.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Acid and Caustic Solutions.
  • Hazardous Substance Fact Sheet for Butyric Acid. NJ.gov.
  • Material Safety Data Sheet for 2-Pyrrolidone-5-carboxylic acid, sodium salt. Cole-Parmer.
  • Safety D
  • Safety Data Sheet for 1H-Indole-2-carboxylic acid. Fisher Scientific.

Sources

Personal protective equipment for handling 2-(Cyclopentylmethyl)butanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-(Cyclopentylmethyl)butanoic Acid

As scientific inquiry delves into novel molecular structures, ensuring the safety of researchers is paramount. This guide provides essential, immediate safety and logistical information for handling this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to empower researchers, scientists, and drug development professionals in maintaining a safe and efficient laboratory environment.

Understanding the Risks: Hazard Profile of this compound

This compound is a carboxylic acid with a molecular formula of C10H18O2.[1] While comprehensive toxicological data is not widely available, information from reliable sources indicates that this compound presents several hazards.[1] Understanding these risks is the first step in implementing effective safety protocols.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

These classifications necessitate a robust personal protective equipment (PPE) plan to prevent acute health effects. Direct contact with acids can lead to chemical burns and tissue damage, while eye exposure can cause severe and potentially irreversible harm.[2] Inhalation of acid vapors may irritate the respiratory tract and could lead to long-term lung damage.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight170.25 g/mol PubChem[1]
Molecular FormulaC10H18O2PubChem[1]
IUPAC NameThis compoundPubChem[1]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following protocol is designed to provide comprehensive protection.

Hand Protection: The First Line of Defense

Given that this compound is harmful in contact with skin, selecting the appropriate gloves is critical.[1]

  • Material Selection: Nitrile or butyl rubber gloves are highly recommended for handling acids.[2] Nitrile gloves offer good resistance to a variety of chemicals and provide excellent dexterity.[2] For prolonged or high-exposure scenarios, butyl rubber gloves provide superior protection against a broader range of chemicals, including strong acids.[2]

  • Glove Integrity: Always inspect gloves for any signs of degradation, punctures, or tears before use. Discard and replace gloves immediately if any damage is detected.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, wearing two pairs of gloves can provide an additional layer of protection.

Eye and Face Protection: Shielding from Splashes and Vapors

The risk of serious eye irritation necessitates robust eye and face protection.[1]

  • Primary Protection: Splash-proof chemical goggles are mandatory whenever handling this compound. Standard safety glasses with side shields do not provide adequate protection against chemical splashes.

  • Secondary Protection: A face shield should be worn in conjunction with chemical goggles, especially when dispensing the acid or when there is a significant risk of splashing.[2] This provides full-face protection from splashes that could affect the skin and eyes.[2]

Body Protection: Preventing Skin Contact

To prevent skin contact, appropriate protective clothing is required.

  • Lab Coat: A flame-resistant lab coat should be worn and fully fastened at all times.

  • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: In situations with a high risk of exposure, such as cleaning up large spills, a chemical-resistant suit may be necessary.[3]

Respiratory Protection: Guarding Against Inhalation Hazards

Given that this compound is harmful if inhaled, all handling of this chemical should be conducted in a well-ventilated area.[1]

  • Engineering Controls: A certified chemical fume hood is the primary and most effective means of controlling exposure to harmful vapors.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a respirator is required.[2] For low-level vapor concentrations, an N95 mask may be suitable, but for higher concentrations, a full-face respirator with acid gas cartridges is recommended.[2] A proper fit test is essential to ensure the effectiveness of any respirator.[2]

Diagram 1: PPE Selection Workflow for Handling this compound

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan Start Start: Handling This compound AssessVolume Assess Volume & Procedure Risk Start->AssessVolume Hand Hand Protection: - Nitrile or Butyl Gloves - Double glove if high risk AssessVolume->Hand Eye Eye/Face Protection: - Chemical Goggles (minimum) - Add Face Shield for splash risk AssessVolume->Eye Body Body Protection: - Lab Coat - Chemical Apron for splash risk AssessVolume->Body Respiratory Respiratory Protection: - Work in Fume Hood - Respirator if needed AssessVolume->Respiratory Proceed Proceed with Experiment Hand->Proceed Eye->Proceed Body->Proceed Respiratory->Proceed Spill Spill/Emergency Protocol Proceed->Spill If spill occurs

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.